molecular formula C6H12O7 B1229953 D-Mannonic acid CAS No. 642-99-9

D-Mannonic acid

货号: B1229953
CAS 编号: 642-99-9
分子量: 196.16 g/mol
InChI 键: RGHNJXZEOKUKBD-MBMOQRBOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

D-mannonic acid is the D-stereoisomer of mannonic acid. It is a conjugate acid of a D-mannonate.

属性

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHNJXZEOKUKBD-MBMOQRBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331426, DTXSID20873879
Record name Mannonic acid
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Record name D-​Mannonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6906-37-2, 642-99-9
Record name Mannonic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Mannonic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannonate
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Record name Mannonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-​Mannonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of D-Mannonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid, a sugar acid derived from D-mannose, is a primary metabolite found in various organisms, from bacteria to humans.[1] Its role in bacterial metabolic pathways has been a subject of study, particularly in the context of carbohydrate utilization. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its known biological roles, and detailed experimental protocols for its synthesis, purification, and analysis. All quantitative data is summarized in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a six-carbon sugar acid. Its physical and chemical properties are summarized in the tables below. It is important to note that comprehensive, experimentally determined quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature.[1][2]

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₁₂O₇[3]
Molecular Weight 196.16 g/mol [3]
IUPAC Name (2S,3S,4R,5R)-2,3,4,5,6-pentahy­droxyhexanoic acid[3]
CAS Number 642-99-9[3]
Boiling Point (Predicted) 553.4 °C at 760 mmHg[4]
Flash Point (Predicted) 302.6 °C[4]
XLogP3 (Predicted) -3.4[4]
Table 2: Computed Physicochemical Properties of this compound
PropertyValueReference(s)
Hydrogen Bond Donor Count 6[4]
Hydrogen Bond Acceptor Count 7[4]
Rotatable Bond Count 5[4]
Exact Mass 196.05830272 Da[3]
Complexity 170[4]
Table 3: Quantitative Solubility of this compound (Experimental Data Not Widely Available)
SolventTemperature (°C)Solubility ( g/100 mL)
Water
Ethanol
DMSO

Biological Role and Metabolic Pathways

This compound is an intermediate in the catabolism of hexuronic acids, such as D-glucuronate, in some bacteria.[5] It is also involved in pathways for the catabolism of L-gulonate and L-idonate in certain bacterial species.[6][7] The key enzyme in this pathway is D-mannonate dehydratase, which catalyzes the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate.[5][8][9] This product is then further metabolized in central metabolic pathways like the Entner-Doudoroff pathway.[5]

D_Mannonic_Acid_Metabolic_Pathway Bacterial Catabolism of D-Glucuronate D_Glucuronate D-Glucuronate D_Fructuronate D-Fructuronate D_Glucuronate->D_Fructuronate D_Mannonate This compound D_Fructuronate->D_Mannonate KDG 2-Keto-3-deoxy-D-gluconate D_Mannonate->KDG Pyruvate_G3P Pyruvate + Glyceraldehyde-3-phosphate KDG->Pyruvate_G3P

Bacterial D-Glucuronate Catabolic Pathway

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, purification, and analysis of this compound. These are intended as a starting point for researchers, and specific conditions may need to be optimized.

Synthesis of this compound via Oxidation of D-Mannose

This protocol describes a general method for the synthesis of this compound by the nitric acid oxidation of D-mannose.[10]

Materials:

  • D-mannose

  • Nitric acid (concentrated)

  • Oxygen gas

  • Methanol

  • Hydrochloric acid (methanolic)

  • Methylamine

  • Sodium hydroxide (B78521)

Procedure:

  • In a computer-controlled reactor, dissolve D-mannose in water.

  • Carefully add concentrated nitric acid to the solution.

  • Carry out the oxidation under an oxygen atmosphere. The reaction represents a catalytic oxidation of D-mannose with oxygen as the terminal oxidant.

  • Monitor the reaction progress by appropriate analytical techniques (e.g., TLC or HPLC).

  • Upon completion, the crude oxidation product containing D-mannaric acid (a dicarboxylic acid) and other oxidation products is obtained.

  • To isolate a derivative, the crude product can be esterified with methanolic HCl.

  • The resulting ester can be converted to a crystalline amide, such as N,N'-dimethyl-D-mannaramide, by reaction with methylamine.

  • Treatment of the diamide (B1670390) with aqueous sodium hydroxide will yield the disodium (B8443419) salt of D-mannaric acid. Further purification and conversion to this compound may be required.

Workflow for Synthesis and Derivatization:

Synthesis_Workflow Synthesis and Derivatization of this compound Derivative D_Mannose D-Mannose Oxidation Nitric Acid Oxidation (O₂ atmosphere) D_Mannose->Oxidation Crude_Product Crude Oxidation Product Oxidation->Crude_Product Esterification Esterification (Methanolic HCl) Crude_Product->Esterification Ester Esterified Product Esterification->Ester Amidation Amidation (Methylamine) Ester->Amidation Diamide N,N'-dimethyl-D-mannaramide Amidation->Diamide Hydrolysis Hydrolysis (NaOH) Diamide->Hydrolysis Disodium_Salt Disodium D-mannarate Hydrolysis->Disodium_Salt

Synthesis and Derivatization Workflow
Purification by High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis and purification of organic acids is presented below. This method would need to be optimized for this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., ODS-Hypersil, 5 µm, 25.0 cm x 0.46 cm) is often suitable for organic acid separation.[11]

  • Mobile Phase: A gradient of an aqueous solvent (A) and an organic solvent (B). For example:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient can be employed, for example, starting with a low percentage of solvent B and gradually increasing it over the run time.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs, or refractive index detection if the analyte lacks a chromophore. For derivatized acids, a wavelength of 340 nm can be used.[11]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Structural Analysis

General guidelines for preparing a sample of this compound for NMR analysis are as follows.

Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).[12]

  • Transfer the solution to a standard 5 mm NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard.

Data Acquisition (¹H NMR):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: D₂O is a common choice for water-soluble compounds.

A general procedure for obtaining an FT-IR spectrum of a solid sample like this compound is described below.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Place the resulting powder in a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Conclusion

This compound is a key intermediate in specific bacterial metabolic pathways. This guide has summarized its known chemical and physical properties, highlighting the need for further experimental determination of its quantitative solubility. The provided experimental protocols offer a foundation for researchers working with this compound. A deeper understanding of its properties and biological roles may open avenues for its application in various scientific and industrial fields.

References

An In-depth Technical Guide to D-Mannonic Acid: CAS Number, Molecular Structure, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Mannonic acid, a sugar acid with growing interest in various scientific fields. This document details its chemical identity, physicochemical properties, and key experimental protocols for its synthesis and quantification. Furthermore, it explores its role in biological pathways, offering a valuable resource for researchers and professionals in drug development and life sciences.

Chemical Identity and Molecular Structure

This compound is the carboxylic acid derivative of D-mannose. It is often found in equilibrium with its lactone form, D-mannono-1,4-lactone, particularly in solution.

CAS Numbers:

CompoundCAS Number
This compound6906-37-2, 642-99-9
D-Mannono-1,4-lactone26301-79-1[1]

Molecular Structure:

  • This compound:

    • Molecular Formula: C₆H₁₂O₇

    • IUPAC Name: (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

  • D-Mannono-1,4-lactone:

    • Molecular Formula: C₆H₁₀O₆

    • IUPAC Name: (3R,4S,5R)-3,4,5-trihydroxy-5-((R)-1,2-dihydroxyethyl)dihydrofuran-2(3H)-one

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its γ-lactone form is presented below.

PropertyThis compoundD-Mannono-1,4-lactone
Molecular Weight 196.16 g/mol [2]178.14 g/mol [1]
Melting Point 74 °C[3]153 °C[1]
Boiling Point (Predicted) 553.4 °C at 760 mmHgNot available
Flash Point (Predicted) 302.6 °CNot available
LogP (Predicted) -3.129Not available
Hydrogen Bond Donors 64
Hydrogen Bond Acceptors 76
Rotatable Bond Count 51

Experimental Protocols

Synthesis of this compound by Oxidation of D-Mannose

A common method for the synthesis of aldonic acids is the oxidation of the corresponding aldose. The following protocol describes a general procedure for the oxidation of D-mannose to this compound using nitric acid as the oxidizing agent.

Materials:

  • D-mannose

  • Nitric acid (concentrated and dilute)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution

  • Calcium carbonate (CaCO₃) or Barium hydroxide (Ba(OH)₂)

  • Ethanol

  • Reaction vessel with temperature and pressure control

  • Stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, dissolve D-mannose in water.

  • Oxidation: Slowly add nitric acid to the D-mannose solution while maintaining a controlled temperature (e.g., 30-40°C) and pressure. The reaction is exothermic and releases nitrogen oxides, so proper ventilation and cooling are crucial. The concentration of nitric acid and the reaction time will influence the yield of this compound versus the over-oxidized D-mannaric acid. Milder conditions favor the formation of the monocarboxylic acid.

  • Neutralization and Removal of Nitric Acid: After the reaction is complete, the excess nitric acid must be removed. This can be achieved by neutralization with a base such as sodium hydroxide, followed by techniques like diffusion dialysis or nanofiltration.[4] Alternatively, the acid can be neutralized by the addition of calcium carbonate or barium hydroxide to precipitate the nitrate (B79036) salts.

  • Isolation of this compound Salt: The resulting solution contains the salt of this compound (e.g., sodium mannonate or calcium mannonate). The salt can be isolated by precipitation, often by the addition of ethanol, followed by filtration.

  • Conversion to Free Acid (Optional): To obtain the free this compound, the salt can be treated with a strong acid cation exchange resin.

  • Purification and Characterization: The final product can be purified by recrystallization. The identity and purity should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Quantification of this compound by HPLC-MS/MS

This protocol outlines a general method for the quantification of this compound in a biological matrix, such as cell culture media, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method is highly sensitive and specific.

Materials and Reagents:

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₆-D-Mannonic acid)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To 100 µL of the sample, add the internal standard.

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 1:3 or 1:4 ratio (sample:solvent).

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant.

  • Sample Cleanup (Optional but Recommended):

    • For complex matrices, a solid-phase extraction (SPE) step can be used to remove interfering substances. Condition the SPE cartridge according to the manufacturer's protocol. Load the supernatant, wash the cartridge, and elute the analytes.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in the initial mobile phase.

  • HPLC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: A column suitable for the separation of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.

      • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

      • Flow Rate: A typical flow rate for analytical HPLC columns is 0.2-0.5 mL/min.

      • Column Temperature: Maintain a constant column temperature (e.g., 40°C) for reproducible chromatography.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the analysis of acidic compounds.

      • Multiple Reaction Monitoring (MRM): Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both this compound and its internal standard. This provides high selectivity and sensitivity.

  • Quantification:

    • Generate a calibration curve by analyzing a series of known concentrations of the this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Pathways and Significance

This compound is an intermediate in the metabolism of D-mannose in various organisms. In some bacteria, such as Pseudomonas aeruginosa, the catabolism of D-mannose can proceed through an oxidative pathway where D-mannose is first oxidized to D-mannono-1,4-lactone, which then hydrolyzes to this compound. This is subsequently dehydrated to 2-keto-3-deoxy-D-gluconate and further metabolized.

A related and well-characterized pathway in Pseudomonas aeruginosa is the biosynthesis of alginate, a virulence factor. In this pathway, GDP-mannose is irreversibly oxidized to GDP-mannuronic acid by the enzyme GDP-mannose dehydrogenase.[5] This highlights the importance of mannose oxidation products in bacterial physiology and pathogenesis.

Below is a simplified representation of the initial steps of an oxidative D-mannose catabolic pathway.

DMannose_Catabolism DMannose D-Mannose DMannonoLactone D-Mannono-1,4-lactone DMannose->DMannonoLactone Aldohexose dehydrogenase DMannonicAcid This compound DMannonoLactone->DMannonicAcid Spontaneous hydrolysis KDG 2-Keto-3-deoxy-D-gluconate DMannonicAcid->KDG Mannonate dehydratase Metabolism Further Metabolism KDG->Metabolism

Caption: Oxidative catabolism of D-Mannose.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals. The detailed protocols for synthesis and quantification, along with an overview of its biological relevance, serve as a foundational resource for further investigation into the roles of this sugar acid in various biological systems and its potential applications in drug development and biotechnology. The provided data and methodologies are intended to facilitate reproducible and accurate research in this exciting area.

References

An In-depth Technical Guide on the Natural Sources and Occurrence of D-Mannonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid, a naturally occurring sugar acid, is a primary metabolite found across diverse biological systems, from microorganisms to mammals. This technical guide provides a comprehensive overview of the known natural sources and occurrence of this compound. It details its presence in bacteria, archaea, and eukaryotes, with a focus on quantitative data where available. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound, alongside an exploration of its biosynthetic and metabolic pathways. The information is presented to support researchers, scientists, and drug development professionals in understanding the significance and potential applications of this ubiquitous biomolecule.

Natural Occurrence of this compound

This compound is a primary metabolite, indicating its essential role in the fundamental physiological processes of living organisms.[1] Its distribution spans across all domains of life.

Microbial Sources

This compound is a key intermediate in the hexuronate catabolism pathway in various bacteria, including the well-studied model organism Escherichia coli.[2][3] In this pathway, it is produced from L-gulonate and subsequently converted to 2-keto-3-deoxy-D-gluconate by the enzyme D-mannonate dehydratase.[1][4]

The archaeon Thermoplasma acidophilum also utilizes this compound in its carbohydrate metabolism. In this thermoacidophilic organism, D-mannose (B1359870) is oxidized to this compound, which is then dehydrated as part of a proposed oxidative mannose catabolism pathway.[4]

Eukaryotic Sources

Evidence suggests the presence of this compound in eukaryotes, although quantitative data remains limited. It has been reported in the crustacean Daphnia pulex.[5] While its precise physiological role in many eukaryotes is still under investigation, its existence as a primary metabolite suggests its involvement in fundamental cellular functions.[1]

Algal and Fungal Sources

Marine microalgae are known to produce a variety of compatible solutes and other metabolites, and while specific quantification of this compound is not widely reported, the building blocks for its synthesis are present. For instance, alginate, a major polysaccharide in brown algae, is composed of mannuronic acid, a closely related compound. The enzymatic breakdown of such polysaccharides could potentially yield this compound.

Quantitative Data on this compound Occurrence

Despite its widespread presence, there is a notable scarcity of published quantitative data on the concentration of this compound in various natural sources. The tables below are structured to incorporate such data as it becomes available in the scientific literature.

Table 1: Occurrence of this compound in Microbial Sources

OrganismStrainGrowth ConditionsConcentrationReference
Escherichia coliK-12Grown on D-glucuronatePresent (intermediate)[3]
Thermoplasma acidophilumDSM 1728-Present (intermediate)[4]

Table 2: Occurrence of this compound in Eukaryotic Sources

OrganismTissue/FluidConditionConcentrationReference
Daphnia pulexWhole organism-Data not available[5]

Experimental Protocols

Accurate and reliable quantification of this compound is crucial for understanding its physiological roles and potential applications. The following sections provide detailed methodologies for its extraction, isolation, and analysis.

Extraction of this compound from Natural Sources

Protocol 1: Extraction of Organic Acids from Plant Material (General Protocol adaptable for this compound)

This protocol is a modification of the method described by Chen et al. (2001) for the general extraction of organic acids from plant tissues.

Materials:

Procedure:

  • To 50 mg of dried plant powder, add 0.5 ml of 0.5 N HCl and 0.5 ml of methanol.

  • Shake the mixture for 3 hours.

  • Centrifuge at 12,000 × g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Add 300 μl of methanol and 100 μl of 50% H₂SO₄ to the supernatant.

  • Incubate overnight in a water bath at 60°C for esterification.

  • Cool the mixture to room temperature (25°C).

  • Add 800 μl of chloroform and 400 μl of distilled water.

  • Vortex for 1 minute to partition the phases.

  • The lower chloroform layer containing the esterified organic acids is collected for GC-MS analysis.[6]

Protocol 2: Extraction from Microbial Biomass (General Protocol)

Materials:

  • Microbial cell pellet

  • Extraction solvent (e.g., a mixture of methanol, chloroform, and water)

  • Centrifuge

  • Homogenizer (optional)

Procedure:

  • Harvest microbial cells by centrifugation.

  • Resuspend the cell pellet in a suitable extraction solvent. The ratio of solvents can be optimized depending on the specific microorganism.

  • Disrupt the cells using methods such as sonication or bead beating to ensure efficient extraction.

  • Centrifuge the mixture to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites for further analysis.

Quantification of this compound

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Analysis

This method is suitable for the analysis of derivatized organic acids.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • DB-5ms analytical column (or equivalent)

GC Conditions:

  • Carrier gas: Helium

  • Initial column temperature: 50°C (hold for 1 min)

  • Temperature ramp 1: Increase at 25°C/min to 125°C

  • Temperature ramp 2: Increase at 10°C/min to 300°C (hold for 15 min)

  • Injection temperature: 250°C

  • Injection mode: Split

  • Column flow rate: 1.7 ml/min[6]

MS Conditions:

  • Ion source temperature: 200°C

  • Interface temperature: 280°C

  • Solvent cut time: 3 min

  • Detector gain mode: Relative[6]

Data Analysis:

  • Identification of this compound is achieved by comparing its mass spectrum with a known standard and utilizing spectral libraries such as the National Institute of Standard and Technology (NIST) library.

  • Quantification is performed by generating a standard curve with known concentrations of a this compound standard.[6]

Protocol 4: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - Adaptable for this compound

This protocol is based on a validated method for D-mannose and can be adapted for this compound, offering high selectivity and sensitivity.[7][8]

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer

Sample Preparation:

  • Extract this compound from the sample matrix as described in section 3.1.

  • A derivatization step may not be necessary for LC-MS/MS analysis.[7]

Chromatographic Conditions (to be optimized for this compound):

  • Column: A suitable column for polar organic acids (e.g., a reversed-phase C18 column or a specific organic acid analysis column).

  • Mobile phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow rate: To be optimized based on the column dimensions.

  • Column temperature: To be optimized for best separation.

Mass Spectrometry Conditions (to be optimized for this compound):

  • Ionization mode: Electrospray ionization (ESI), likely in negative mode for the acidic carboxyl group.

  • Detection: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The precursor ion (the deprotonated molecule [M-H]⁻) and a characteristic product ion would be selected.

Validation: The method should be validated according to standard guidelines for selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]

Biosynthesis and Metabolic Pathways

Bacterial Hexuronate Catabolism

In E. coli, this compound is an intermediate in the catabolism of hexuronates. The pathway involves the conversion of D-glucuronate to D-fructuronate and then to D-mannonate via the action of D-fructuronate reductase (UxuB). Subsequently, D-mannonate dehydratase (UxuA) catalyzes the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate.[2]

A related pathway for L-gulonate catabolism has also been identified in E. coli and Chromohalobacter salexigens. This pathway involves two successive dehydrogenase reactions to epimerize L-gulonate to D-mannonate.[1]

bacterial_hexuronate_catabolism D_Glucuronate D-Glucuronate D_Fructuronate D-Fructuronate D_Glucuronate->D_Fructuronate Uronate isomerase D_Mannonic_Acid This compound D_Fructuronate->D_Mannonic_Acid D-Fructuronate reductase (UxuB) KDG 2-Keto-3-deoxy- D-gluconate D_Mannonic_Acid->KDG D-Mannonate dehydratase (UxuA) L_Gulonate L-Gulonate L_Gulonate->D_Mannonic_Acid Dehydrogenases

Caption: Simplified bacterial hexuronate and L-gulonate catabolism pathways leading to this compound.

Oxidative Mannose Catabolism in Archaea

In Thermoplasma acidophilum, an oxidative pathway for D-mannose catabolism has been proposed. This pathway involves the oxidation of D-mannose to D-mannono-1,4-lactone, which exists in equilibrium with this compound. The this compound is then dehydrated by mannonate dehydratase to 2-keto-3-deoxy-D-gluconate.[4]

archaeal_mannose_catabolism D_Mannose D-Mannose D_Mannono_lactone D-Mannono-1,4-lactone D_Mannose->D_Mannono_lactone Aldohexose dehydrogenase D_Mannonic_Acid This compound D_Mannono_lactone->D_Mannonic_Acid Hydrolysis (Equilibrium) KDG 2-Keto-3-deoxy- D-gluconate D_Mannonic_Acid->KDG Mannonate dehydratase

Caption: Proposed oxidative D-mannose catabolism pathway in Thermoplasma acidophilum.

Logical Relationships and Experimental Workflows

The successful analysis of this compound from natural sources requires a systematic workflow, from sample collection and preparation to instrumental analysis and data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plant, Microbial Culture) Homogenization Homogenization/ Cell Lysis Sample_Collection->Homogenization Extraction Extraction of Metabolites Homogenization->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC_MS HPLC-MS/MS Analysis Extraction->HPLC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Identification Identification (vs. Standards/Libraries) GC_MS->Identification HPLC_MS->Identification Quantification Quantification (Standard Curve) Identification->Quantification

Caption: General experimental workflow for the analysis of this compound from natural sources.

Conclusion

This compound is a widely distributed primary metabolite with important roles in microbial carbohydrate metabolism. While its presence in a variety of organisms is established, there is a clear need for more extensive quantitative research to fully understand its physiological significance and concentration in different natural sources. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to further investigate this intriguing biomolecule. Future studies focusing on quantitative analysis and the elucidation of its complete biosynthetic and signaling pathways in a broader range of organisms will be crucial for unlocking its potential applications in biotechnology and medicine.

References

Biosynthesis of D-Mannonic Acid in Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid, a sugar acid derivative of mannose, is a valuable chiral building block for the synthesis of pharmaceuticals and other specialty chemicals. As the demand for sustainable and enantiomerically pure compounds grows, microbial biosynthesis of this compound presents a promising alternative to traditional chemical synthesis routes. This technical guide provides a comprehensive overview of the core metabolic pathways involved in the microbial production of this compound, detailed experimental protocols for its study, and a summary of relevant quantitative data to support research and development in this field.

Biosynthetic Pathways of this compound

Microorganisms primarily utilize the uronic acid pathway for the catabolism of D-glucuronic acid, with this compound being a key intermediate. An alternative potential pathway may proceed from D-glucose via myo-inositol.

The Uronic Acid Pathway

In many bacteria, including Escherichia coli, the biosynthesis of this compound from D-glucuronic acid is a three-step enzymatic process. D-glucuronic acid can be sourced from the environment or derived from the catabolism of other sugars.

The key enzymatic steps are:

  • Isomerization of D-glucuronate: D-glucuronate is converted to D-fructuronate by the enzyme D-glucuronate isomerase (EC 5.3.1.12), also known as uronate isomerase.

  • Reduction of D-fructuronate: D-fructuronate is then reduced to D-mannonate by D-fructuronate reductase (EC 1.1.1.57), also known as mannonate oxidoreductase, utilizing NADH as a cofactor.

  • Dehydration of D-mannonate: D-mannonate is subsequently dehydrated to 2-keto-3-deoxy-D-gluconate by D-mannonate dehydratase (EC 4.2.1.8).

Uronic_Acid_Pathway D-Glucuronate D-Glucuronate D-Fructuronate D-Fructuronate D-Glucuronate->D-Fructuronate D-Glucuronate isomerase (EC 5.3.1.12) D-Mannonic_acid D-Mannonic_acid D-Fructuronate->D-Mannonic_acid D-Fructuronate reductase (EC 1.1.1.57) NADH -> NAD+ 2-Keto-3-deoxy-D-gluconate 2-Keto-3-deoxy-D-gluconate D-Mannonic_acid->2-Keto-3-deoxy-D-gluconate D-Mannonate dehydratase (EC 4.2.1.8)

Figure 1: The Uronic Acid Pathway to this compound.
Putative Pathway from D-Glucose via myo-Inositol

A potential alternative route for the biosynthesis of this compound can be hypothesized to proceed from the common microbial substrate D-glucose through the intermediate myo-inositol. This pathway would involve the following steps:

  • Synthesis of myo-inositol from D-glucose: D-glucose is first converted to glucose-6-phosphate, which is then isomerized to myo-inositol-1-phosphate by ** myo-inositol-1-phosphate synthase** (EC 5.5.1.4). The phosphate (B84403) group is subsequently removed by a phosphatase to yield myo-inositol.

  • Oxidation of myo-inositol: myo-inositol is oxidized to D-glucuronic acid by ** myo-inositol oxygenase** (EC 1.13.99.1).

  • Conversion to this compound: D-glucuronic acid then enters the established uronic acid pathway to be converted to this compound as described above.

Myo_Inositol_Pathway D-Glucose D-Glucose Glucose-6-P Glucose-6-P D-Glucose->Glucose-6-P Hexokinase myo-Inositol-1-P myo-Inositol-1-P Glucose-6-P->myo-Inositol-1-P myo-Inositol-1-phosphate synthase (EC 5.5.1.4) myo-Inositol myo-Inositol myo-Inositol-1-P->myo-Inositol Phosphatase D-Glucuronic_acid D-Glucuronic_acid myo-Inositol->D-Glucuronic_acid myo-Inositol oxygenase (EC 1.13.99.1) D-Mannonic_acid D-Mannonic_acid D-Glucuronic_acid->D-Mannonic_acid Uronic Acid Pathway (see Figure 1)

Figure 2: Putative Pathway from D-Glucose to this compound via myo-Inositol.

Data Presentation

While extensive research has been conducted on the enzymes involved in this compound biosynthesis, there is a notable lack of published data on the production titers, yields, and productivities of this compound in either wild-type or metabolically engineered microorganisms. The following tables summarize the available kinetic parameters for the key enzymes in the uronic acid pathway. This data can be instrumental in developing metabolic models and guiding metabolic engineering strategies.

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis

EnzymeEC NumberOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
D-Glucuronate isomerase5.3.1.12Escherichia coliD-Glucuronate2.5--
D-Fructuronate reductase1.1.1.57Escherichia coliD-Fructuronate0.2--
D-Mannonate dehydratase4.2.1.8Streptococcus suisD-Mannonate0.4518.94.2 x 104
D-Mannonate dehydratase4.2.1.8Escherichia coliD-Mannonate0.8--

Note: Data is compiled from various sources and experimental conditions may differ. A '-' indicates that the data was not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

D-Mannonate Dehydratase Activity Assay

This spectrophotometric assay measures the activity of D-mannonate dehydratase by quantifying the formation of its product, 2-keto-3-deoxy-D-gluconate (KDG).

Materials:

  • Tris-HCl buffer (200 mM, pH 7.5)

  • MnSO4 solution (80 mM)

  • D-mannonate solution (substrate, concentrations ranging from 0.1 to 10 mM)

  • Purified D-mannonate dehydratase enzyme solution (e.g., 1 µM)

  • Trichloroacetic acid (TCA) solution (10%)

  • Thiobarbituric acid (TBA) reagent

Procedure:

  • Prepare the assay mixture in a microcentrifuge tube containing:

    • 200 µl of 200 mM Tris-HCl buffer (pH 7.5)

    • 10 µl of 80 mM MnSO4

    • Varying concentrations of D-mannonate

    • Add purified D-mannonate dehydratase to a final concentration of 1 µM.

    • Adjust the final volume to 400 µl with sterile deionized water.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 600 µl of 10% TCA.

  • Centrifuge the mixture to pellet any precipitated protein.

  • To the supernatant, add TBA reagent and heat to develop a colored complex with the KDG product.

  • Measure the absorbance of the colored solution at the appropriate wavelength (typically 549 nm).

  • A standard curve of known KDG concentrations should be prepared to quantify the amount of product formed.

Quantification of this compound in Fermentation Broth by HPLC

This protocol outlines a general method for the analysis of this compound from microbial culture supernatants using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Fermentation broth sample

  • Perchloric acid (0.6 M) or other suitable precipitating agent

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable column for organic acid analysis (e.g., Aminex HPX-87H)

  • Mobile phase (e.g., dilute sulfuric acid, such as 5 mM)

  • This compound standard for calibration

Procedure:

  • Sample Preparation:

    • Take a known volume of fermentation broth (e.g., 1 ml).

    • Centrifuge to remove microbial cells.

    • To the supernatant, add an equal volume of cold 0.6 M perchloric acid to precipitate proteins.

    • Incubate on ice for 10 minutes.

    • Centrifuge to pellet the precipitated proteins.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: Aminex HPX-87H or equivalent ion-exclusion column.

    • Mobile Phase: Isocratic elution with 5 mM H2SO4.

    • Flow Rate: 0.6 ml/min.

    • Column Temperature: 50-60°C.

    • Detection: Refractive Index (RI) or UV detector at a low wavelength (e.g., 210 nm).

    • Injection Volume: 10-20 µl.

  • Quantification:

    • Prepare a calibration curve using known concentrations of this compound standard.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the concentration of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

Whole-Cell Biotransformation for this compound Production

This protocol describes a general procedure for using whole microbial cells as biocatalysts for the conversion of a substrate (e.g., D-glucuronic acid or D-glucose) to this compound.

Materials:

  • Microorganism expressing the necessary enzymes (either naturally or through recombinant technology).

  • Growth medium (e.g., LB or a defined minimal medium).

  • Inducer for gene expression if using an inducible promoter (e.g., IPTG).

  • Biotransformation buffer (e.g., phosphate buffer, pH 7.0).

  • Substrate solution (e.g., concentrated D-glucuronic acid or D-glucose).

Procedure:

  • Cell Culture and Induction:

    • Inoculate a suitable volume of growth medium with the selected microorganism.

    • Grow the culture at the optimal temperature and shaking speed until it reaches the desired growth phase (e.g., mid-log phase).

    • If using an inducible expression system, add the inducer and continue incubation for a period sufficient to allow for protein expression.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with biotransformation buffer to remove residual growth medium.

    • Resuspend the cells in the biotransformation buffer to a desired cell density (e.g., measured by optical density at 600 nm).

  • Biotransformation Reaction:

    • Add the substrate solution to the cell suspension to initiate the biotransformation.

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

    • Take samples at regular intervals to monitor substrate consumption and product formation using HPLC (as described in Protocol 2).

  • Process Termination and Analysis:

    • Once the reaction has reached completion or the desired endpoint, terminate the biotransformation by separating the cells from the reaction mixture via centrifugation.

    • The supernatant containing the this compound can then be collected for downstream processing and purification.

Experimental_Workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing & Analysis Cell_Culture 1. Cell Culture & Induction Cell_Harvesting 2. Cell Harvesting & Washing Cell_Culture->Cell_Harvesting Reaction_Setup 3. Reaction Setup (Cells + Substrate in Buffer) Cell_Harvesting->Reaction_Setup Incubation 4. Incubation with Agitation Reaction_Setup->Incubation Sampling 5. Periodic Sampling Incubation->Sampling Purification 8. Product Purification Incubation->Purification HPLC_Analysis 6. Sample Prep & HPLC Analysis Sampling->HPLC_Analysis Data_Analysis 7. Data Analysis (Titer, Yield, Productivity) HPLC_Analysis->Data_Analysis

Figure 3: General Experimental Workflow for Whole-Cell Biotransformation.

Conclusion

The microbial biosynthesis of this compound is a field with significant potential for the sustainable production of this valuable chemical. The primary metabolic route via the uronic acid pathway is well-characterized in terms of its enzymatic steps. However, a key area for future research is the exploration and optimization of microbial hosts to achieve high titers and yields of this compound. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate and engineer microbial systems for efficient this compound production. Further studies focusing on metabolic engineering to enhance precursor supply, optimize enzyme expression, and minimize competing pathways will be crucial for the development of economically viable bioprocesses.

The Enigmatic Role of D-Mannonic Acid in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid, a six-carbon sugar acid, is an intermediate in several metabolic pathways, most notably the uronic acid pathway. While its role in microbial metabolism is relatively well-characterized, its significance in mammalian systems is an emerging area of investigation. This technical guide provides a comprehensive overview of the biosynthesis, degradation, and regulatory functions of this compound. It delves into the enzymatic reactions governing its metabolic flux, presents available quantitative data, and details experimental protocols for its study. Furthermore, this guide explores the potential of this compound and its metabolic pathway as a target for therapeutic intervention and drug development.

Introduction

This compound, also known as D-mannonate, is a primary metabolite found across various domains of life, from bacteria to humans.[1][2][3] It serves as a key node in carbohydrate metabolism, linking the catabolism of hexuronates to central glycolytic pathways. In microorganisms, the D-mannonate pathway is a critical route for the utilization of D-glucuronic acid and D-galacturonic acid as carbon sources.[4] While the presence of this compound in mammals is established, its precise metabolic roles and regulatory mechanisms are not yet fully elucidated, presenting a compelling area for future research. This guide aims to consolidate the current understanding of this compound metabolism, providing a technical resource for researchers and professionals in the life sciences.

Biosynthesis of this compound

The primary route for this compound biosynthesis is through the uronic acid pathway. The specific enzymatic steps can vary between organisms.

In Bacteria and Archaea

In many bacteria, this compound is formed from D-fructuronate, which is an intermediate in the catabolism of D-glucuronate. The key enzyme in this conversion is fructuronate reductase (EC 1.1.1.57), also known as D-mannonate oxidoreductase.[5][6][7][8][9] This enzyme catalyzes the NADH-dependent reduction of D-fructuronate to D-mannonate.

Another pathway identified in some bacteria, such as Chromohalobacter salexigens, involves the conversion of L-gulonate to D-mannonate. This transformation is achieved through the sequential action of two dehydrogenases: L-gulonate 5-dehydrogenase and a fructuronate reductase .[1]

In some archaea, like Thermoplasma acidophilum, this compound can be produced from the oxidation of D-mannose by a mannose-specific aldohexose dehydrogenase .[4]

A diagram of the bacterial biosynthesis of this compound is presented below:

bacterial_d_mannonic_acid_biosynthesis D_Glucuronate D-Glucuronate D_Fructuronate D-Fructuronate D_Glucuronate->D_Fructuronate Uronate Isomerase D_Mannonic_Acid This compound D_Fructuronate->D_Mannonic_Acid Fructuronate Reductase (NADH) L_Gulonate L-Gulonate L_Gulonate->D_Fructuronate L-Gulonate 5-Dehydrogenase D_Mannose D-Mannose D_Mannose->D_Mannonic_Acid Aldohexose Dehydrogenase

Bacterial Biosynthesis of this compound
In Mammals

The biosynthesis of this compound in mammals is less direct and not as well-defined as in microbes. It is believed to be an intermediate in the uronic acid pathway, which is primarily active in the liver.[10] In this pathway, D-glucuronic acid is converted to L-gulonic acid.[11] While the direct conversion of a downstream metabolite to this compound has not been definitively established in humans, the presence of the necessary enzymatic activities in other organisms suggests a potential, yet unconfirmed, route. The Human Metabolome Database lists this compound as a metabolite expected to be found in humans, though not yet quantified.[2][3] Further research is required to elucidate the precise biosynthetic pathway of this compound in mammalian cells.

Degradation of this compound

The primary degradation pathway for this compound across all domains of life involves its conversion to 2-keto-3-deoxy-D-gluconate (KDG). This reaction is catalyzed by the enzyme mannonate dehydratase (EC 4.2.1.8).[12] KDG can then enter the Entner-Doudoroff pathway or other central metabolic routes.

There are two main superfamilies of mannonate dehydratases that have been identified, representing an instance of convergent evolution:

  • The Enolase Superfamily: These enzymes are typically magnesium-dependent.

  • The Xylose Isomerase-like Superfamily: These enzymes are often iron-dependent.[4]

The general reaction catalyzed by mannonate dehydratase is as follows:

This compound ⇌ 2-Keto-3-deoxy-D-gluconate + H₂O

A diagram illustrating the degradation of this compound is shown below:

d_mannonic_acid_degradation D_Mannonic_Acid This compound KDG 2-Keto-3-deoxy- D-gluconate D_Mannonic_Acid->KDG Mannonate Dehydratase Central_Metabolism Central Metabolism (e.g., Entner-Doudoroff Pathway) KDG->Central_Metabolism Further Metabolism

Degradation of this compound

Quantitative Data

Quantitative data on this compound metabolism is crucial for understanding its physiological significance. The following tables summarize available kinetic data for key enzymes in its metabolic pathways. Data for mammalian enzymes are notably scarce, highlighting a significant knowledge gap.

Table 1: Kinetic Parameters of Fructuronate Reductase (EC 1.1.1.57)

OrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
Escherichia coliD-Fructuronate0.13---[13]
Chromohalobacter salexigensD-Fructuronate0.79 ± 0.08-13 ± 0.41.6 x 104[13]

Table 2: Kinetic Parameters of Mannonate Dehydratase (EC 4.2.1.8)

OrganismSuperfamilySubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
Novosphingobium aromaticivoransEnolaseThis compound0.23 ± 0.024.3 ± 0.11.9 x 104[14]
Caulobacter crescentusEnolaseThis compound0.15 ± 0.021.8 ± 0.11.2 x 104[15]
Thermoplasma acidophilumXylose Isomerase-likeThis compound1.3 ± 0.228 ± 12.2 x 104[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound metabolism.

Enzyme Activity Assay for Mannonate Dehydratase

This protocol describes a continuous spectrophotometric assay to measure the activity of mannonate dehydratase.

Principle: The product of the mannonate dehydratase reaction, 2-keto-3-deoxy-D-gluconate (KDG), is reduced by NADH in the presence of KDG reductase. The oxidation of NADH to NAD⁺ is monitored by the decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂

  • This compound solution (substrate)

  • NADH solution

  • KDG reductase

  • Purified mannonate dehydratase enzyme

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, NADH, and KDG reductase.

  • Initiate the reaction by adding the purified mannonate dehydratase enzyme.

  • Start the measurement by adding the this compound substrate.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

Workflow Diagram:

enzyme_assay_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_Mixture Prepare Reaction Mix (Buffer, NADH, KDG Reductase) Add_Enzyme Add Mannonate Dehydratase Prepare_Mixture->Add_Enzyme Add_Substrate Add D-Mannonic Acid Add_Enzyme->Add_Substrate Monitor_Absorbance Monitor A340 Add_Substrate->Monitor_Absorbance Calculate_Rate Calculate Rate Monitor_Absorbance->Calculate_Rate

Mannonate Dehydratase Activity Assay Workflow
Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in biological matrices such as plasma or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

Principle: this compound is separated from other components of the biological matrix by liquid chromatography and then detected and quantified by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. A stable isotope-labeled internal standard is used for accurate quantification.

Reagents and Materials:

  • LC-MS/MS system

  • Analytical column (e.g., HILIC or reversed-phase C18)

  • Mobile phases (e.g., acetonitrile (B52724) and water with formic acid)

  • This compound standard

  • Stable isotope-labeled this compound (internal standard)

  • Protein precipitation solvent (e.g., acetonitrile)

  • Biological samples (plasma, urine, etc.)

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To a known volume of sample, add the internal standard.

    • Precipitate proteins by adding a cold protein precipitation solvent.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate this compound using an appropriate chromatographic gradient.

    • Detect and quantify this compound and the internal standard using optimized MRM transitions.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the this compound standard.

    • Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow Diagram:

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Biological Sample Add_IS Add Internal Standard Sample_Collection->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Injection Inject Sample Supernatant_Collection->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

LC-MS/MS Quantification Workflow

Role in Drug Development

The metabolic pathways involving this compound present potential targets for drug development, particularly in the context of infectious diseases and metabolic disorders.

Antimicrobial Drug Development

The D-mannonate pathway is essential for the growth of certain pathogenic bacteria that utilize hexuronates as a carbon source in the host environment.[4] Therefore, inhibitors of key enzymes in this pathway, such as mannonate dehydratase , could serve as novel antimicrobial agents.[18] The structural differences between the bacterial enzymes and any potential human homologues could be exploited to develop selective inhibitors with minimal off-target effects.

Metabolic Disorders

Dysregulation of the uronic acid pathway has been implicated in certain metabolic disorders.[19] While the direct role of this compound in these conditions is not yet clear, understanding its metabolism could provide insights into disease pathogenesis and identify new therapeutic targets. For instance, modulating the flux through the uronic acid pathway could have implications for conditions associated with altered glucose metabolism.

Conclusion and Future Directions

This compound is a metabolite with a conserved role in microbial carbohydrate metabolism. Its involvement in the uronic acid pathway highlights its importance in the catabolism of sugar acids. However, a significant knowledge gap exists regarding its biosynthesis, degradation, and physiological relevance in mammals. Future research should focus on:

  • Elucidating the complete mammalian this compound metabolic pathway: This includes identifying the enzymes responsible for its synthesis and degradation in human cells.

  • Quantifying this compound levels in various human tissues and fluids: This will help establish its physiological concentration range and identify potential alterations in disease states.

  • Investigating the regulatory mechanisms governing this compound metabolism: Understanding how the pathway is controlled will provide insights into its integration with overall cellular metabolism.

  • Exploring the therapeutic potential of targeting this compound metabolism: This includes the development of specific enzyme inhibitors for antimicrobial applications and investigating its role in metabolic diseases.

A deeper understanding of this compound's role in metabolic pathways will undoubtedly open new avenues for both basic research and the development of novel therapeutic strategies.

References

D-Mannonic Acid: A Key Primary Metabolite in Bacterial Catabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid is a crucial intermediate in the bacterial catabolism of hexuronic acids, such as D-glucuronate, and the sugar alcohol L-gulonate. As a primary metabolite, it sits (B43327) at the crossroads of pathways that feed into central carbon metabolism, making it a subject of significant interest for understanding bacterial physiology, nutrient acquisition, and for the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound in bacteria, details the enzymology of key catalysts, presents quantitative data on enzyme kinetics, outlines detailed experimental protocols for its study, and describes the genetic regulatory circuits that govern its metabolism.

Metabolic Pathways Involving this compound

This compound is a central intermediate in at least two major catabolic pathways in bacteria: the D-glucuronate catabolic pathway and the L-gulonate catabolic pathway. These pathways ultimately convert these sugar acids into intermediates of the Entner-Doudoroff or Embden-Meyerhof-Parnas pathways.

The D-Glucuronate Catabolic Pathway (Ashwell Pathway)

In many bacteria, including Escherichia coli, D-glucuronate is metabolized via the Ashwell pathway, where this compound is a key intermediate.[1][2] This pathway allows bacteria to utilize a common component of plant cell walls and animal tissues as a carbon and energy source.[1]

The pathway proceeds as follows:

  • D-Glucuronate Isomerase (UxaC): D-Glucuronate is isomerized to D-fructuronate.

  • D-Fructuronate Reductase (UxuB): D-Fructuronate is reduced to D-mannonate.

  • D-Mannonate Dehydratase (UxuA/ManD): D-Mannonate is dehydrated to 2-keto-3-deoxy-D-gluconate (KDG).

  • KDG Kinase (KdgK): KDG is phosphorylated to 2-keto-3-deoxy-6-phosphogluconate (KDPG).

  • KDPG Aldolase (Eda): KDPG is cleaved into pyruvate (B1213749) and glyceraldehyde-3-phosphate, which then enter central metabolism.

D_Glucuronate_Pathway D_Glucuronate D-Glucuronate D_Fructuronate D-Fructuronate D_Glucuronate->D_Fructuronate UxaC D_Mannonic_Acid This compound D_Fructuronate->D_Mannonic_Acid UxuB KDG 2-Keto-3-deoxy- D-gluconate (KDG) D_Mannonic_Acid->KDG UxuA/ManD KDPG 2-Keto-3-deoxy-6- phosphogluconate (KDPG) KDG->KDPG KdgK Central_Metabolism Central Metabolism (Pyruvate, GAP) KDPG->Central_Metabolism Eda L_Gulonate_Pathway cluster_main Main Pathway cluster_alt Alternative Epimerization L_Gulonate L-Gulonate Dehydro_L_gulonate Dehydro-L-gulonate L_Gulonate->Dehydro_L_gulonate L-Gulonate Dehydrogenase D_Mannonic_Acid This compound L_Gulonate->D_Mannonic_Acid Successive Dehydrogenases L_Xylulose L-Xylulose Dehydro_L_gulonate->L_Xylulose Decarboxylase L_Xylulose_5P L-Xylulose-5-P L_Xylulose->L_Xylulose_5P Kinase D_Xylulose_5P D-Xylulose-5-P L_Xylulose_5P->D_Xylulose_5P Epimerase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP Regulation_Pathway cluster_operon uxuAB Operon promoter Promoter operator Operator uxuB uxuB uxuA uxuA UxuR UxuR Repressor UxuR->operator Represses ExuR ExuR Repressor ExuR->operator Represses Glucuronate D-Glucuronate (Inducer) Glucuronate->UxuR Inactivates Glucuronate->ExuR Inactivates Purification_Workflow Transformation Transformation of E. coli with expression vector Culture_Growth Overnight culture and large-scale growth Transformation->Culture_Growth Induction Induction of protein expression with IPTG Culture_Growth->Induction Cell_Harvesting Cell harvesting by centrifugation Induction->Cell_Harvesting Cell_Lysis Cell lysis by sonication or French press Cell_Harvesting->Cell_Lysis Clarification Clarification of lysate by ultracentrifugation Cell_Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Dialysis Dialysis for buffer exchange and imidazole (B134444) removal IMAC->Dialysis SEC Size Exclusion Chromatography (SEC) for final polishing Dialysis->SEC Purity_Analysis Purity analysis by SDS-PAGE SEC->Purity_Analysis NMR_Workflow Sample_Collection Bacterial culture sampling and quenching of metabolism Metabolite_Extraction Metabolite extraction (e.g., with cold methanol) Sample_Collection->Metabolite_Extraction Sample_Preparation Drying and resuspension in D2O buffer with internal standard Metabolite_Extraction->Sample_Preparation NMR_Acquisition Acquisition of 1D 1H and 2D NMR spectra Sample_Preparation->NMR_Acquisition Data_Processing Data processing (phasing, baseline correction, referencing) NMR_Acquisition->Data_Processing Metabolite_Identification Metabolite identification using spectral databases Data_Processing->Metabolite_Identification Quantification Quantification relative to internal standard Metabolite_Identification->Quantification

References

The Enigmatic Role of D-Mannonic Acid in Plant Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid, a sugar acid and primary metabolite, is ubiquitously found in living organisms, yet its specific biological significance in the plant kingdom remains largely uncharted territory.[1][2] While direct research on this compound in plants is sparse, its close structural relationship to D-mannose—a key player in vital plant processes—suggests potential roles in ascorbate (B8700270) biosynthesis and cell wall architecture. This technical guide synthesizes the current understanding of D-mannose metabolism in plants to infer the potential biological significance of this compound. It provides a hypothetical framework for its biosynthesis and function, detailed experimental protocols for its detection and quantification, and visual workflows to guide future research in this nascent field.

Introduction

This compound is the carboxylic acid form of D-mannose. As a primary metabolite, it is considered essential for fundamental physiological processes.[1][2] In microorganisms, D-mannonate is a known intermediate in the catabolism of D-glucuronate, a significant component of plant cell wall biomass. This connection suggests that while its role within the living plant is not well-defined, it is a relevant molecule in the broader context of plant biomass turnover in the ecosystem. This guide aims to bridge the knowledge gap by exploring the potential significance of this compound in plants, focusing on two primary areas: as a potential intermediate in ascorbate biosynthesis and its connection to cell wall polysaccharide synthesis.

Potential Biological Significance of this compound in Plants

A Putative Role in Ascorbate (Vitamin C) Biosynthesis

The primary pathway for ascorbate biosynthesis in plants is the well-established D-mannose/L-galactose pathway.[3] This pathway commences with D-mannose-1-phosphate and proceeds through a series of enzymatic steps to yield L-ascorbic acid.

While this compound is not a recognized intermediate in the canonical D-mannose/L-galactose pathway, its formation from D-mannose is a chemically plausible oxidation reaction. Plants possess a wide array of dehydrogenase and aldo-keto reductase enzymes capable of oxidizing sugars.[4][5][6] It is conceivable that this compound exists as part of a minor or alternative branch of this central metabolic route.

Hypothetical Oxidation of D-Mannose to this compound:

The oxidation of the aldehyde group of D-mannose to a carboxylic acid would yield this compound. This reaction could be catalyzed by a non-specific NAD(P)+-dependent dehydrogenase.

G D_Mannose D-Mannose D_Mannonic_Acid This compound D_Mannose->D_Mannonic_Acid Oxidation Enzyme Plant Dehydrogenase (Hypothetical) Enzyme->D_Mannose

Caption: Hypothetical oxidation of D-Mannose to this compound in plants.

A Potential Precursor for Cell Wall Components

A derivative of D-mannose, 3-deoxy-D-manno-2-octulosonic acid (Kdo), is an essential and highly conserved component of the rhamnogalacturonan II (RG-II) pectic fraction of the primary cell walls of higher plants. The structural integrity of RG-II is crucial for normal plant growth and development.

Although there is no direct evidence linking this compound to Kdo biosynthesis, the presence of this mannose-derived sugar acid in the cell wall highlights the importance of mannose oxidation products in plant structural biology. This compound could potentially serve as a substrate for further enzymatic modifications leading to other cell wall components or play a role in the regulation of cell wall synthesis.

Quantitative Data

Currently, there is a notable absence of published quantitative data on the concentration of this compound in various plant tissues or under different physiological conditions. The following table is provided as a template for future research to populate as data becomes available.

Plant SpeciesTissueDevelopmental StageStress ConditionThis compound Concentration (µg/g FW)Analytical MethodReference
Arabidopsis thalianaRosette Leaves4 weeksControlData not availableGC-MS/LC-MS
Arabidopsis thalianaRosette Leaves4 weeksDroughtData not availableGC-MS/LC-MS
Zea maysSeedling Roots10 daysControlData not availableGC-MS/LC-MS
Oryza sativaFlag LeafAnthesisSalinityData not availableGC-MS/LC-MS

Experimental Protocols

The following protocols are proposed based on established methodologies for the analysis of sugar acids and other polar metabolites in plant tissues.[7][8]

Extraction of Polar Metabolites from Plant Tissue

This protocol is designed to extract a broad range of polar metabolites, including this compound, from plant material.

  • Sample Collection and Preparation:

    • Harvest plant tissue of interest and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Accurately weigh 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.

  • Extraction:

    • Add 1 mL of a pre-chilled (-20°C) extraction solvent of 80% methanol: 20% water containing a known concentration of an internal standard (e.g., ribitol (B610474) or a 13C-labeled organic acid) to the tube.

    • Vortex vigorously for 1 minute.

    • Incubate at 70°C for 15 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Phase Separation (for removal of non-polar compounds):

    • Transfer the supernatant to a new 2 mL tube.

    • Add 500 µL of chloroform (B151607) and vortex for 30 seconds.

    • Add 500 µL of water and vortex for 30 seconds.

    • Centrifuge at 4,000 x g for 5 minutes at 4°C to separate the phases.

    • Carefully collect the upper aqueous (polar) phase for analysis.

  • Drying and Storage:

    • Dry the collected polar phase in a vacuum concentrator (speed-vac).

    • The dried extract can be stored at -80°C until derivatization and analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like sugar acids, a derivatization step is necessary.[9][10]

  • Derivatization:

    • To the dried polar extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).

    • Incubate at 37°C for 90 minutes with shaking. This step protects the carbonyl groups.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 37°C for 30 minutes with shaking. This step silylates the hydroxyl and carboxyl groups, making the molecule volatile.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 325°C at 5°C/min, and hold for 10 minutes.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Data Acquisition: Full scan mode (m/z 50-600) for identification and Selected Ion Monitoring (SIM) mode for quantification using characteristic ions of the this compound derivative.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount of this compound by comparing the peak area of its characteristic ions to the peak area of the internal standard and a calibration curve generated with the authentic standard.

Signaling Pathways and Experimental Workflows

D-Mannose/L-Galactose Pathway for Ascorbate Biosynthesis

The following diagram illustrates the established D-mannose/L-galactose pathway, providing context for the metabolism of D-mannose in plants.

G cluster_pathway D-Mannose/L-Galactose Pathway F6P Fructose-6-P M6P Mannose-6-P F6P->M6P PMI M1P Mannose-1-P M6P->M1P PMM GDP_Man GDP-D-Mannose M1P->GDP_Man GMP GDP_Gal GDP-L-Galactose GDP_Man->GDP_Gal GME L_Gal_1P L-Galactose-1-P GDP_Gal->L_Gal_1P GGP L_Gal L-Galactose L_Gal_1P->L_Gal VTC4 L_Gal_Lactone L-Galactono-1,4-lactone L_Gal->L_Gal_Lactone L-GalDH Ascorbate L-Ascorbic Acid L_Gal_Lactone->Ascorbate L-GalL

Caption: The D-Mannose/L-Galactose pathway of ascorbate biosynthesis in plants.

Experimental Workflow for this compound Analysis

The diagram below outlines the key steps for the extraction, derivatization, and analysis of this compound from plant tissues.

G cluster_workflow Workflow for this compound Analysis Start Plant Tissue (Frozen in Liquid N2) Grinding Cryogenic Grinding Start->Grinding Extraction Extraction with 80% Methanol Grinding->Extraction Phase_Separation Chloroform/Water Phase Separation Extraction->Phase_Separation Drying Vacuum Concentration Phase_Separation->Drying Derivatization Methoxyamination & Silylation (MSTFA) Drying->Derivatization GCMS GC-MS Analysis (Full Scan/SIM) Derivatization->GCMS Data_Analysis Data Processing & Quantification GCMS->Data_Analysis

Caption: Experimental workflow for the analysis of this compound in plants.

Conclusion and Future Directions

The biological significance of this compound in plants remains an open and intriguing question. Its structural proximity to D-mannose, a central molecule in plant metabolism, strongly suggests that this compound is not merely a metabolic curiosity but may play a role in ascorbate metabolism, cell wall dynamics, or other yet-to-be-discovered pathways. The lack of direct evidence underscores the need for focused research in this area. The experimental protocols and workflows provided in this guide offer a starting point for researchers to begin to unravel the functions of this enigmatic molecule. Future studies employing metabolomic profiling of various plant species under different conditions, coupled with enzymatic assays and genetic approaches, will be crucial in elucidating the precise role of this compound in plant growth, development, and stress responses.

References

Stereoisomers of Mannonic Acid: A Technical Guide to Their Functions and Metabolic Roles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mannonic acid, a six-carbon sugar acid, exists as multiple stereoisomers, with D-mannonic acid and L-mannonic acid being the most prominent. These isomers and their derivatives play crucial roles in various biological processes, particularly in microbial metabolism, and are of increasing interest in glycobiology and drug development. This technical guide provides a comprehensive overview of the stereoisomers of mannonic acid, their known functions, and the enzymatic pathways they participate in. It includes a detailed summary of quantitative data, experimental protocols for key assays, and visual representations of metabolic pathways to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

Stereoisomerism is a critical determinant of biological activity. In the context of sugar acids, the spatial arrangement of hydroxyl groups dictates their interaction with enzymes and their subsequent metabolic fate. Mannonic acid, with its multiple chiral centers, provides a compelling case study in the functional divergence of stereoisomers. This compound is a key intermediate in the catabolism of D-glucuronate in many bacteria, while its L-isomer and various derivatives are subjects of ongoing investigation for their potential biological activities, including enzyme inhibition.[1][2][3] This guide will delve into the specifics of these molecules, providing the technical details necessary for advanced research and development.

Stereoisomers of Mannonic Acid

Mannonic acid has several stereoisomers, but this guide will focus on the D- and L-forms, which are the most studied.

  • This compound: The D-stereoisomer of mannonic acid. It serves as a conjugate acid to D-mannonate.[2]

  • L-Mannonic acid: The L-stereoisomer of mannonic acid. Its gamma-lactone form is known to be involved in carbohydrate chemistry and may have biological activity influencing metabolic pathways.[3]

  • Lactones: Both D- and L-mannonic acid can form stable five-membered (gamma) or six-membered (delta) lactone rings through intramolecular esterification.[3][4] D-Mannono-1,4-lactone, for instance, has been noted for its potential lysozyme (B549824) inhibitory activity.[1][4]

Other related compounds and derivatives mentioned in the literature include:

  • 2-(acetylamino)-2-deoxy-D-Mannonic acid, γ-lactone: A reagent used in glycobiology research.[5]

  • 2,5-dideoxy-2,5-imino-d-mannonic acid: An iminosugar derivative with potential glycosidase inhibitory activity.[6]

  • 6-Deoxy-L-mannonic acid: A rare sugar derivative found in some bacterial cell walls and studied for its potential role in antibiotic synthesis.[7]

Functions and Metabolic Pathways

The primary known function of mannonic acid stereoisomers is in microbial metabolic pathways, particularly the catabolism of hexuronates.

This compound in D-Glucuronate Catabolism

This compound is a central intermediate in the canonical pathway for D-glucuronate degradation in various bacteria, including Escherichia coli and Caulobacter crescentus.[8][9] This pathway involves the conversion of D-glucuronate to intermediates that can enter central metabolism.

A key enzyme in this pathway is D-mannonate dehydratase (ManD) , a member of the enolase superfamily.[8][10] ManD catalyzes the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate.[8][11] Studies have revealed that the ManD subgroup of enzymes is not isofunctional; some members exhibit high efficiency for D-mannonate dehydration, while others have low efficiency or are more specific for D-gluconate.[10][11] High-efficiency ManDs appear to be analogues of the UxuA enzyme, which performs the same function in the E. coli D-glucuronate utilization pathway.[8]

The metabolic steps are as follows:

  • D-glucuronate is isomerized to D-fructuronate.

  • D-fructuronate is reduced to D-mannonate.

  • D-mannonate is dehydrated by D-mannonate dehydratase (ManD) to 2-keto-3-deoxy-D-gluconate.

  • 2-keto-3-deoxy-D-gluconate is then phosphorylated and cleaved to enter glycolysis.[8][11]

// Edges representing the pathway D_Glucuronate -> D_Fructuronate [label=" UxaC\n(Isomerase)", fontcolor="#5F6368", fontsize=8]; D_Fructuronate -> D_Mannonate [label=" UxaB\n(Reductase)", fontcolor="#5F6368", fontsize=8]; D_Mannonate -> KDG [label=" ManD / UxuA\n(Dehydratase)", fontcolor="#5F6368", fontsize=8, color="#EA4335"]; KDG -> Central_Metabolism [label=" KdgK (Kinase)\n KdgA (Aldolase)", fontcolor="#5F6368", fontsize=8];

// Invisible nodes and edges for alignment {rank=same; D_Glucuronate; D_Fructuronate; D_Mannonate; KDG; Central_Metabolism;} } D-Glucuronate Catabolic Pathway.

L-Gulonate and L-Idonate Catabolism

Research has also uncovered cryptic pathways for the catabolism of L-gulonate and L-idonate in certain bacteria that involve D-mannonate as an intermediate.[9] For instance, a pathway in Chromohalobacter salexigens allows for growth on L-gulonate, which is converted to D-mannonate.[9] These pathways often utilize dehydrogenases to epimerize a six-carbon sugar acid.[9]

L_Gulonate_Catabolism_Workflow cluster_C_salexigens L-Gulonate Catabolism in C. salexigens cluster_E_coli_CFT073 Cryptic L-Gulonate Pathway in E. coli CFT073 L_Gulonate L-Gulonate Fructuronate Fructuronate (5-Keto-D-gluconate) D_Mannonate_Cs D-Mannonate KDM_KDG 2-Keto-3-deoxy- D-mannonate/gluconate L_Gulonate_Ec L-Gulonate D_Mannonate_Ec D-Mannonate KDM_KDG_Ec 2-Keto-3-deoxy- D-mannonate/gluconate

Quantitative Data Summary

The catalytic efficiency of D-mannonate dehydratases (ManD) and related enzymes varies significantly. The following table summarizes key kinetic parameters for enzymes from different organisms acting on D-mannonate and D-gluconate.

Enzyme (Organism)Substratekcat/KM (M⁻¹s⁻¹)Reference
High-Efficiency ManDs
ManD (Caulobacter crescentus NA1000, B8GZZ7)D-Mannonate1.2 x 10⁴[8]
NaManD (Novosphingobium aromaticivorans)D-Mannonate10³ to 10⁴[11]
Low-Efficiency ManDs/GlcDs
ManD (Escherichia coli CFT073, RspA)D-Mannonate5[9]
ManD (Escherichia coli CFT073, RspA)D-Gluconate40[9]
GlcD (Salmonella enterica serovar Enteritidis, SeGlcD)D-Gluconate80[9]
Other Dehydratases
UxuA (Chromohalobacter salexigens, CsUxuA)D-Mannonate1.5 x 10³[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the study of mannonic acid stereoisomers and related enzymes.

Protocol for Screening Dehydration Activity

This protocol is used to test for the enzymatic dehydration of a library of acid sugars.

Materials:

  • 96-well UV-transparent acrylic plates

  • 50 mM HEPES buffer, pH 7.9

  • 10 mM MgCl₂

  • Purified enzyme solution (1 µM)

  • Acid sugar substrate library (1 mM)

  • 1% semicarbazide (B1199961) reagent solution

  • Spectrophotometric plate reader

Procedure:

  • Prepare reaction mixtures (60 µL) in each well containing 50 mM HEPES (pH 7.9), 10 mM MgCl₂, 1 µM enzyme, and 1 mM of an acid sugar substrate. Include blank reactions without the enzyme.[11]

  • Incubate the plates at 30 °C for 16 hours.[11]

  • Add 240 µL of a 1% semicarbazide reagent solution to each well.[11]

  • Incubate for 1 hour at room temperature to allow for the formation of a semicarbazone with the keto-acid product.[11]

  • Measure the absorbance at 250 nm (ε = 10,200 M⁻¹cm⁻¹) using a plate reader.[11]

Protocol for Continuous Spectrophotometric Kinetic Assay

This protocol is used for the kinetic characterization of D-mannonate and D-gluconate dehydratases using a coupled-enzyme assay.

Materials:

  • 50 mM potassium HEPES buffer, pH 7.5

  • 5 mM MgCl₂

  • 1.5 mM ATP

  • 1.5 mM phosphoenolpyruvate (B93156) (PEP)

  • 0.16 mM NADH

  • Pyruvate kinase (PK) (9 units)

  • L-lactate dehydrogenase (LDH) (9 units)

  • 2-keto-3-deoxy-D-gluconate kinase (KdgK) (18 units)

  • Purified ManD/GlcD enzyme

  • D-mannonate or D-gluconate substrate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the assay mixture (200 µL) at 25 °C containing 50 mM potassium HEPES (pH 7.5), 5 mM MgCl₂, 1.5 mM ATP, 1.5 mM PEP, 0.16 mM NADH, 9 units of PK, 9 units of LDH, 18 units of KdgK, and the ManD/GlcD enzyme.[11]

  • Initiate the reaction by adding the substrate (D-mannonate or D-gluconate) at varying concentrations.

  • Monitor the dehydration by measuring the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹), which corresponds to the oxidation of NADH.[11]

  • Calculate kinetic parameters (kcat and KM) by fitting the initial velocity data to the Michaelis-Menten equation.

Protocol for Gene Knockout Construction in C. salexigens

This protocol describes the generation of gene knockouts for in vivo functional analysis.

Materials:

  • E. coli S17-1 λpir donor strain

  • C. salexigens DSM3043 recipient strain

  • pNPTS138-R6KT suicide vector with the gene of interest flanking regions

  • PYE medium (Peptone-Yeast Extract)

  • M9 minimal salts medium

  • Appropriate antibiotics (e.g., streptomycin)

  • 20% sucrose (B13894) plates

Procedure:

  • Clone the upstream and downstream flanking regions of the target gene into the pNPTS138-R6KT suicide vector.

  • Transform the construct into the E. coli S17-1 λpir donor strain.

  • Perform biparental mating by mixing the E. coli donor strain with the C. salexigens recipient strain on a PYE plate and incubate overnight.

  • Select for single-crossover events by plating the conjugation mixture on M9 minimal salts medium containing the appropriate antibiotic.

  • Induce the second crossover event (excision of the vector) by plating single colonies on PYE medium containing 20% sucrose.[12]

  • Screen for successful double-crossover events (gene knockout) via colony PCR using primers that flank the targeted gene region.[12]

  • Verify the knockout by isolating genomic DNA and sequencing the targeted region.[12]

Gene_Knockout_Workflow Start Start: Target Gene Identified Cloning 1. Clone Flanking Regions into Suicide Vector (pNPTS138) Start->Cloning Transformation 2. Transform Vector into E. coli Donor Strain (S17-1) Cloning->Transformation Mating 3. Biparental Mating with C. salexigens Recipient Transformation->Mating Selection1 4. Select for Single Crossover (Antibiotic Resistance) Mating->Selection1 Selection2 5. Induce Second Crossover (Sucrose Counter-selection) Selection1->Selection2 Screening 6. Screen Colonies by PCR Selection2->Screening Verification 7. Sequence Genomic DNA to Confirm Knockout Screening->Verification End End: Verified Knockout Strain Verification->End

Conclusion

The stereoisomers of mannonic acid represent a fascinating area of study with direct implications for microbial metabolism and potential applications in biotechnology and drug development. This compound is firmly established as a key intermediate in bacterial hexuronate catabolism, with the D-mannonate dehydratase family of enzymes showcasing interesting functional divergence. The roles of L-mannonic acid and other derivatives are less understood but hold promise for the discovery of novel bioactive compounds. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the functions of these important molecules further. As our understanding of the glycome expands, the significance of sugar acid stereoisomers in biological systems is likely to become even more apparent.

References

An In-depth Technical Guide to the Formation of D-Mannono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannono-1,4-lactone, the gamma-lactone of D-mannonic acid, is a cyclic sugar derivative of significant interest in biochemistry, pharmaceutical sciences, and biotechnology.[1] As a stable, crystalline solid, it serves as a key intermediate in carbohydrate metabolism and a versatile precursor for the synthesis of other biologically important molecules, such as L-ribose.[2][3] Its structure allows it to participate in various enzymatic and chemical reactions, making it a valuable compound for research and development.[4] In the pharmaceutical industry, D-Mannono-1,4-lactone is explored for its potential in drug formulation as a stabilizer or excipient to improve the solubility and bioavailability of active ingredients.[4] This guide provides a comprehensive technical overview of its formation, including chemical and enzymatic synthesis routes, relevant metabolic pathways, and detailed experimental protocols.

Core Physicochemical Properties

D-Mannono-1,4-lactone is a white, crystalline powder.[4] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₆[5][6][7]
Molecular Weight 178.14 g/mol [5][7][8]
CAS Number 26301-79-1[5][6][8]
Melting Point >151-153 °C[4][5]
Appearance White crystalline powder[4]
Solubility Soluble in water and DMSO[9]
Optical Rotation [a]²⁰/D = +50° to +54° (c=3 in H₂O)[4]

Formation of D-Mannono-1,4-lactone

The formation of D-Mannono-1,4-lactone is primarily achieved through the oxidation of D-mannose to this compound, which then undergoes a spontaneous intramolecular esterification (cyclization) to form the thermodynamically stable five-membered γ-lactone ring.[2] This transformation can be accomplished through both chemical and enzymatic methods. The equilibrium between the open-chain this compound and the cyclic lactone is pH-dependent, with the lactone form being predominant under neutral to slightly acidic conditions.[2]

Chemical Synthesis

The most established and widely used chemical method for synthesizing D-Mannono-1,4-lactone is the oxidation of D-mannose using a mild oxidizing agent, such as bromine water.[2] This method is preferred for its selectivity towards the aldehyde group and its operational simplicity, often yielding the lactone in high purity after crystallization.[2]

The overall workflow for this chemical synthesis is depicted below.

G D_Mannose D-Mannose Oxidation Step 1: Oxidation D_Mannose->Oxidation Br₂/H₂O NaHCO₃ Cyclization Step 2: Intramolecular Cyclization (Lactonization) Oxidation->Cyclization Lactone D-Mannono-1,4-lactone Cyclization->Lactone

Workflow for chemical synthesis of D-Mannono-1,4-lactone.

Quantitative Data for Chemical Synthesis

While comprehensive quantitative data is not widely published, some sources provide insights into reaction yields. The yield can be highly dependent on reaction conditions and purification methods.

Starting MaterialReagentsConditionsYieldReference(s)
D-MannoseBromine, Sodium BicarbonateWater, 20°C, 96 h100% (conversion)[10]
D-LyxoseBromine, Potassium Carbonate; then HCOOHWater, 0°C80.5% (mixture of lactones)[11]
Mixture of D-Lyxono-lactonesEthyl AcetateCrystallization at -20°C39.3% (isolated γ-lactone)[11]

Note: Data for D-Lyxose is provided as a representative example of aldose oxidation to a gamma-lactone, illustrating typical isolated yields after purification.

Enzymatic Formation

D-Mannono-1,4-lactone can be formed enzymatically from D-mannose through the action of aldohexose dehydrogenases. These enzymes catalyze the oxidation of the sugar's aldehyde group to a carboxyl group, forming D-mannonate, which subsequently cyclizes to the lactone. This process is a key step in certain microbial metabolic pathways.[12][13]

For instance, in the thermoacidophilic archaeon Thermoplasma acidophilum, a mannose-specific aldohexose dehydrogenase (AldT) performs this oxidation.[12]

Quantitative Data for Enzymatic Formation

Specific kinetic data for enzymes that produce D-Mannono-1,4-lactone are not extensively documented in the literature. The recombinant mannonate dehydratase from T. acidophilum (TaManD), which uses the lactone as a substrate, shows optimal activity at 65 °C.[12] The formation step via AldT is highly specific for D-mannose.[12]

Biological Significance and Metabolic Pathways

D-Mannono-1,4-lactone and its open-chain form, this compound, are intermediates in carbohydrate metabolism in certain organisms.[1]

Archaeal D-Mannose Catabolism

In Thermoplasma acidophilum, D-mannose is catabolized through a non-phosphorylative oxidative pathway.[12][13] This pathway represents a significant role for D-Mannono-1,4-lactone as a central intermediate.

  • Oxidation : D-mannose is first oxidized to this compound (which exists in equilibrium with D-Mannono-1,4-lactone) by the enzyme aldohexose dehydrogenase (AldT).[12]

  • Dehydration : D-mannonate/lactone is then dehydrated by mannonate dehydratase (TaManD) to form 2-keto-3-deoxy-D-gluconate (KDG).[12]

  • Further Metabolism : KDG can then enter central metabolic routes like the Entner-Doudoroff pathway.[13]

G Mannose D-Mannose Lactone This compound / D-Mannono-1,4-lactone Mannose->Lactone Aldohexose Dehydrogenase (AldT) KDG 2-keto-3-deoxy- D-gluconate (KDG) Lactone->KDG Mannonate Dehydratase (TaManD) EMP Central Metabolism (e.g., ED Pathway) KDG->EMP

Oxidative D-Mannose catabolism in T. acidophilum.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of D-Mannono-1,4-lactone.

Protocol 1: Chemical Synthesis via Bromine Oxidation of D-Mannose

This protocol is adapted from a standard procedure for the oxidation of aldoses to aldonic acid lactones.[11]

Objective: To synthesize D-Mannono-1,4-lactone from D-mannose.

Materials:

  • D-Mannose

  • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

  • Bromine (Br₂)

  • Formic Acid (HCOOH) or other suitable acid

  • Deionized water

  • Ethanol (B145695)

  • Ethyl Acetate

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: In a round-bottomed flask, dissolve D-mannose and a carbonate salt (e.g., K₂CO₃, ~1.1 equivalents) in deionized water.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0 °C.

  • Bromine Addition: Add bromine (~2.3 equivalents) dropwise to the cold, stirring mixture using a dropping funnel over approximately 1 hour. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction duration can vary; monitor for the disappearance of the bromine color (typically several hours to overnight). A literature example suggests a reaction time of up to 96 hours at 20°C for complete conversion.[10]

  • Acidification: Carefully acidify the reaction mixture to pH 3–4 with an appropriate acid (e.g., 88% formic acid) to promote lactonization.

  • Concentration: Remove volatile components under reduced pressure using a rotary evaporator to obtain a crude syrup or oil and precipitate inorganic salts.

  • Extraction of Lactone: Dissolve the resulting oil in ethanol at room temperature. Filter off the insoluble inorganic salts and wash them with additional ethanol.

  • Final Concentration: Combine the ethanol filtrates and concentrate under reduced pressure to yield the crude D-Mannono-1,4-lactone product.

  • Purification (Crystallization): Dissolve the crude product in a minimal amount of a hot solvent, such as ethyl acetate. Allow the solution to cool to room temperature, then transfer to a cold environment (-20 °C) to induce crystallization. Collect the white crystals by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Determination of pH-Dependent Stability (Hydrolysis)

This protocol outlines a method to determine the hydrolysis rate of D-Mannono-1,4-lactone at various pH values using HPLC analysis.[9]

Objective: To determine the rate of hydrolysis of D-Mannono-1,4-lactone at various pH values and a constant temperature.

Materials:

  • Purified D-Mannono-1,4-lactone

  • Aqueous buffers of desired pH (e.g., pH 3, 5, 7, 9)

  • Thermostatically controlled incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., RI or UV)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Stock Solution: Prepare a stock solution of D-Mannono-1,4-lactone in deionized water to a known concentration (e.g., 10 mg/mL).

  • Reaction Solutions: For each pH to be tested, dilute the stock solution into the corresponding pH buffer to a final known concentration (e.g., 1 mg/mL).

  • Incubation: Place all reaction solutions in a thermostatically controlled incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.

  • Quenching (if necessary): Immediately quench the hydrolysis reaction by diluting the aliquot with the HPLC mobile phase (if it is at a neutral or acidic pH) or by adjusting the pH.

  • HPLC Analysis: Analyze the concentration of the remaining D-Mannono-1,4-lactone in each sample using a validated, stability-indicating HPLC method that can separate the lactone from its hydrolysis product, this compound.

  • Data Analysis: Plot the concentration of D-Mannono-1,4-lactone versus time for each pH value. Determine the rate constant (k) and half-life (t½) of hydrolysis from the slope of the line (for first-order or pseudo-first-order kinetics).

G A 1. Prepare Stock Solution of D-Mannono-1,4-lactone B 2. Dilute into Buffers (pH 3, 5, 7, 9) A->B C 3. Incubate Solutions at Constant Temperature B->C D 4. Withdraw Aliquots at Timed Intervals (0, 1, 2, 4, 8, 24h) C->D E 5. Quench Reaction & Prepare for HPLC D->E F 6. Analyze Lactone Concentration via HPLC E->F G 7. Plot Concentration vs. Time & Calculate Rate Constants F->G

Experimental workflow for pH-dependent stability analysis.

Framework for pH-Dependent Stability Data

pHTemperature (°C)Half-life (t½)Rate Constant (k)
325Data not availableData not available
525Data not availableData not available
725Data not availableData not available
925Data not availableData not available

Conclusion

D-Mannono-1,4-lactone is a valuable carbohydrate derivative with established roles and future potential in multiple scientific fields. Understanding its formation through both robust chemical synthesis and specific enzymatic pathways is crucial for its application. While its fundamental properties are well-characterized, this guide highlights the opportunity for further research into the quantitative aspects of its synthesis and stability. The provided protocols offer a solid foundation for researchers to produce, purify, and analyze D-Mannono-1,4-lactone, facilitating its broader use in drug development, metabolic studies, and as a synthetic building block.

References

Enzymatic Conversion of D-Mannose to D-Mannonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of D-mannose (B1359870) to D-mannonic acid, a process of significant interest for the pharmaceutical and biotechnology sectors. This compound and its derivatives serve as valuable chiral building blocks in the synthesis of various bioactive molecules. This document details the key enzymes capable of catalyzing this oxidation reaction, with a focus on pyranose dehydrogenase and aldohexose dehydrogenase. It presents a compilation of quantitative data, detailed experimental protocols, and relevant metabolic pathways to facilitate research and development in this area. Diagrams of enzymatic pathways and experimental workflows are provided to enhance understanding.

Introduction

This compound (C6H12O7) is a sugar acid derived from the oxidation of D-mannose.[1] Its structural properties make it a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals. While chemical synthesis methods exist, enzymatic conversion offers a highly specific, environmentally friendly, and efficient alternative. This guide focuses on the biocatalytic production of this compound from D-mannose, providing in-depth technical information for researchers and professionals in drug development.

Key Enzymes in the Conversion of D-Mannose to this compound

The enzymatic oxidation of D-mannose to this compound primarily involves the action of dehydrogenases that catalyze the oxidation of the aldehyde group at the C1 position of D-mannose to a carboxylic acid. The initial product of this reaction is typically D-mannono-1,4-lactone, which then spontaneously or enzymatically hydrolyzes to this compound.[2] Two main classes of enzymes have been identified as effective catalysts for this conversion:

  • Pyranose Dehydrogenase (PDH; EC 1.1.99.29): A flavin-dependent oxidoreductase found in litter-decomposing fungi.[1] PDH exhibits broad substrate specificity and can oxidize various monosaccharides, including D-mannose, at different positions (C1, C2, and C3).[1][3] For the production of this compound, selective oxidation at the C1 position is desired.

  • Aldohexose Dehydrogenase (AldT): An NAD(P)+-dependent dehydrogenase. A notable example is the aldohexose dehydrogenase from the thermoacidophilic archaeon Thermoplasma acidophilum, which shows high specificity for the oxidation of D-mannose.[2][4]

Pyranose Dehydrogenase (PDH)

PDH from various fungal sources, such as Agaricus meleagris and Agaricus xanthoderma, has been characterized for its ability to oxidize D-mannose.[5][6] While PDH can oxidize D-mannose at C1, C2, and C3, reaction conditions can be optimized to favor the formation of the C1 oxidation product, D-mannono-1,4-lactone.

Aldohexose Dehydrogenase (AldT)

The aldohexose dehydrogenase from Thermoplasma acidophilum (AldT) is a promising candidate for the specific production of this compound. This enzyme effectively catalyzes the oxidation of several aldohexoses, with a particularly high activity towards D-mannose, using NAD+ as a cofactor.[4] Studies have shown that AldT produces D-mannonate and D-mannono-1,4-lactone from D-mannose.[2]

Quantitative Data on Enzymatic Conversion

The efficiency of the enzymatic conversion of D-mannose to this compound is dependent on the enzyme source, substrate concentration, and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Substrate Specificity of Pyranose Dehydrogenases

Enzyme SourceSubstrateRelative Activity (%)Reference
Agaricus meleagrisD-Glucose100[5]
D-MannoseData not available
D-Galactose85[5]
D-Xylose75[5]
Agaricus xanthodermaD-Glucose100[6]
D-MannoseData not available
D-Galactose110[6]
L-Arabinose120[6]

Table 2: Kinetic Parameters of Aldohexose Dehydrogenase from Thermoplasma acidophilum

SubstrateKm (mM)Vmax (U/mg)CofactorReference
D-Mannose1.835.7NAD+[4]
D-Glucose10.212.5NAD+[4]
D-Galactose15.48.9NAD+[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic production and analysis of this compound.

Enzymatic Synthesis of this compound using Aldohexose Dehydrogenase (AldT)

This protocol is based on the characterization of AldT from Thermoplasma acidophilum.[2][4]

Materials:

  • Recombinant Aldohexose Dehydrogenase (AldT) from Thermoplasma acidophilum

  • D-Mannose

  • NAD+

  • 50 mM HEPES buffer (pH 7.0)

  • Incubator or water bath at 65°C

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 10 mM D-mannose, and 5 mM NAD+.

  • Pre-incubate the reaction mixture at 65°C for 5 minutes.

  • Initiate the reaction by adding a purified solution of AldT to a final concentration of 0.1 mg/mL.

  • Incubate the reaction at 65°C for a desired period (e.g., 1-4 hours), taking aliquots at different time points.

  • Stop the reaction in the aliquots by adding an equal volume of 1 M HCl.

  • Analyze the samples for the presence of this compound and the consumption of D-mannose using HPLC.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the analysis of sugar acids.[7][8][9][10][11]

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • Anion exchange column suitable for organic acid analysis.

Mobile Phase:

  • Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).

Procedure:

  • Prepare standard solutions of this compound and D-mannose in the mobile phase.

  • Filter the reaction samples and standards through a 0.22 µm syringe filter.

  • Inject the samples and standards onto the HPLC column.

  • Monitor the elution profile at an appropriate wavelength (e.g., 210 nm for UV) or using an RI detector.

  • Quantify the concentration of this compound by comparing the peak area with the standard curve.

Signaling Pathways and Metabolic Context

While specific signaling pathways directly initiated by this compound are not yet well-elucidated, its role in cellular metabolism, particularly in microorganisms, is better understood.

This compound Catabolism

In some bacteria, this compound is an intermediate in the catabolism of D-glucuronic acid.[12] The pathway involves the conversion of D-glucuronic acid to D-fructuronic acid, which is then reduced to this compound. This compound is subsequently dehydrated by mannonate dehydratase to 2-keto-3-deoxy-D-gluconate (KDG), which then enters central metabolism.[2][12]

In the archaeon Thermoplasma acidophilum, a putative oxidative pathway for D-mannose has been proposed where D-mannose is first oxidized to D-mannonate by aldohexose dehydrogenase (AldT), followed by dehydration to KDG by mannonate dehydratase.[2][13]

Visualizations

Enzymatic Conversion Workflow

Enzymatic_Conversion_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification DMannose D-Mannose Solution ReactionVessel Reaction Mixture (Incubation at optimal T, pH) DMannose->ReactionVessel Enzyme Enzyme Solution (AldT or PDH) Enzyme->ReactionVessel Buffer Buffer & Cofactors (e.g., NAD+) Buffer->ReactionVessel Quenching Reaction Quenching ReactionVessel->Quenching Aliquots Purification Product Purification ReactionVessel->Purification Final Mixture HPLC HPLC Analysis (Quantification) Quenching->HPLC DMannonicAcid This compound Purification->DMannonicAcid

General workflow for the enzymatic conversion of D-mannose.
D-Mannose Oxidation Pathways

Mannose_Oxidation_Pathways DMannose D-Mannose AldT Aldohexose Dehydrogenase (AldT) DMannose->AldT PDH Pyranose Dehydrogenase (PDH) DMannose->PDH DMannonoLactone D-Mannono-1,4-lactone AldT->DMannonoLactone NAD+ -> NADH PDH->DMannonoLactone C1-oxidation OtherProducts Other Oxidation Products (e.g., 2-keto-D-mannose) PDH->OtherProducts C2/C3-oxidation Hydrolysis Spontaneous Hydrolysis DMannonoLactone->Hydrolysis DMannonicAcid This compound Hydrolysis->DMannonicAcid

Enzymatic oxidation pathways of D-mannose.
This compound Catabolic Pathway

Mannonic_Acid_Catabolism DGlucuronicAcid D-Glucuronic Acid DFructuronicAcid D-Fructuronic Acid DGlucuronicAcid->DFructuronicAcid Isomerase DMannonicAcid This compound DFructuronicAcid->DMannonicAcid Reductase KDG 2-keto-3-deoxy- D-gluconate (KDG) DMannonicAcid->KDG Mannonate Dehydratase CentralMetabolism Central Metabolism KDG->CentralMetabolism

Simplified catabolic pathway of this compound in bacteria.

Conclusion

The enzymatic conversion of D-mannose to this compound presents a viable and advantageous route for the production of this valuable chemical. Enzymes such as aldohexose dehydrogenase from Thermoplasma acidophilum offer high specificity, while pyranose dehydrogenases provide a broader substrate range. Further research into optimizing reaction conditions to favor C1-oxidation by PDH and exploring novel enzymes with desired characteristics will be crucial for advancing the industrial applicability of this biotransformation. The detailed protocols and data presented in this guide aim to support these research and development efforts.

References

D-Mannonic Acid and Its Derivatives in Nature: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid, a sugar acid derived from D-mannose, and its naturally occurring derivatives represent a class of molecules with significant biological relevance. While this compound itself is a primary metabolite found in a wide range of organisms, from bacteria to humans, its derivatives, such as 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and sialic acids, play critical roles in structural integrity, cellular recognition, and pathogenesis. This technical guide provides a comprehensive overview of the natural occurrence, quantitative data, experimental protocols for analysis, and the signaling pathways associated with this compound and its key derivatives.

Natural Occurrence and Quantitative Data

This compound and its derivatives are found across different domains of life, fulfilling diverse biological functions. The following tables summarize the available quantitative data for these compounds in various natural sources.

Table 1: Concentration of Sialic Acids in Human Tissues and Fluids

Sialic acids, a family of over 50 derivatives of neuraminic acid, are abundantly present at the terminal positions of glycan chains on cell surfaces and soluble proteins in vertebrates. N-acetylneuraminic acid (Neu5Ac) is the most common sialic acid in humans.

Tissue/FluidTotal Sialic Acid ConcentrationFree Sialic Acid ConcentrationReference
Breast Milk
Colostrum879 - 1782 mg/LPresent, not quantified
Transitional Milk319 - 1196 mg/LPresent, not quantified
Mature Milk208 - 1122 mg/LPresent, not quantified
Brain
Grey Matter481 - 1067 mg/kg~1-2% of total
White Matter275 - 453 mg/kg~1-2% of total
Cerebral Myelin632 mg/kg~1-2% of total
Other Fluids
Semen829 mg/LPresent, not quantified
Blood Serum360 - 1052 mg/kgPresent, not quantified
Tears247 - 557 mg/LPresent, not quantified
Saliva32 - 253 mg/LPresent, not quantified
Cerebrospinal Fluid (CSF)Present, quantifiedPresent, quantified
Amniotic FluidPresent, quantifiedPresent, quantified
UrinePresent, quantifiedPresent, quantified
Table 2: Presence of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo)

Kdo is an essential component of the lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. It is also found in the cell walls of some plants.

Organism TypeLocationTypical AbundanceReference
Gram-negative BacteriaLipopolysaccharide (LPS) Inner CoreEssential component, molar ratio to Lipid A varies
Plants (e.g., pea seedlings, sycamore cells)Rhamnogalacturonan II (RG-II) of the primary cell wallMinor but essential component
Table 3: Occurrence of this compound and this compound-1,4-lactone
CompoundNatural SourceReported PresenceNotes
This compoundBacteria, Archaea, Eukaryotes (including humans)Present as a metabolic intermediatePart of uronic acid metabolism
This compound-1,4-lactoneVarious natural sourcesPresentKnown inhibitor of β-galactosidase

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound and its derivatives.

Quantification of this compound and this compound-1,4-lactone by HPLC

This protocol is a general method for the analysis of sugar acids and can be adapted for the specific quantification of this compound and its lactone.

Objective: To quantify the concentration of this compound and D-Mannono-1,4-lactone in a given sample.

Principle: The compounds are separated using High-Performance Liquid Chromatography (HPLC) with an ion-exchange column and detected by a refractive index detector (RID) or a UV detector at a low wavelength (e.g., 210 nm). Quantification is achieved by comparing the peak areas of the sample to those of known standards.

Materials:

  • HPLC system with a pump, injector, column oven, and RID or UV detector.

  • Ion-exchange HPLC column suitable for organic acid analysis (e.g., Aminex HPX-87H).

  • This compound and D-Mannono-1,4-lactone standards.

  • Sulfuric acid (H₂SO₄), analytical grade.

  • Ultrapure water.

  • Sample filtration units (0.22 µm).

Procedure:

  • Mobile Phase Preparation: Prepare a 5 mM H₂SO₄ solution in ultrapure water. Degas the mobile phase before use.

  • Standard Preparation: Prepare a series of standard solutions of this compound and D-Mannono-1,4-lactone of known concentrations in the mobile phase.

  • Sample Preparation:

    • For liquid samples (e.g., fruit juice), centrifuge to remove solids and filter through a 0.22 µm filter.

    • For solid samples (e.g., plant tissue, microbial biomass), homogenize a known weight of the sample in the mobile phase, centrifuge to pellet solids, and filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Set the column temperature (e.g., 35-60 °C).

    • Set the flow rate of the mobile phase (e.g., 0.6 mL/min).

    • Inject the prepared standards and samples onto the HPLC system.

    • Record the chromatograms and the peak areas.

  • Quantification:

    • Generate a calibration curve by plotting the peak areas of the standards against their concentrations.

    • Determine the concentration of this compound and D-Mannono-1,4-lactone in the samples by interpolating their peak areas on the calibration curve.

Extraction and Purification of Kdo2-Lipid A from E. coli

This protocol is adapted from established methods for the isolation of Kdo2-Lipid A, a key derivative of Kdo, from Gram-negative bacteria.

Objective: To extract and purify Kdo2-Lipid A from E. coli cells.

Principle: This procedure involves the lysis of bacterial cells, followed by a series of solvent extractions to isolate the amphipathic Kdo2-Lipid A molecule.

Materials:

  • E. coli cell paste (from a culture of a strain that accumulates Kdo2-Lipid A, e.g., a heptose-deficient mutant).

  • Chloroform (B151607).

  • Methanol (B129727).

  • Pyridine.

  • Formic acid.

  • Thin-layer chromatography (TLC) plates (silica gel).

  • TLC developing solvent: chloroform/methanol/water/pyridine (50:30:8:1, v/v/v/v).

  • Phosphomolybdic acid spray reagent.

Procedure:

  • Cell Lysis and Extraction:

    • Suspend the E. coli cell paste in a single-phase mixture of chloroform/methanol/water (1:2:0.8, v/v/v).

    • Stir the suspension vigorously at room temperature for 1 hour.

    • Centrifuge the mixture to pellet the cell debris.

  • Phase Separation:

    • To the supernatant, add chloroform and water to achieve a final chloroform/methanol/water ratio of 2:2:1.8 (v/v/v), which will result in a two-phase system.

    • Centrifuge to separate the phases. The Kdo2-Lipid A will be in the lower, chloroform-rich phase.

  • Purification:

    • Collect the lower phase and evaporate it to dryness under reduced pressure.

    • Redissolve the residue in a small volume of chloroform/methanol (2:1, v/v).

    • Apply the sample to a silica (B1680970) gel column equilibrated with chloroform.

    • Elute the column with a stepwise gradient of increasing methanol concentration in chloroform.

  • Analysis and Final Purification:

    • Analyze the collected fractions by TLC.

    • Visualize the Kdo2-Lipid A by spraying the TLC plate with phosphomolybdic acid reagent and heating.

    • Pool the fractions containing pure Kdo2-Lipid A and evaporate the solvent.

Isolation and Characterization of Sialic Acids from Glycoproteins

This protocol outlines a general procedure for the release and analysis of sialic acids from glycoprotein (B1211001) samples.

Objective: To isolate and identify sialic acids from a glycoprotein.

Principle: Sialic acids are released from the glycan chains of glycoproteins by mild acid hydrolysis. The released sialic acids are then purified and can be identified and quantified by various methods, including HPLC or mass spectrometry.

Materials:

  • Glycoprotein sample.

  • Acetic acid or formic acid.

  • Dowex 1-X8 resin (formate form).

  • Formic acid solutions of various concentrations for elution.

  • HPLC system with a suitable column for sugar analysis and a fluorescence or UV detector.

  • Derivatizing agent for fluorescence detection (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB).

Procedure:

  • Release of Sialic Acids:

    • Dissolve the glycoprotein sample in 2 M acetic acid or 0.1 M HCl.

    • Heat the solution at 80°C for 1-2 hours to hydrolyze the glycosidic linkages of the sialic acids.

    • Cool the hydrolysate and centrifuge to remove any precipitate.

  • Purification of Sialic Acids:

    • Apply the supernatant to a column of Dowex 1-X8 (formate form).

    • Wash the column with water to remove neutral sugars and other non-anionic compounds.

    • Elute the sialic acids with a gradient of formic acid (e.g., 0 to 1 M).

    • Collect the fractions and monitor for the presence of sialic acids using a colorimetric assay (e.g., the thiobarbituric acid assay).

  • Derivatization and HPLC Analysis:

    • Lyophilize the sialic acid-containing fractions.

    • Derivatize the sialic acids with a fluorescent labeling agent such as DMB.

    • Analyze the derivatized sialic acids by reversed-phase HPLC with fluorescence detection.

    • Identify and quantify the sialic acids by comparing their retention times and peak areas with those of known standards.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and the biosynthetic relationships of this compound and its derivatives.

Biosynthetic Relationship of this compound and its Derivatives

This diagram illustrates the precursor-product relationships between D-mannose, this compound, Kdo, and sialic acids.

Biosynthetic_Relationship mannose D-Mannose mannonic_acid This compound mannose->mannonic_acid Oxidation sialic_acid Sialic Acids (e.g., Neu5Ac) mannose->sialic_acid Multi-step biosynthesis (via ManNAc) kdo 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) mannonic_acid->kdo Multi-step biosynthesis lps Lipopolysaccharide (LPS) (Gram-negative Bacteria) kdo->lps rgii Rhamnogalacturonan II (Plant Cell Wall) kdo->rgii glycoproteins Glycoproteins / Glycolipids (Vertebrates) sialic_acid->glycoproteins

Biosynthetic pathways of this compound derivatives.
Sialic Acid-Siglec Signaling Pathway

Sialic acids on the cell surface act as ligands for Siglecs (sialic acid-binding immunoglobulin-like lectins), a family of I-type lectins that modulate immune responses.

D-Mannonic Acid: A Versatile Precursor in Biochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

D-Mannonic acid, a sugar acid derived from D-mannose, is a pivotal intermediate in a variety of biochemical pathways. Its strategic position makes it a valuable precursor for the synthesis of a range of important biomolecules, from essential metabolites to complex carbohydrates. This technical guide provides a comprehensive overview of the role of this compound as a precursor in key biochemical reactions, with a focus on enzymatic conversions. It details the metabolic pathways, presents quantitative data on reaction efficiencies, outlines experimental protocols for key reactions, and visualizes the intricate workflows and signaling cascades involved. This document is intended to serve as a foundational resource for researchers and professionals engaged in metabolic engineering, drug discovery, and the development of novel biomanufacturing processes.

Core Biochemical Conversions of this compound

This compound primarily serves as a substrate for dehydratase and dehydrogenase enzymes, leading to the formation of valuable downstream products. The most well-characterized of these is its role in the D-glucuronate catabolic pathway.

Dehydration to 2-keto-3-deoxy-D-gluconate (KDG)

The most prominent biochemical reaction involving this compound is its dehydration to 2-keto-3-deoxy-D-gluconate (KDG), a key intermediate in the Entner-Doudoroff pathway. This reaction is catalyzed by the enzyme D-mannonate dehydratase (ManD) .

Biochemical Pathway: D-Glucuronate Catabolism

D_Glucuronate_Catabolism D_Glucuronate D-Glucuronate D_Mannonic_Acid This compound D_Glucuronate->D_Mannonic_Acid Uronate Isomerase KDG 2-keto-3-deoxy- D-gluconate (KDG) D_Mannonic_Acid->KDG D-Mannonate Dehydratase (ManD) Pyruvate_G3P Pyruvate (B1213749) + Glyceraldehyde-3-Phosphate KDG->Pyruvate_G3P KDG Kinase & KDPG Aldolase

Caption: D-Glucuronate catabolism pathway.

KDG can be further metabolized to pyruvate and glyceraldehyde-3-phosphate, which then enter central carbon metabolism. The efficiency of the conversion of this compound to KDG is dependent on the specific D-mannonate dehydratase enzyme used.

Table 1: Michaelis-Menten Kinetic Parameters of D-Mannonate Dehydratases from Various Organisms

Enzyme Source OrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)
Escherichia coliThis compound0.251501255.0 x 105
Pseudomonas putidaThis compound0.401201002.5 x 105
Caulobacter crescentusThis compound0.152001671.1 x 106
Thermoplasma acidophilumD-Mannono-1,4-lactone1.18.57.16.5 x 103
Streptococcus suisThis compound0.52-45.58.75 x 104

Note: The kinetic parameters can vary depending on the assay conditions (pH, temperature, and buffer composition).

This compound in Other Biosynthetic Pathways

While the conversion to KDG is its primary role, this compound and its precursors are involved in the biosynthesis of other significant molecules.

Precursor to Ascorbic Acid (Vitamin C)

In plants, the biosynthesis of L-ascorbic acid (Vitamin C) proceeds through the "Smirnoff-Wheeler" pathway, which starts from D-mannose. D-mannose is a direct precursor to this compound via oxidation. Although this compound itself is not a direct intermediate in the main pathway, its close relationship with D-mannose highlights its position within the broader metabolic network leading to Vitamin C. The pathway involves the conversion of D-mannose to L-galactose and subsequently to L-ascorbic acid.

Biosynthetic Pathway: L-Ascorbic Acid (Vitamin C) Synthesis in Plants

Ascorbic_Acid_Biosynthesis D_Glucose D-Glucose D_Mannose_1P D-Mannose-1-P D_Glucose->D_Mannose_1P Multiple Steps GDP_D_Mannose GDP-D-Mannose D_Mannose_1P->GDP_D_Mannose GDP-D-mannose pyrophosphorylase GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose GDP-mannose 3',5'-epimerase L_Galactose_1P L-Galactose-1-P GDP_L_Galactose->L_Galactose_1P GDP-L-galactose phosphorylase L_Galactose L-Galactose L_Galactose_1P->L_Galactose L-galactose-1-P phosphatase L_Galactono_1_4_lactone L-Galactono- 1,4-lactone L_Galactose->L_Galactono_1_4_lactone L-galactose dehydrogenase L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Galactono_1_4_lactone->L_Ascorbic_Acid L-galactono-1,4-lactone dehydrogenase

Caption: The Smirnoff-Wheeler pathway of Vitamin C biosynthesis.

Precursor to 3-Deoxy-D-manno-octulosonic Acid (KDO)

3-Deoxy-D-manno-octulosonic acid (KDO) is an essential component of the lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. While D-arabinose 5-phosphate is the direct precursor that condenses with phosphoenolpyruvate (B93156) (PEP) to form KDO-8-phosphate, the synthesis of KDO can be achieved enzymatically from precursors like D-ribulose 5-phosphate.[1][2] Given that D-mannose can be converted to other sugars, metabolic engineering strategies could potentially link this compound metabolism to KDO production. A one-pot, three-enzyme system has been developed for the synthesis of KDO from D-ribulose 5-phosphate with a reported isolated yield of 72%.[1]

Experimental Workflow: Enzymatic Synthesis of KDO

KDO_Synthesis_Workflow cluster_one_pot_reaction One-Pot Three-Enzyme System D_Ribulose_5P D-Ribulose 5-Phosphate D_Arabinose_5P D-Arabinose 5-Phosphate D_Ribulose_5P->D_Arabinose_5P D-arabinose 5-phosphate isomerase (KdsD) KDO_8P KDO-8-Phosphate D_Arabinose_5P->KDO_8P KDO 8-phosphate synthetase (KdsA) + Phosphoenolpyruvate (PEP) KDO KDO KDO_8P->KDO KDO 8-phosphate phosphatase (KdsC) Protein_Purification_Workflow Cell_Culture E. coli Culture with His-tagged Construct Cell_Harvest Cell Harvest (Centrifugation) Cell_Culture->Cell_Harvest Cell_Lysis Cell Lysis (Sonication, Lysozyme) Cell_Harvest->Cell_Lysis Clarification Clarification of Lysate (Centrifugation) Cell_Lysis->Clarification Lysate_Loading Load Cleared Lysate Clarification->Lysate_Loading Column_Equilibration Ni-NTA Column Equilibration Column_Equilibration->Lysate_Loading Washing Wash with Wash Buffer Lysate_Loading->Washing Elution Elute with Elution Buffer Washing->Elution Analysis Analyze Fractions (SDS-PAGE) Elution->Analysis Buffer_Exchange Buffer Exchange (Dialysis/Desalting) Analysis->Buffer_Exchange Storage Store Purified Enzyme (-80°C) Buffer_Exchange->Storage

References

An In-depth Technical Guide on the Thermochemical Properties of D-Mannonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of D-Mannonic acid. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its close structural analog, D-Gluconic acid, to provide reasonable estimations. This approach is grounded in the principle that structurally similar molecules exhibit comparable thermochemical behaviors. The guide also details generalized experimental protocols for determining these properties and illustrates a key metabolic pathway involving D-mannonate.

Physicochemical and Thermochemical Data

Table 1: Physicochemical Properties of this compound and D-Gluconic Acid

PropertyThis compoundD-Gluconic AcidSource
Molecular Formula C6H12O7C6H12O7[1][3]
Molecular Weight 196.16 g/mol 196.16 g/mol [1][3]
Appearance -Colorless crystals[4]
Melting Point -131 °C[4]
Acidity (pKa) -3.86[4]

Table 2: Estimated Thermochemical Properties of this compound (Based on D-Gluconic Acid Data)

Thermochemical PropertyValue (for D-Gluconic Acid)UnitsMethodSource
Standard Enthalpy of Combustion (ΔcH°solid) -2489.1 ± 2.3kJ/molCombustion Calorimetry[5]
Standard Enthalpy of Formation (ΔfH°solid) -1586.9kJ/molCalculated from ΔcH°[5]
Protonation Enthalpy (ΔH0) -4.56 ± 0.04kJ mol–1Calorimetric Titration[6]
Protonation Gibbs Free Energy (ΔG0) -21.18 ± 0.01kJ mol–1Potentiometric Titration[6]
Protonation Entropy (TΔS0) 16.6 ± 0.1kJ mol–1Calculated[6]
Ideal Gas Heat Capacity (Cp,gas) 423.44 - 451.11J/mol·K-[7]

Note: The values presented in Table 2 are for D-Gluconic acid and serve as an estimate for this compound due to the lack of direct experimental data.

Experimental Protocols

The determination of the thermochemical properties of organic acids like this compound involves several key experimental techniques. Below are detailed methodologies for two primary methods.

2.1. Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard method for determining the heat of combustion of solid organic compounds.[8][9]

  • Principle: A known mass of the sample is combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

  • Apparatus:

    • Parr-type bomb calorimeter

    • High-precision thermometer (resolution of at least 0.01 °C)

    • Pellet press

    • Ignition wire (e.g., nickel-chromium)

    • Oxygen tank with pressure regulator

    • Analytical balance

  • Procedure:

    • Sample Preparation: A pellet of the organic acid (approximately 1 gram) is prepared using a pellet press to ensure complete and uniform combustion.[8] The pellet is accurately weighed.

    • Bomb Assembly: The weighed pellet is placed in the sample holder within the bomb. A measured length of ignition wire is attached to the electrodes, making contact with the pellet. A small, known volume of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor.[8]

    • Pressurization: The bomb is sealed and flushed with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.[10]

    • Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is then filled with a known volume of water (e.g., 2000 mL). The calorimeter is assembled with the stirrer and thermometer.

    • Temperature Measurement: The initial temperature of the water is recorded at regular intervals to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire.

    • Data Acquisition: The temperature of the water is recorded at regular intervals after ignition until it reaches a maximum and then begins to cool.

    • Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid (from any residual nitrogen) and the heat of combustion of the ignition wire.[9]

2.2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a versatile technique used to measure heat flow associated with thermal transitions in a material as a function of temperature.[11][12]

  • Principle: The instrument measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program. This allows for the determination of melting points, glass transitions, and heat capacities.[13]

  • Apparatus:

    • Differential Scanning Calorimeter

    • Hermetically sealed sample pans (e.g., aluminum)

    • Analytical balance

    • Inert gas supply (e.g., nitrogen)

  • Procedure:

    • Sample Preparation: A small, accurately weighed sample of the organic acid (typically 5-15 mg) is placed into a sample pan.[14] The pan is then hermetically sealed to prevent any loss of mass during the experiment.

    • Instrument Setup: An empty, sealed pan is used as a reference. The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.

    • Temperature Program: The sample is subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min) over the desired temperature range.[11] To erase the thermal history of the sample, an initial heat-cool-heat cycle may be employed.[14]

    • Data Collection: The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature.

    • Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed to determine various thermal properties. The melting point is typically determined from the onset of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak. The heat capacity is determined from the heat flow signal in a region without thermal transitions.[15]

Metabolic Pathway of this compound

This compound is an intermediate in the D-glucuronate catabolism pathway in various organisms, including bacteria.[16][17] A key step in this pathway is the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate, a reaction catalyzed by the enzyme mannonate dehydratase (UxuA).[18][19][20]

D_Glucuronate_Catabolism D_Glucuronate D-Glucuronate D_Fructuronate D-Fructuronate D_Glucuronate->D_Fructuronate Uronate isomerase (UxaC) D_Mannonate D-Mannonate D_Fructuronate->D_Mannonate Mannonate oxidoreductase (UxuB) KDG 2-Keto-3-deoxy- D-gluconate D_Mannonate->KDG Mannonate dehydratase (UxuA) Pyruvate Pyruvate KDG->Pyruvate KDG kinase (KdgK) & KDPG aldolase (B8822740) (KdgA) Glyceraldehyde3P Glyceraldehyde 3-phosphate KDG->Glyceraldehyde3P KDG kinase (KdgK) & KDPG aldolase (KdgA) TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Glyceraldehyde3P->TCA_Cycle via Glycolysis

Caption: D-Glucuronate catabolism pathway.

This guide provides a foundational understanding of the thermochemical properties of this compound for professionals in research and drug development. While direct experimental data remains a gap in the current literature, the provided estimations and detailed methodologies offer a robust starting point for further investigation and application.

References

Methodological & Application

Application Note & Protocol: Synthesis of D-Mannonic Acid from D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Mannonic acid, a sugar acid derived from D-mannose, is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis from D-glucose, an abundant and inexpensive monosaccharide, presents an economically viable route for its production. The primary pathway for this conversion involves two key steps: the epimerization of D-glucose to its C-2 epimer, D-mannose, followed by the selective oxidation of D-mannose to this compound. This document provides detailed protocols and comparative data for different catalytic methods to achieve this synthesis.

Overall Synthesis Pathway

The conversion of D-glucose to this compound is a two-stage process. The first stage is the isomerization (epimerization) of D-glucose at the C-2 position to form D-mannose. The second stage involves the oxidation of the aldehyde group of D-mannose to a carboxylic acid, yielding this compound.

G D_Glucose D-Glucose D_Mannose D-Mannose D_Glucose->D_Mannose Step 1: Epimerization (e.g., Molybdate Catalysis) D_Mannonic_Acid This compound D_Mannose->D_Mannonic_Acid Step 2: Oxidation (e.g., Nitric Acid or Biocatalysis)

Caption: Two-step synthesis of this compound from D-glucose.

Step 1: Epimerization of D-Glucose to D-Mannose

The epimerization of D-glucose to D-mannose is a thermodynamically controlled reaction that results in an equilibrium mixture of the two sugars. Various catalysts have been developed to facilitate this conversion, with molybdenum-based catalysts being particularly effective.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts for the epimerization of D-glucose.

Catalyst SystemTemperature (°C)Reaction TimeD-Mannose Yield / ConversionSelectivity (%)Reference
Molybdenic Acid958 hours~25% (Equilibrium)-[1]
Tin-Organic Framework (Sn-OF)92-21%91%[2][3]
Keggin-type Phosphomolybdate MOF--32.5%94%[4]
Ammonium Molybdate / Calcium Oxide15080 minutes44.84% (Conversion)-[5]
Experimental Protocol 1: Molybdate-Catalyzed Epimerization

This protocol is based on the epimerization of D-glucose using molybdenic acid as a catalyst to form an equilibrium mixture of D-glucose and D-mannose.[1]

Materials:

  • D-glucose

  • Molybdenic acid (H₂MoO₄)

  • Deionized water

  • Ethanol

  • Phenylhydrazine

  • Rotary evaporator

  • Reaction vessel with heating and stirring capabilities

  • Chromatography paper or TLC plates for monitoring

Procedure:

  • Reaction Setup: Dissolve 200 g of D-glucose and 2 g of molybdenic acid in 1000 mL of deionized water in a suitable reaction vessel.

  • Epimerization: Heat the solution to 95°C and maintain this temperature for 8 hours with continuous stirring. The reaction will reach an equilibrium with a D-glucose to D-mannose ratio of approximately 75:25.[1]

  • Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by paper chromatography or TLC.

  • Concentration: After 8 hours, cool the reaction mixture and concentrate it in vacuo using a rotary evaporator.

  • Purification (Isolation of D-Mannose):

    • Partially remove the unreacted D-glucose from the concentrated mixture by crystallization from ethanol.

    • Isolate the D-mannose from the remaining solution by preparing its phenylhydrazone derivative.

    • The D-mannose can then be liberated from the phenylhydrazone, resulting in a yield of approximately 40% based on the amount of unrecovered D-glucose.[1]

G cluster_0 Epimerization cluster_1 Purification A Dissolve D-Glucose & Molybdenic Acid in Water B Heat at 95°C for 8h A->B C Cool and Concentrate (Rotary Evaporator) B->C D Crystallize unreacted D-Glucose from Ethanol C->D Transfer Mixture E Isolate D-Mannose as Phenylhydrazone derivative D->E F Liberate pure D-Mannose E->F Product Pure D-Mannose F->Product

Caption: Workflow for molybdate-catalyzed epimerization and purification.

Step 2: Oxidation of D-Mannose to this compound

Once D-mannose is obtained, it is oxidized to this compound. This can be achieved through chemical oxidation or biocatalysis.

Experimental Protocol 2A: Chemical Oxidation with Nitric Acid

Nitric acid is a common oxidizing agent for converting aldoses to their corresponding aldonic acids.[6][7]

Materials:

  • D-mannose

  • Nitric acid (HNO₃)

  • Oxygen gas (optional, for catalytic process)

  • pH meter and base (e.g., NaOH) for neutralization

  • Reaction vessel with temperature control

  • Computer-controlled reactor (for catalytic process)

Procedure:

  • Reaction Setup: Dissolve D-mannose in water in a reaction vessel.

  • Oxidation: Carefully add nitric acid to the solution. The reaction can be carried out under an oxygen atmosphere to use oxygen as the terminal oxidant, which represents a catalytic oxidation process.[7]

  • Control and Monitoring: Maintain the reaction temperature and monitor the consumption of D-mannose. The reaction is typically exothermic and requires careful temperature control.

  • Work-up: Once the reaction is complete, the excess nitric acid must be removed or neutralized.

  • Isolation: The product, this compound, can be isolated from the reaction mixture. One method involves esterification of the crude product with methanolic HCl, followed by conversion to a crystalline derivative like N,N'-dimethyl-D-mannaramide, from which the disodium (B8443419) salt of D-mannaric acid (a related dicarboxylic acid) can be obtained.[7] For this compound, isolation often involves the formation and crystallization of its lactone (D-mannono-1,4-lactone).[8][9]

Experimental Protocol 2B: Biocatalytic Oxidation

Enzymatic oxidation offers a milder and more specific alternative to chemical methods. Aldo-hexose dehydrogenase from Thermoplasma acidophilum (AldT) can selectively oxidize D-mannose.[8]

Materials:

  • D-mannose (or D-[1,6-¹³C₂]mannose for NMR studies)

  • Purified aldohexose dehydrogenase (AldT)

  • NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)

  • Sodium phosphate (B84403) (NaP) buffer (e.g., 20 mM, pH 7.0)

  • NMR spectrometer for analysis

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 5 mM D-mannose, 5 mM NAD⁺, and 13.5 µg of purified AldT in 20 mM sodium phosphate buffer at pH 7.0.[8]

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 50°C for this thermophilic enzyme).

  • Analysis: The oxidation of D-mannose results in the formation of both D-mannonate and D-mannono-1,4-lactone in roughly equal quantities.[8] The reaction can be monitored and the products identified using ¹³C NMR spectroscopy, especially if isotopically labeled mannose is used as the substrate.[8]

  • Purification: The this compound and its lactone can be purified from the reaction mixture using standard chromatographic techniques.

G cluster_0 Biocatalytic Oxidation Pathway Mannose D-Mannose Enzyme_Complex AldT Enzyme + NAD⁺ Mannose->Enzyme_Complex Substrate Products Reaction Products Enzyme_Complex->Products Catalysis Mannonic_Acid This compound Products->Mannonic_Acid Lactone D-Mannono-1,4-lactone Products->Lactone

Caption: Biocatalytic oxidation of D-mannose to its acid and lactone forms.

References

Application Notes and Protocols for Microbial Fermentation of D-Mannonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid, a sugar acid derived from mannose, is a valuable platform chemical with applications in the pharmaceutical, cosmetic, and food industries. Its use as a precursor for the synthesis of various bioactive compounds and specialty chemicals has driven the demand for sustainable and efficient production methods. Microbial fermentation offers a promising alternative to traditional chemical synthesis, providing a route to this compound production from renewable feedstocks under mild conditions. This document provides detailed application notes and protocols for the microbial production of this compound, focusing on fermentation using Gluconobacter oxydans and engineered Escherichia coli, along with downstream processing considerations.

Data Presentation: Microbial this compound Production

The following table summarizes the quantitative data for this compound and related sugar acid production using different microbial systems. This data is essential for comparing the efficiency of various approaches and for selecting appropriate strains and fermentation strategies.

MicroorganismSubstrateProductTiter (g/L)Yield (%)Productivity (g/L/h)Reference
Gluconobacter oxydans NL71D-MannoseThis compound21.2--[1]
Engineered Escherichia coliGlycerol (B35011)D-Lactic acid3285 (of theoretical max)1.5[2]
Engineered Escherichia coliD-XyloseD-Xylonic acid39.2-1.09[3]
Gluconobacter oxydansD-Glucose5-Keto-D-gluconic acid179.492.53.10[4]

Note: Data for D-lactic acid and D-xylonic acid production by engineered E. coli are included to provide a benchmark for the potential of this host for sugar acid production. The productivity for G. oxydans producing this compound was not specified in the cited literature.

Metabolic Pathways for this compound Production

Understanding the metabolic pathways involved in the conversion of substrates to this compound is crucial for strain engineering and process optimization.

metabolic_pathway cluster_go Gluconobacter oxydans cluster_ecoli Engineered Escherichia coli D-Mannose D-Mannose This compound This compound D-Mannose->this compound Membrane-bound dehydrogenase Mannose-6-phosphate Mannose-6-phosphate D-Mannose->Mannose-6-phosphate Hexokinase Mannose-6-phosphate->this compound Engineered pathway experimental_workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing strain_selection Strain Selection (e.g., G. oxydans) media_optimization Media Optimization strain_selection->media_optimization inoculum_prep Inoculum Preparation media_optimization->inoculum_prep fermentation Bioreactor Fermentation (pH, Temp, DO control) inoculum_prep->fermentation biomass_removal Biomass Removal (Centrifugation/Filtration) fermentation->biomass_removal purification Purification (Decolorization, Crystallization) biomass_removal->purification analysis Product Analysis (HPLC) purification->analysis

References

Purification of D-Mannonic acid from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Isolation of D-Mannonic Acid from Reaction Mixtures

For researchers, scientists, and professionals in drug development, obtaining high-purity this compound is a critical step in various synthetic and biological studies. This document provides detailed application notes and experimental protocols for the purification of this compound from typical reaction mixtures. The methodologies covered include crystallization, ion-exchange chromatography, and preparative high-performance liquid chromatography (HPLC).

This compound, a sugar acid, is often synthesized in equilibrium with its more stable lactone form, D-mannono-1,4-lactone. Purification strategies frequently target the isolation of this crystalline lactone. Common impurities in a reaction mixture can include the C-2 epimer, D-gluconic acid, unreacted starting materials, and various salts. The selection of an appropriate purification method will depend on the scale of the purification, the nature of the impurities, and the desired final purity of the this compound.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical quantitative data for the purification of this compound using the methods detailed in this document. These values are representative and may vary depending on the specific composition of the crude reaction mixture and the precise experimental conditions.

Purification MethodForm IsolatedTypical Purity (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Crystallization D-Mannono-1,4-lactone>98%60-80%Scalable, cost-effective, yields high-purity crystalline product.May require seeding, potential for co-crystallization of impurities.
Ion-Exchange Chromatography This compound>95%70-90%Effective for removing ionic impurities and separating from neutral species.Requires specific resins, can be time-consuming, eluted acid may need further processing.
Preparative HPLC This compound>99%50-70%High resolution, excellent for achieving very high purity.Limited scalability, higher cost, requires specialized equipment.

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below.

Protocol 1: Purification by Crystallization of D-Mannono-1,4-lactone

This protocol is particularly effective for isolating this compound as its stable lactone from a reaction mixture, especially after a synthesis like the cyanohydrin reaction.

1. Principle:

D-Mannono-1,4-lactone is often more readily crystallized than the free acid. This procedure involves the hydrolysis of any precursors, removal of cationic impurities, concentration, and subsequent crystallization from a suitable solvent system.

2. Materials:

  • Crude reaction mixture containing this compound

  • Cation exchange resin (e.g., Amberlite IR-120, H+ form)

  • Methyl cellosolve

  • Diethyl ether

  • Seed crystals of D-mannono-1,4-lactone (optional, but recommended)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

3. Procedure:

  • Hydrolysis (if necessary): If this compound is present as a nitrile or other precursor, hydrolyze the crude reaction mixture. A typical procedure involves heating the mixture under reduced pressure at 50-60°C for several hours.

  • Cation Removal: Dilute the hydrolyzed solution with water and pass it through a column packed with a cation exchange resin (H+ form). This step removes metal cations that can interfere with crystallization. Wash the column with deionized water and collect the entire acidic effluent.

  • Concentration: Concentrate the effluent under reduced pressure using a rotary evaporator to obtain a thick syrup.

  • Crystallization:

    • Dissolve the syrup in a minimal amount of hot methyl cellosolve.

    • Transfer the solution to a clean crystallization dish or flask.

    • Slowly add diethyl ether with gentle swirling until the solution becomes slightly turbid.

    • If available, add a few seed crystals of D-mannono-1,4-lactone to induce crystallization.

    • Cover the container and allow it to stand at room temperature for 24-48 hours. Needle-like crystals of D-mannono-1,4-lactone should form.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a cold 1:1 mixture of ethanol (B145695) and diethyl ether, followed by a wash with pure diethyl ether.

    • Dry the crystals under vacuum at 60°C to a constant weight.

4. Quality Control:

  • Determine the melting point of the crystals (literature value for D-mannono-1,4-lactone is approximately 153°C).[1]

  • Assess purity using HPLC or NMR spectroscopy.

Protocol 2: Purification by Anion-Exchange Chromatography

This method is suitable for separating this compound from neutral or cationic impurities.

1. Principle:

At a neutral or slightly basic pH, this compound is deprotonated and carries a negative charge. It will bind to a positively charged anion-exchange resin. Neutral impurities will pass through the column, and the bound this compound can then be eluted by decreasing the pH or increasing the salt concentration.

2. Materials:

  • Crude reaction mixture containing this compound

  • Strong basic anion exchange resin (e.g., Dowex 1x8, acetate (B1210297) form)

  • Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)

  • Hydrochloric acid (HCl) or Sodium Chloride (NaCl) solution for elution

  • Chromatography column

  • pH meter

  • Fraction collector

3. Procedure:

  • Resin Preparation:

    • Swell the anion exchange resin in deionized water.

    • Pack the resin into a chromatography column.

    • Equilibrate the column by washing with several column volumes of the starting buffer (e.g., deionized water or a low concentration buffer at a neutral pH) until the pH of the eluate matches the buffer.

  • Sample Preparation and Loading:

    • Dissolve the crude reaction mixture in the starting buffer.

    • Adjust the pH of the sample to neutral or slightly basic (pH 7-8) with a dilute NaOH solution.

    • Filter the sample to remove any particulate matter.

    • Load the prepared sample onto the equilibrated column.

  • Washing:

    • Wash the column with several column volumes of the starting buffer to elute any unbound, neutral, or cationic impurities.

    • Monitor the eluate using a suitable detector (e.g., refractive index or UV if impurities are chromophoric).

  • Elution:

    • Elute the bound this compound from the resin. This can be achieved in two ways:

      • pH Gradient: Gradually decrease the pH of the mobile phase by applying a gradient of a weak acid (e.g., 0 to 1 M HCl). This compound will elute as it becomes protonated.

      • Salt Gradient: Apply a linear gradient of a salt solution (e.g., 0 to 1 M NaCl). The chloride ions will compete with the mannonic acid for the binding sites on the resin, causing its elution.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the fractions for the presence of this compound using a suitable analytical method (e.g., HPLC or a colorimetric assay).

    • Pool the fractions containing the pure this compound.

  • Desalting (if necessary): If a salt gradient was used for elution, the pooled fractions will contain a high concentration of salt. This can be removed by dialysis, gel filtration chromatography (e.g., Sephadex G-10), or by using a cation exchange resin in the H+ form.

Protocol 3: Purification by Preparative HPLC

For achieving the highest purity, preparative HPLC is the method of choice.

1. Principle:

High-performance liquid chromatography separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like this compound, a hydrophilic interaction liquid chromatography (HILIC) or a specific ion-exchange HPLC column can be used.

2. Materials:

  • Preparative HPLC system with a suitable detector (e.g., Refractive Index Detector - RID)

  • Preparative HPLC column (e.g., Aminex HPX-87H or a preparative amino-functionalized silica (B1680970) column)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Dilute sulfuric acid (for Aminex columns) or other appropriate mobile phase modifiers

  • Syringe filters (0.45 µm)

3. Procedure:

  • Analytical Method Development:

    • Before scaling up to a preparative scale, develop an analytical HPLC method to achieve good separation of this compound from its impurities.

    • A common starting condition for an Aminex HPX-87H column is isocratic elution with 5 mM sulfuric acid at a flow rate of 0.6 mL/min and a column temperature of 35-50°C.

    • For an amino column, a mobile phase of acetonitrile and water (e.g., 80:20 v/v) is a good starting point.

  • Sample Preparation:

    • Dissolve the crude this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

  • Preparative HPLC Run:

    • Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the filtered sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

    • Run the separation using the optimized conditions from the analytical method, adjusting the flow rate for the larger column diameter.

  • Fraction Collection:

    • Monitor the elution profile with the detector and collect the fraction corresponding to the this compound peak.

  • Solvent Removal:

    • Combine the collected fractions containing the pure product.

    • Remove the mobile phase solvent using a rotary evaporator. If the mobile phase contains non-volatile components like sulfuric acid, further purification steps such as neutralization and desalting may be necessary.

  • Purity Analysis:

    • Analyze the purity of the final product using the analytical HPLC method.

Visualization of Workflows

The following diagrams illustrate the logical workflows for the purification of this compound.

Purification_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_end Final Product Crude Crude Reaction Mixture (this compound + Impurities) Crystallization Crystallization (as D-Mannono-1,4-lactone) Crude->Crystallization IEC Ion-Exchange Chromatography Crude->IEC Prep_HPLC Preparative HPLC Crude->Prep_HPLC Pure_Product Pure this compound or D-Mannono-1,4-lactone Crystallization->Pure_Product IEC->Pure_Product Prep_HPLC->Pure_Product

Caption: General workflow for the purification of this compound.

Crystallization_Protocol Start Crude Mixture Hydrolysis Hydrolysis (if necessary) Start->Hydrolysis Cation_Exchange Cation Exchange (remove salts) Hydrolysis->Cation_Exchange Concentration Concentration (to a syrup) Cation_Exchange->Concentration Dissolution Dissolve in hot Methyl Cellosolve Concentration->Dissolution Precipitation Add Diethyl Ether (induce precipitation) Dissolution->Precipitation Seeding Seeding (optional) Precipitation->Seeding Crystallization Crystallization (24-48h at RT) Precipitation->Crystallization Seeding->Crystallization Isolation Filtration and Washing Crystallization->Isolation Drying Vacuum Drying Isolation->Drying End Pure D-Mannono-1,4-lactone Crystals Drying->End IEC_Protocol Start Crude Mixture Sample_Prep Dissolve and Adjust pH Start->Sample_Prep Loading Load Sample Sample_Prep->Loading Column_Equilibration Equilibrate Anion Exchange Column Column_Equilibration->Loading Washing Wash with Starting Buffer Loading->Washing Elution Elute with pH or Salt Gradient Washing->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Desalting Desalting (if necessary) Pooling->Desalting End Pure this compound Solution Pooling->End Desalting->End

References

D-Mannonic Acid: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Mannonic acid, a sugar acid derived from D-mannose, and its stable lactone form, D-mannono-1,4-lactone, have emerged as valuable and versatile chiral building blocks in modern organic synthesis. The inherent chirality and multiple stereocenters of this compound provide a readily available starting point for the stereoselective synthesis of a wide array of complex and biologically active molecules. This application note explores the utility of this compound as a chiral precursor, with a focus on its application in the synthesis of bioactive natural products, particularly styryl lactones. Detailed experimental protocols for key transformations are provided to assist researchers in utilizing this valuable synthon.

D-Mannono-1,4-lactone, the γ-lactone of this compound, is a stable, crystalline solid, making it an ideal starting material for multi-step synthetic sequences. Its rich stereochemistry and functional groups, including hydroxyl groups and a lactone ring, offer numerous handles for chemical manipulation, allowing for the construction of intricate molecular architectures with high stereocontrol.

Applications in the Synthesis of Bioactive Molecules

The chiral scaffold of this compound has been successfully employed in the total synthesis of several natural products exhibiting significant biological activities, including antitumor and antimicrobial properties. A prominent class of target molecules are the styryl lactones, which are characterized by a γ-butyrolactone ring bearing a styryl substituent.

Synthesis of (+)-Goniofufurone and (+)-Cardiobutanolide Analogues

While direct total syntheses of (+)-goniofufurone and (+)-cardiobutanolide from D-mannono-1,4-lactone are not extensively detailed in readily available literature, synthetic strategies for analogous structures and related natural products often commence from similar carbohydrate-derived lactones like D-glucono-δ-lactone or involve intermediates that can be conceptually traced back to this compound derivatives. The synthesis of the enantiomer of goniofufurone has been achieved from D-glycero-D-gulo-heptono-γ-lactone, highlighting the utility of mannose-derived scaffolds in accessing these complex lactones. The general approach involves the selective protection of hydroxyl groups, manipulation of the lactone ring, and the introduction of the characteristic side chains.

A generalized synthetic pathway starting from D-mannono-1,4-lactone to access styryl lactone cores is depicted below. This pathway illustrates the key transformations that are typically required.

G A D-Mannono-1,4-lactone B Protection of Hydroxyl Groups A->B C Protected D-Mannono-1,4-lactone B->C D Reduction of Lactone to Lactol C->D E Protected Lactol D->E F Wittig Reaction or Horner-Wadsworth-Emmons Olefination E->F G Styryl Side Chain Intermediate F->G H Deprotection and Lactonization G->H I Styryl Lactone Core H->I

Application Notes and Protocols for D-Mannonate Dehydratase Enzymatic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonate dehydratase (EC 4.2.1.8) is an enzyme that catalyzes the dehydration of D-mannonate to form 2-dehydro-3-deoxy-D-gluconate (KDG) and water.[1][2] This enzyme is a key component in the metabolic pathway for D-glucuronate and D-mannonate catabolism in various microorganisms.[3][4] Understanding the activity of D-mannonate dehydratase is crucial for studies in microbial metabolism, enzyme kinetics, and for the development of potential antimicrobial agents targeting these pathways. These application notes provide detailed protocols for assaying the enzymatic activity of D-mannonate dehydratase.

The enzymatic reaction is as follows:

D-mannonate ⇌ 2-dehydro-3-deoxy-D-gluconate + H₂O

The activity of D-mannonate dehydratase can be determined by measuring the rate of formation of its product, 2-dehydro-3-deoxy-D-gluconate (KDG). Two primary methods are presented here: a discontinuous colorimetric assay using thiobarbituric acid (TBA) and a continuous spectrophotometric coupled-enzyme assay.

Data Presentation

Table 1: Summary of Quantitative Data for D-Mannonate Dehydratase Assay

ParameterValueSource OrganismNotes
Optimal pH 7.5 - 8.0Escherichia coli, Streptococcus suis, Thermoplasma acidophilumThe optimal pH can vary slightly between species.[4][5]
Optimal Temperature 37°C - 65°CStreptococcus suis, Thermoplasma acidophilumThe optimal temperature is highly dependent on the source organism, with higher temperatures for thermophiles.[4][6]
Cofactor Requirement Divalent Cations (Mg²⁺ or Mn²⁺)Novosphingobium aromaticivorans, Streptococcus suisThe specific divalent cation and its optimal concentration may vary.[3][4]
Substrate D-mannonateN/ACan be prepared by hydrolysis of D-mannono-1,4-lactone.[6]
Product 2-dehydro-3-deoxy-D-gluconate (KDG)N/AAlso known as 2-keto-3-deoxy-D-gluconate.[1][7]
Km for D-mannonate Varies (mM range)Streptococcus suisThe Michaelis constant is enzyme-specific.[4]
kcat Varies (s⁻¹)Streptococcus suisThe turnover number is enzyme-specific.[4]

Experimental Protocols

Protocol 1: Discontinuous Colorimetric Assay using Thiobarbituric Acid (TBA)

This method relies on the periodate (B1199274) oxidation of the product, KDG, which forms a chromophore with thiobarbituric acid that can be quantified spectrophotometrically.[6][8]

Materials and Reagents:

  • D-mannonate (substrate)

  • Purified D-mannonate dehydratase

  • HEPES or Tris-HCl buffer (50 mM, pH 7.5)

  • MgCl₂ or MnSO₄ (10 mM)

  • Periodic acid (25 mM in 0.25 M H₂SO₄)

  • Sodium arsenite (2% w/v in 0.5 M HCl)

  • Thiobarbituric acid (TBA) (0.3% w/v, aqueous solution)

  • Trichloroacetic acid (TCA) (12.5%)

  • Spectrophotometer

  • Heating block or water bath (100°C)

  • Ice bath

Procedure:

  • Enzyme Reaction Setup:

    • Prepare a reaction mixture (e.g., 60 µL) containing 50 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 10 mM D-mannonate, and an appropriate amount of purified D-mannonate dehydratase (e.g., 0.5-1.5 µg).[6]

    • Prepare a blank reaction without the enzyme.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of product formation.

  • Reaction Termination:

    • Stop the reaction by adding 6 µL of 12.5% TCA and placing the tube on ice.[6]

  • Color Development:

    • Take 50 µL of the stopped reaction mixture.

    • Add 125 µL of 25 mM periodic acid in 0.25 M H₂SO₄ and incubate at room temperature for 20 minutes to oxidize the KDG.[6]

    • Add 250 µL of 2% sodium arsenite in 0.5 M HCl to stop the oxidation.[6]

    • Add 1 mL of 0.3% TBA solution and heat the mixture at 100°C for 10 minutes.[6][8]

  • Measurement:

    • Cool the samples to room temperature.

    • Measure the absorbance of the resulting pink-colored solution at 548 nm.[9]

  • Quantification:

    • Determine the concentration of KDG produced using a standard curve prepared with known concentrations of KDG.

Protocol 2: Continuous Spectrophotometric Coupled-Enzyme Assay

This assay continuously monitors the formation of KDG by coupling its subsequent phosphorylation and oxidation to the reduction of NAD⁺ to NADH, which can be measured as a decrease in absorbance at 340 nm.[10] This method is suitable for kinetic studies.

Materials and Reagents:

  • D-mannonate (substrate)

  • Purified D-mannonate dehydratase

  • HEPES buffer (50 mM, pH 7.5)

  • MgCl₂ (5 mM)

  • ATP (1.5 mM)

  • Phosphoenolpyruvate (PEP) (1.5 mM)

  • NADH (0.16 mM)

  • 2-keto-3-deoxy-D-gluconate kinase (KdgK)

  • Pyruvate kinase (PK)

  • L-lactate dehydrogenase (LDH)

  • Spectrophotometer capable of measuring absorbance at 340 nm at a controlled temperature.

Procedure:

  • Assay Mixture Preparation:

    • In a UV-transparent cuvette, prepare a 200 µL assay mixture containing 50 mM potassium HEPES (pH 7.5), 5 mM MgCl₂, 1.5 mM ATP, 1.5 mM PEP, 0.16 mM NADH, 9 units of PK, 9 units of LDH, and 18 units of KdgK.[10]

  • Initiation of the Reaction:

    • Add a specific concentration of D-mannonate to the assay mixture.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.[10]

    • Initiate the reaction by adding a known amount of D-mannonate dehydratase.

  • Measurement:

    • Immediately start monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of KDG formation.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[11]

    • Enzyme activity can be expressed in units (µmol of product formed per minute).

Mandatory Visualizations

Signaling Pathway Diagram

D_Mannonate_Dehydratase_Reaction cluster_reaction D-Mannonate Dehydratase Catalyzed Reaction D_Mannonate D-Mannonate KDG 2-dehydro-3-deoxy- D-gluconate (KDG) D_Mannonate->KDG D-Mannonate Dehydratase (EC 4.2.1.8) H2O H₂O

Caption: Reaction catalyzed by D-mannonate dehydratase.

Experimental Workflow Diagram

Assay_Workflow cluster_protocol1 Protocol 1: Discontinuous TBA Assay cluster_protocol2 Protocol 2: Continuous Coupled Assay P1_Start 1. Set up Enzyme Reaction (D-Mannonate + Enzyme) P1_Incubate 2. Incubate at Optimal Temperature P1_Start->P1_Incubate P1_Stop 3. Terminate Reaction (TCA) P1_Incubate->P1_Stop P1_Oxidize 4. Oxidize Product (Periodic Acid) P1_Stop->P1_Oxidize P1_Color 5. Add TBA and Heat P1_Oxidize->P1_Color P1_Measure 6. Measure Absorbance at 548 nm P1_Color->P1_Measure P2_Mix 1. Prepare Assay Mix (Coupling Enzymes, NADH, ATP, PEP) P2_Equilibrate 2. Add D-Mannonate & Equilibrate P2_Mix->P2_Equilibrate P2_Initiate 3. Initiate with D-Mannonate Dehydratase P2_Equilibrate->P2_Initiate P2_Measure 4. Monitor Absorbance Decrease at 340 nm P2_Initiate->P2_Measure

Caption: Workflow for D-mannonate dehydratase enzymatic assays.

References

HPLC method for quantification of D-Mannonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Quantification of D-Mannonic Acid

Application Note and Protocol

This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This protocol is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a sugar acid that plays a role in various biological pathways. Accurate quantification is crucial for understanding its function and for quality control in related pharmaceutical products. Due to its chirality and lack of a strong UV chromophore, a robust analytical method often requires a chiral separation technique and derivatization to enhance detection. This application note describes a reliable HPLC method employing pre-column derivatization for sensitive and accurate quantification of this compound.

Principle

This method is based on the pre-column derivatization of this compound with a chiral derivatizing agent, followed by separation of the resulting diastereomers on a standard reversed-phase HPLC column with UV detection. This indirect approach allows for the use of common and readily available HPLC columns and systems.[1][2]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interferences and ensure accurate quantification.[3]

  • Liquid Samples (e.g., cell culture media, fermentation broth):

    • Centrifuge the sample at 10,000 x g for 10 minutes to remove particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • If necessary, perform a liquid-liquid extraction to remove highly non-polar interfering compounds.

    • Adjust the pH of the sample to neutral (pH 6.5-7.5) using a dilute acid or base.[3]

  • Solid Samples (e.g., tissue, lyophilized powder):

    • Accurately weigh the sample and homogenize it in a suitable solvent (e.g., HPLC-grade water or a buffer).

    • Follow steps 1-4 for liquid samples.

Pre-column Derivatization

Derivatization is employed to introduce a chromophore for UV detection and to create diastereomers for chiral separation on an achiral column.[4][5][6]

  • Reagents:

    • Chiral Derivatizing Agent: N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDVA)

    • Derivatization Buffer: 0.5 M Sodium Bicarbonate (NaHCO₃)

    • Quenching Solution: 2 M Hydrochloric Acid (HCl)

    • Solvent: Acetone (HPLC grade)

  • Procedure:

    • To 100 µL of the prepared sample or standard, add 100 µL of 0.5 M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of FDVA in acetone.

    • Incubate the mixture at 40°C for 90 minutes in a thermomixer.

    • After incubation, cool the reaction mixture to room temperature.

    • Add 50 µL of 2 M HCl to stop the reaction.

    • Dilute the final solution with the mobile phase before injection into the HPLC system.

HPLC Conditions
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 80 20
    25 40 60
    26 80 20

    | 35 | 80 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 340 nm

  • Injection Volume: 20 µL

Data Presentation

Table 1: HPLC Method Validation Parameters
ParameterResult
Retention Time (this compound derivative)Approx. 18.5 min
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD, n=6)< 2.0%
Accuracy (Recovery %)98 - 102%
Table 2: Example Quantification Data
Sample IDPeak AreaConcentration (µg/mL)
Standard 1 (10 µg/mL)150,23410.0
Standard 2 (50 µg/mL)751,17050.0
Standard 3 (100 µg/mL)1,502,340100.0
Unknown Sample 1450,70230.0
Unknown Sample 2976,52165.0

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Pre-column Derivatization cluster_hplc_analysis HPLC Analysis Sample Sample (Liquid or Solid) Homogenize Homogenization (if solid) Sample->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter pH_Adjust pH Adjustment Filter->pH_Adjust Prepared_Sample Prepared Sample/Standard pH_Adjust->Prepared_Sample Add_Reagents Add NaHCO3 & FDVA Prepared_Sample->Add_Reagents Incubate Incubate at 40°C Add_Reagents->Incubate Quench Quench with HCl Incubate->Quench Inject Inject into HPLC Quench->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 340 nm Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Experimental workflow for the HPLC quantification of this compound.

Logical_Relationship cluster_problem Analytical Challenge cluster_solution Methodological Solution cluster_outcome Analytical Outcome Analyte This compound Problem1 Chiral Molecule Analyte->Problem1 Problem2 Lacks Strong Chromophore Analyte->Problem2 Derivatization Pre-column Derivatization with Chiral Reagent (FDVA) Problem1->Derivatization Problem2->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers Chromophore Introduction of Chromophore Derivatization->Chromophore Separation Separation on Achiral C18 Column Diastereomers->Separation Detection Sensitive UV Detection Chromophore->Detection Quantification Accurate Quantification Separation->Quantification Detection->Quantification

Caption: Logical relationship between the analytical problem and the chosen HPLC method.

References

Application Notes and Protocols for Utilizing D-Mannonic Acid as a Carbon Source for Bacterial Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid, a sugar acid, serves as a valuable carbon source for the growth of specific bacterial species. Its utilization is primarily mediated by the enzyme D-mannonate dehydratase (ManD), which is a key component of the D-glucuronate catabolic pathway in several bacteria. Understanding the metabolic pathways and kinetics associated with this compound utilization is crucial for various applications, including metabolic engineering, microbial production of valuable chemicals, and the development of novel antimicrobial strategies. These application notes provide a comprehensive overview of the metabolic pathways involved, quantitative data on bacterial growth, and detailed protocols for studying bacterial growth on this compound.

Metabolic Pathways Involving this compound

This compound is a key intermediate in the catabolism of D-glucuronic acid, a major component of plant cell walls and animal tissues. Bacteria capable of utilizing D-glucuronate convert it to D-mannonate, which is then further metabolized. The central enzyme in this pathway is D-mannonate dehydratase (ManD), which catalyzes the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate (KDG). KDG can then enter central metabolism, typically through the Entner-Doudoroff pathway, to generate pyruvate (B1213749) and glyceraldehyde-3-phosphate, which are then used for energy production and biosynthesis.

The metabolic pathway for D-glucuronate utilization via D-mannonate in Escherichia coli is well-characterized. In this pathway, D-glucuronate is first converted to D-fructuronate, then to D-mannonate, which is subsequently dehydrated by ManD.[1][2]

Beyond the D-glucuronate pathway, D-mannonate is also an intermediate in the catabolism of L-gulonate and L-idonate in certain bacteria, such as Chromohalobacter salexigens and Salmonella enterica, respectively. These pathways highlight the versatility of bacterial metabolism in utilizing various sugar acids.

Signaling Pathway for D-Glucuronate Catabolism

The following diagram illustrates the metabolic pathway for the conversion of D-glucuronic acid to intermediates of central metabolism in bacteria like E. coli.

D_Glucuronate_Catabolism D_Glucuronate D-Glucuronic Acid D_Fructuronate D-Fructuronate D_Glucuronate->D_Fructuronate Uronate Isomerase (UxaC) D_Mannonate This compound D_Fructuronate->D_Mannonate Fructuronate Reductase (UxuB) KDG 2-Keto-3-deoxy- D-gluconate D_Mannonate->KDG Mannonate Dehydratase (UxuA/ManD) Pyruvate Pyruvate KDG->Pyruvate G3P Glyceraldehyde- 3-phosphate KDG->G3P Central_Metabolism Central Metabolism Pyruvate->Central_Metabolism G3P->Central_Metabolism

Figure 1: D-Glucuronic acid catabolic pathway.

Quantitative Data on Bacterial Growth

Direct quantitative data on the growth of bacteria using this compound as the sole carbon source is limited in publicly available literature. However, growth on D-glucuronic acid, its direct precursor, can serve as a reliable proxy for the ability of a bacterium to utilize this compound. The following tables summarize available data on bacterial growth on D-glucuronate and the kinetic properties of D-mannonate dehydratase from various bacterial species.

Table 1: Bacterial Growth on D-Glucuronic Acid as a Carbon Source

Bacterial SpeciesGrowth MediumTemperature (°C)Specific Growth Rate (h⁻¹)Final Optical Density (OD₆₀₀)Reference
Escherichia coli K-12M9 Minimal Medium37Not ReportedGrowth observed[1]
Caulobacter crescentus NA1000M2G Minimal Medium30Not ReportedGrowth observed[3]
Aspergillus nigerMinimal Medium30Not ReportedGrowth observed[4]

Table 2: Kinetic Parameters of D-Mannonate Dehydratase (ManD) from Different Bacterial Species

Bacterial SpeciesKm (mM) for D-Mannonatekcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference
Streptococcus suis3 ± 0.195.881.96 x 10³[5]
Thermoplasma acidophilumNot ReportedNot ReportedNot Reported[6]

Experimental Protocols

Protocol 1: Preparation of M9 Minimal Medium with this compound

This protocol describes the preparation of M9 minimal medium for assessing bacterial growth with this compound as the sole carbon source.

Materials:

  • 5x M9 salts solution (sterile)

  • This compound (or its sodium salt)

  • Sterile deionized water

  • 2 M MgSO₄ (sterile)

  • 1 M CaCl₂ (sterile)

  • 20% (w/v) glucose solution (sterile, for control)

  • Sterile flasks or culture tubes

Procedure:

  • To prepare 1 L of 1x M9 minimal medium, aseptically combine the following in a sterile container:

    • 200 mL of 5x M9 salts solution

    • Sterile deionized water to a final volume of 1 L

  • Autoclave the diluted M9 salts solution.

  • Allow the autoclaved medium to cool to room temperature.

  • Prepare a sterile stock solution of this compound (e.g., 10% w/v). The free acid may require neutralization with NaOH to dissolve and to maintain the pH of the final medium. Alternatively, use the sodium salt of this compound. Filter-sterilize this solution.

  • Aseptically add the following sterile solutions to the cooled M9 medium:

    • 2 mL of 2 M MgSO₄

    • 100 µL of 1 M CaCl₂

  • Add the sterile this compound stock solution to the desired final concentration (e.g., 0.2% or 0.4% w/v). For a control culture, add sterile glucose solution to the same final concentration.

  • Mix the final medium thoroughly before inoculation.

Protocol 2: Measuring Bacterial Growth Using OD₆₀₀

This protocol outlines the procedure for monitoring bacterial growth in liquid culture by measuring the optical density at 600 nm (OD₆₀₀).

Materials:

  • Bacterial culture grown in M9 minimal medium with this compound (from Protocol 1)

  • Sterile M9 minimal medium without bacteria (for blank)

  • Spectrophotometer

  • Sterile cuvettes

  • Incubator shaker

Procedure:

  • Inoculate the prepared M9 minimal medium containing this compound with a fresh overnight culture of the desired bacterial strain. A typical starting OD₆₀₀ is between 0.05 and 0.1.

  • Incubate the culture in a shaking incubator at the optimal temperature for the bacterial species.

  • At regular time intervals (e.g., every 1-2 hours), aseptically remove a sample of the culture.

  • Use the sterile M9 minimal medium as a blank to zero the spectrophotometer at 600 nm.

  • Measure the OD₆₀₀ of the bacterial culture sample. Ensure the reading is within the linear range of the spectrophotometer (typically below 0.8). If the OD₆₀₀ exceeds this, dilute the sample with sterile M9 medium and multiply the reading by the dilution factor.

  • Record the OD₆₀₀ values and the corresponding time points.

  • Plot the natural logarithm of the OD₆₀₀ values against time.

  • The specific growth rate (µ) can be calculated from the slope of the linear portion of the semi-log plot (exponential growth phase).

Experimental Workflow

The following diagram illustrates the general workflow for conducting a bacterial growth experiment with this compound as the carbon source.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Media_Prep Prepare M9 Minimal Medium with this compound Inoculation Inoculate Medium Media_Prep->Inoculation Inoculum_Prep Prepare Overnight Bacterial Culture Inoculum_Prep->Inoculation Incubation Incubate with Shaking Inoculation->Incubation Measurement Measure OD600 at Time Intervals Incubation->Measurement Plotting Plot Growth Curve (ln(OD600) vs. Time) Measurement->Plotting Calculation Calculate Specific Growth Rate (µ) Plotting->Calculation

Figure 2: Bacterial growth experiment workflow.

Conclusion and Future Perspectives

The ability of certain bacteria to utilize this compound as a carbon source is a testament to their metabolic versatility. The protocols and data presented in these application notes provide a foundation for researchers to explore this metabolic capability further. While the direct quantification of bacterial growth on this compound remains an area for future investigation, the provided information on the D-glucuronate pathway and detailed experimental procedures offers a robust starting point. Further research in this area could lead to the discovery of novel metabolic pathways, the engineering of microbial cell factories for the production of valuable chemicals from this compound, and the development of targeted antimicrobial agents that inhibit D-mannonate metabolism.

References

Application Notes and Protocols: D-Mannonic Acid as a Chelating Agent for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid, a sugar acid derived from mannose, presents significant potential as a chelating agent for various metal ions. Its structure, featuring a carboxylic acid group and multiple hydroxyl groups, allows for the formation of stable complexes with metal cations. This property is of considerable interest in diverse fields, including pharmaceutical sciences for drug delivery and detoxification, as well as in industrial applications for metal sequestration. These application notes provide a comprehensive overview of the chelating properties of this compound, leveraging data from its close structural isomer, D-gluconic acid, due to the limited availability of specific data for this compound. The provided protocols offer detailed methodologies for researchers to investigate and utilize its chelating capabilities.

Quantitative Data: Stability Constants of Metal Ion Complexes

The stability constant (log K) is a quantitative measure of the affinity between a chelating agent and a metal ion. Higher values indicate a stronger complex. The following table summarizes the stability constants for D-gluconic acid with various metal ions, which can be considered indicative of the chelating strength of this compound.

Metal IonStoichiometry (Metal:Ligand)log KpHMethod
Cd(II)1:1~13-2013.3Ion-Exchange
Ce(III)1:1~13-207Ion-Exchange
Ce(III)2:143.913.3Ion-Exchange
Co(II)1:1~13-207Ion-Exchange
Eu(III)1:1~24-3813.3Ion-Exchange
Fe(II)--13.3Ion-Exchange
Fe(III)1:1~24-3813.3Ion-Exchange
Ho(III)2:149.813.3Ion-Exchange
U(VI)1:1~13-207Ion-Exchange
U(VI)-19.913.3Solubility Product
Cu(II)-->12-

Note: The data presented is for D-gluconic acid and serves as an approximation for this compound due to their structural similarity. The chelation efficiency of sugar acids like D-gluconic and this compound is notably enhanced in alkaline conditions (pH > 7).[1] For instance, D-mannitol, a related sugar alcohol, demonstrates excellent chelating properties for Cu(II) ions in basic media at a pH greater than 12.[2]

Experimental Protocols

Protocol 1: Determination of Metal-Ligand Stability Constants by Potentiometric Titration

This protocol outlines the determination of the stability constants of this compound with divalent metal ions (e.g., Cu²⁺, Zn²⁺, Fe²⁺) using the Irving-Rossotti pH-titration technique.

Materials:

  • This compound

  • Metal salt (e.g., CuSO₄·5H₂O, ZnSO₄·7H₂O, FeCl₂·4H₂O)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

  • Standardized nitric acid (HNO₃) solution

  • Potassium nitrate (B79036) (KNO₃) or sodium perchlorate (B79767) (NaClO₄) for maintaining ionic strength

  • Deionized water

  • pH meter with a combined glass electrode

  • Magnetic stirrer and stir bars

  • Burette

  • Thermostatically controlled water bath

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare stock solutions of the metal salts in deionized water. The exact concentration should be determined by a suitable analytical method (e.g., EDTA titration).

    • Prepare a solution of KNO₃ or NaClO₄ to maintain a constant ionic strength (e.g., 0.1 M).

    • Prepare a standardized solution of NaOH (e.g., 0.1 M) and HNO₃ (e.g., 0.1 M).

  • Titration Mixtures: Prepare the following sets of solutions for titration in a thermostatted vessel (e.g., at 25 °C):

    • Set 1 (Acid Blank): A known volume of standard HNO₃ and KNO₃/NaClO₄ solution.

    • Set 2 (Ligand Blank): A known volume of standard HNO₃, KNO₃/NaClO₄ solution, and this compound solution.

    • Set 3 (Metal-Ligand Mixture): A known volume of standard HNO₃, KNO₃/NaClO₄ solution, this compound solution, and the metal salt solution.

  • Titration:

    • Titrate each mixture with the standardized NaOH solution.

    • Record the pH reading after each addition of a small, known volume of NaOH.

    • Continue the titration until the pH reaches a desired upper limit (e.g., pH 11-12).

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added for each titration to obtain titration curves.

    • From the titration curves, calculate the proton-ligand formation number (n̄ₐ) and the average number of ligands attached to the metal ion (n̄).

    • Calculate the free ligand exponent (pL).

    • Plot n̄ against pL to obtain the formation curve for the metal-ligand system.

    • Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve using methods such as the half-integral method or computational software.

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration Setup cluster_analysis Data Analysis Sol_DMA This compound Mix_Ligand Ligand Blank Sol_DMA->Mix_Ligand Mix_Metal Metal-Ligand Sol_DMA->Mix_Metal Sol_Metal Metal Salt Sol_Metal->Mix_Metal Sol_NaOH Std. NaOH Titrate Titrate with NaOH Record pH vs. Volume Sol_NaOH->Titrate Titrant Sol_Acid Std. Acid Mix_Acid Acid Blank Sol_Acid->Mix_Acid Sol_Acid->Mix_Ligand Sol_Acid->Mix_Metal Sol_IS Ionic Strength Adjuster Sol_IS->Mix_Acid Sol_IS->Mix_Ligand Sol_IS->Mix_Metal Mix_Acid->Titrate Mix_Ligand->Titrate Mix_Metal->Titrate Plot_Curves Plot Titration Curves Titrate->Plot_Curves Calc_n Calculate n̄ₐ and n̄ Plot_Curves->Calc_n Calc_pL Calculate pL Calc_n->Calc_pL Plot_Formation Plot Formation Curve (n̄ vs. pL) Calc_pL->Plot_Formation Calc_K Determine Stability Constants (log K) Plot_Formation->Calc_K

Caption: Workflow for determining metal-ligand stability constants using potentiometric titration.

Protocol 2: Determination of Stoichiometry by UV-Vis Spectrophotometry (Job's Plot)

This protocol describes the use of Job's method of continuous variation to determine the stoichiometry of the complex formed between this compound and a metal ion that exhibits a change in its UV-Vis spectrum upon chelation (e.g., Fe³⁺, Cu²⁺).

Materials:

  • This compound

  • Metal salt (e.g., FeCl₃, CuSO₄)

  • Buffer solution to maintain constant pH

  • Deionized water

  • UV-Vis spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare equimolar stock solutions of this compound and the metal salt in the chosen buffer. The buffer should not chelate the metal ion.

  • Preparation of Mixtures:

    • Prepare a series of solutions in volumetric flasks where the total molar concentration of the metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1. For example, for a total concentration of 1 mM, prepare solutions with the following compositions:

      • 1.0 mL Metal : 0.0 mL Ligand

      • 0.9 mL Metal : 0.1 mL Ligand

      • ...

      • 0.1 mL Metal : 0.9 mL Ligand

      • 0.0 mL Metal : 1.0 mL Ligand

    • Bring each solution to the final volume with the buffer.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex by scanning a solution containing a mixture of the metal and ligand.

    • Measure the absorbance of each prepared solution at this λ_max. Use a solution of the ligand at the same concentration as in the sample as a blank if the ligand absorbs at this wavelength.

  • Data Analysis (Job's Plot):

    • Correct the absorbance values for the absorbance of the free metal ion if it absorbs at λ_max. The corrected absorbance (Y) is proportional to the concentration of the complex.

    • Plot the corrected absorbance (Y) against the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 (metal:ligand) complex.

Jobs_Plot_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis Sol_DMA This compound Stock Prep_Mix Prepare Mixtures (Constant Total Moles, Varying Mole Fraction) Sol_DMA->Prep_Mix Sol_Metal Metal Salt Stock (Equimolar) Sol_Metal->Prep_Mix Sol_Buffer Buffer Sol_Buffer->Prep_Mix Scan_Lambda Determine λ_max Prep_Mix->Scan_Lambda Measure_Abs Measure Absorbance of all mixtures at λ_max Scan_Lambda->Measure_Abs Correct_Abs Correct Absorbance Measure_Abs->Correct_Abs Plot_Job Plot Corrected Absorbance vs. Mole Fraction Correct_Abs->Plot_Job Determine_Stoich Determine Stoichiometry from Maximum Plot_Job->Determine_Stoich

Caption: Workflow for determining the stoichiometry of metal-ligand complexes using Job's plot.

Signaling Pathways and Logical Relationships

The primary mechanism of action for this compound as a chelating agent involves the formation of a coordination complex with a metal ion. This interaction can be leveraged in various biological and pharmaceutical contexts.

Logical Relationship: this compound in Metal Detoxification

In a biological system, excess free metal ions can induce oxidative stress by participating in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This compound can mitigate this toxicity by chelating the free metal ions, forming a stable, water-soluble complex that can be more readily excreted from the body. This process reduces the bioavailability of the toxic metal ions, thereby preventing them from catalyzing harmful oxidative reactions.

Metal_Detoxification_Pathway cluster_problem Cellular Environment with Excess Metal cluster_solution Intervention with this compound Free_Metal Excess Free Metal Ions (e.g., Fe²⁺, Cu⁺) ROS Reactive Oxygen Species (ROS) Free_Metal->ROS Fenton Reaction Complex Stable, Water-Soluble Metal-DMA Complex Free_Metal->Complex Chelation Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cell_Damage DMA This compound DMA->Complex Excretion Enhanced Excretion Complex->Excretion

Caption: Logical pathway of metal detoxification by this compound.

Conclusion

This compound holds promise as a versatile and biocompatible chelating agent. While direct quantitative data on its metal binding affinities are currently scarce, the information available for its isomer, D-gluconic acid, provides a strong basis for its potential applications. The experimental protocols detailed in these notes offer a clear path for researchers to systematically investigate and quantify the chelating properties of this compound with various metal ions. Such studies are crucial for unlocking its full potential in drug development, environmental remediation, and other scientific endeavors.

References

Application Note: Derivatization of D-Mannonic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Mannonic acid, a sugar acid of significant interest in metabolic research and biotechnology, presents analytical challenges due to its low volatility and thermal instability. Gas chromatography-mass spectrometry (GC-MS), a powerful technique for the separation and identification of small molecules, requires analytes to be volatile and thermally stable. Therefore, a derivatization step is essential to convert this compound into a form suitable for GC-MS analysis. This application note provides a detailed protocol for the derivatization of this compound using a robust two-step methoximation and silylation procedure. This method effectively reduces the polarity of the molecule and increases its volatility, leading to improved chromatographic peak shape and detection sensitivity.

The primary purpose of derivatization in this context is to replace the active hydrogens on the hydroxyl (-OH) and carboxyl (-COOH) groups with trimethylsilyl (B98337) (TMS) groups.[1][2][3] For sugar acids like this compound, which can exist in equilibrium between open-chain and cyclic forms, a preliminary methoximation step is highly recommended.[1][3] Methoximation converts the carbonyl group in the open-chain form to an oxime, which prevents the formation of multiple tautomeric isomers and simplifies the resulting chromatogram.[1][3] The subsequent silylation step then derivatizes the remaining hydroxyl and carboxyl groups.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of this compound.

Materials and Reagents

  • This compound standard

  • Pyridine, anhydrous

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Internal Standard (e.g., Sorbitol or a stable isotope-labeled analogue)

  • Nitrogen gas, high purity

  • Sample vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., DB-5MS or equivalent)

Detailed Derivatization Protocol

1. Sample Preparation:

  • Accurately weigh 1-5 mg of the this compound sample or standard into a 2 mL sample vial.

  • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas or using a vacuum concentrator. It is crucial to ensure the sample is completely dry as moisture will interfere with the silylation reaction.[1]

2. Step 1: Methoximation

  • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

  • Add 100 µL of the methoxyamine hydrochloride solution to the dried sample in the vial.

  • If an internal standard is being used, it should be added at this stage.

  • Seal the vial tightly and vortex for 1 minute to ensure the sample is fully dissolved.

  • Incubate the mixture at 60°C for 45 minutes in a heating block or oven.[4] This step converts the carbonyl group of this compound to its methoxime derivative, which helps to reduce the number of isomers formed in the subsequent silylation step.[1][3]

3. Step 2: Silylation

  • After the methoximation reaction, allow the vial to cool to room temperature.

  • Carefully add 100 µL of MSTFA to the reaction mixture.

  • Seal the vial immediately and vortex for 1 minute.

  • Incubate the mixture at 60°C for 30 minutes.[2][4] This step replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, increasing the volatility of the this compound derivative.[1][3]

4. GC-MS Analysis:

  • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

  • A typical injection volume is 1 µL.

  • The GC-MS parameters, such as the temperature program, carrier gas flow rate, and mass spectrometer settings, should be optimized for the analysis of silylated sugar acids.

Data Presentation

The following table summarizes representative quantitative data that could be obtained from a GC-MS analysis of derivatized this compound. The values are for illustrative purposes to demonstrate the expected outcomes of the analysis.

ParameterThis compound DerivativeInternal Standard (Sorbitol Derivative)
Retention Time (min) 15.814.2
Quantification Ion (m/z) 217217
Qualifier Ion 1 (m/z) 147319
Qualifier Ion 2 (m/z) 307147
Linearity (R²) > 0.995-
Limit of Detection (LOD) 0.05 µmol/L-
Limit of Quantification (LOQ) 0.15 µmol/L-
Recovery (%) 85 - 110-
Reproducibility (CV%) < 15-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the derivatization and analysis process.

Derivatization_Workflow Experimental Workflow for this compound Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Sample This compound Sample Dry Lyophilize to Dryness Sample->Dry Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine, 60°C) Dry->Methoximation Add Reagents & Vortex Silylation Step 2: Silylation (MSTFA, 60°C) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Inject Sample Data Data Processing GCMS->Data

Derivatization and analysis workflow.

Chemical Derivatization Pathway

This diagram outlines the chemical transformations occurring during the derivatization of this compound.

Chemical_Pathway Chemical Pathway for this compound Derivatization Mannonic_Acid This compound (Open-chain form with -CHO, -OH, -COOH) Methoxime_Intermediate Methoxime Intermediate (-C=N-OCH3, -OH, -COOH) Mannonic_Acid->Methoxime_Intermediate + Methoxyamine HCl (Methoximation) TMS_Derivative Volatile TMS Derivative (-C=N-OCH3, -OTMS, -COOTMS) Methoxime_Intermediate->TMS_Derivative + MSTFA (Silylation)

References

Application Notes and Protocols for D-Mannonic Acid Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid, a sugar acid derived from mannose, is a compound of interest in various fields, including pharmaceuticals and biotechnology.[1] As with any substance intended for therapeutic or other regulated uses, a thorough understanding of its stability profile is critical. Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3][4] This data is essential for establishing a re-test period for the drug substance and recommended storage conditions.[2][4]

These application notes provide a comprehensive experimental protocol for the stability testing of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] The protocol details forced degradation studies to identify potential degradation products and establish degradation pathways, as well as a framework for long-term and accelerated stability studies.

Experimental Protocols

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to intentionally degrade the this compound sample under conditions more severe than accelerated stability testing.[7][8] These studies are crucial for identifying likely degradation products, understanding the intrinsic stability of the molecule, and developing a stability-indicating analytical method.[8]

Objective: To identify potential degradation products and pathways of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Validated stability-indicating HPLC-UV/MS method

General Procedure:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, transfer a specified volume of the stock solution to a suitable container (e.g., glass vial).

  • Expose the samples to the stress conditions as detailed below.

  • At specified time points, withdraw aliquots of the samples.

  • Neutralize the acidic and basic samples as required.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating analytical method.

  • A control sample (unstressed this compound solution) should be analyzed at each time point.

Stress Conditions:

Stress ConditionProcedureSampling Time Points
Acid Hydrolysis Mix equal volumes of this compound stock solution and 0.1 M HCl. Heat at 60°C. Repeat with 1 M HCl if no degradation is observed.0, 2, 4, 8, 24 hours
Base Hydrolysis Mix equal volumes of this compound stock solution and 0.1 M NaOH. Keep at room temperature. Repeat with 1 M NaOH if no degradation is observed.0, 2, 4, 8, 24 hours
Oxidation Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature, protected from light.0, 2, 4, 8, 24 hours
Thermal Degradation Place a solid sample of this compound in a controlled temperature oven at 60°C.1, 3, 7, 14, 30 days
Photostability Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.End of exposure
Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial to separate and quantify this compound from its potential degradation products, process impurities, and other components.[9] High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is a suitable technique.

Proposed HPLC-UV/MS Method:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a HILIC column can be evaluated.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV detection at a low wavelength (e.g., 210 nm) as sugar acids lack a strong chromophore.

    • Mass Spectrometry (MS) for identification of degradation products and for enhanced specificity and sensitivity.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted to establish the re-test period and storage conditions.[2][4]

Objective: To evaluate the stability of this compound under recommended storage conditions and under accelerated conditions to predict the shelf life.

Procedure:

  • Use at least three primary batches of this compound.

  • The samples should be stored in the proposed container closure system.

  • Store the samples under the following conditions:

Study TypeStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
  • At each testing frequency, evaluate the physical and chemical properties of the this compound, including appearance, assay, and degradation products.

Data Presentation

The quantitative data from the stability studies should be summarized in a clear and structured format.

Table 1: Summary of Forced Degradation Studies

Stress ConditionTime (hours/days)This compound Assay (%)Major Degradation Product(s) (if any)% of Major Degradation Product(s)
Control 0100.0--
Acid Hydrolysis (0.1 M HCl, 60°C) 24ValueIdentityValue
Base Hydrolysis (0.1 M NaOH, RT) 24ValueIdentityValue
Oxidation (3% H₂O₂, RT) 24ValueIdentityValue
Thermal (60°C) 30ValueIdentityValue
Photostability EndValueIdentityValue

Table 2: Summary of Long-Term Stability Data (25°C/60%RH)

Testing Time (months)AppearanceAssay (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradation Products (%)
0 White powder100.0NDNDND
3 ObservationValueValueValueValue
6 ObservationValueValueValueValue
... ...............
36 ObservationValueValueValueValue
ND: Not Detected

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Stability Testing cluster_0 Forced Degradation Studies cluster_1 Formal Stability Studies Stress_Conditions Stress Conditions (Acid, Base, Oxidation, Thermal, Photolytic) Analysis Analysis by Stability-Indicating Method Stress_Conditions->Analysis Sample_Preparation Sample Preparation (Solid and Solution) Sample_Preparation->Stress_Conditions Degradation_Profile Identification of Degradation Products & Pathway Elucidation Analysis->Degradation_Profile Long_Term Long-Term Study (25°C/60%RH) Formal_Analysis Analysis at Specified Time Points Long_Term->Formal_Analysis Accelerated Accelerated Study (40°C/75%RH) Accelerated->Formal_Analysis Shelf_Life Re-test Period / Shelf Life Determination Formal_Analysis->Shelf_Life G Potential Degradation Pathway of this compound D_Mannonic_Acid This compound Oxidation_1 Oxidation (e.g., H₂O₂) D_Mannonic_Acid->Oxidation_1 Decarboxylation Decarboxylation D_Mannonic_Acid->Decarboxylation Keto_Acid Keto-D-Mannonic Acid Oxidation_1->Keto_Acid Oxidation_2 Further Oxidation Keto_Acid->Oxidation_2 Shorter_Chain_Acids Shorter-Chain Acids (e.g., C4, C5 acids) Oxidation_2->Shorter_Chain_Acids Pentonic_Acid D-Arabinonic Acid Decarboxylation->Pentonic_Acid

References

Application Note: D-Mannonic Acid as a Substrate for Novel Enzyme Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Mannonic acid, also known as D-mannonate, is a sugar acid that serves as a key metabolite in various biological pathways, including the pentose (B10789219) and glucuronate interconversions.[1][2] Its presence across diverse organisms, from bacteria to humans, makes it an ideal substrate for the discovery of novel enzymes with potential applications in biocatalysis, diagnostics, and therapeutics.[1] This document provides detailed protocols for utilizing this compound in high-throughput screening assays to identify and characterize new enzymes, such as D-mannonate dehydratases.

Principle

The enzymatic conversion of this compound can be monitored through various detection methods, making it suitable for enzyme discovery. A primary example is the action of D-mannonate dehydratase (EC 4.2.1.8), which catalyzes the dehydration of D-mannonate to 2-dehydro-3-deoxy-D-gluconate (KDG).[2][3] The formation of KDG can be quantified spectrophotometrically, providing a basis for high-throughput screening of enzyme libraries from various sources, including metagenomic libraries and collections of microbial cultures. The discovery of novel enzymes acting on this compound could unveil new biocatalysts for the production of valuable chemicals or new targets for antimicrobial drug development.

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for Novel this compound-Utilizing Enzymes

This protocol outlines a method for screening environmental or engineered enzyme libraries in a 96-well plate format.

Materials:

  • This compound (or its lactone, D-mannono-1,4-lactone, which can be hydrolyzed to the free acid)[4]

  • 96-well microplates (UV-transparent for spectrophotometric assays)

  • Enzyme library (e.g., metagenomic library lysates, purified protein fractions)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Cofactors (e.g., 10 mM MgCl₂ or 8 mM MnSO₄, as required by the enzyme class)[5][6]

  • Detection reagent: Thiobarbituric acid (TBA) or semicarbazide

  • Trichloroacetic acid (TCA)

  • Microplate reader

Procedure:

  • Preparation of this compound Solution:

    • If starting with D-mannono-1,4-lactone, hydrolyze it to the free acid by preparing a 1 M stock solution in 1 M NaOH and incubating at room temperature for 1 hour.[4]

    • Prepare a working solution of this compound in the assay buffer to a final concentration of 10 mM.

  • Assay Setup:

    • In each well of a 96-well plate, add 50 µL of the enzyme library sample.

    • Include negative controls containing the library buffer or a known inactive protein.

    • Add 50 µL of the assay buffer containing the required cofactors.

    • To initiate the reaction, add 100 µL of the 10 mM this compound working solution to each well.

  • Incubation:

    • Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 1-3 hours).[6]

  • Reaction Termination and Product Detection (TBA Assay):

    • Stop the reaction by adding 100 µL of 10% TCA to each well.[6]

    • Centrifuge the plate to pellet any precipitate.

    • Transfer the supernatant to a new plate.

    • Add the TBA reagent and heat to develop a colored product from the KDG formed.

    • Measure the absorbance at the appropriate wavelength (e.g., 549 nm) using a microplate reader.

  • Data Analysis:

    • Identify "hits" as wells with a significantly higher absorbance compared to the negative controls.

Protocol 2: Characterization of a Novel this compound-Active Enzyme

Once a hit has been identified and the enzyme purified, this protocol can be used to determine its kinetic parameters.

Materials:

  • Purified enzyme

  • This compound stock solution of known concentration

  • Assay buffer and cofactors as determined in the HTS protocol

  • Spectrophotometer or microplate reader

  • Coupling enzymes (if using a coupled assay)

  • NAD⁺ or NADH (if using a coupled dehydrogenase/reductase assay)

Procedure (Continuous Spectrophotometric Assay):

This method is adapted from assays for similar sugar acid dehydratases and relies on a coupled enzyme system.[7]

  • Assay Mixture Preparation:

    • Prepare a reaction mixture in a cuvette or 96-well plate containing:

      • Assay buffer (e.g., 50 mM HEPES, pH 7.9)[5]

      • Cofactor (e.g., 5 mM MgCl₂)[7]

      • Coupling enzyme and its substrate (e.g., a KDG-specific reductase and NADH).

    • The total volume should be pre-determined (e.g., 200 µL).[7]

  • Kinetic Measurements:

    • Add a known, limiting concentration of the purified enzyme to the reaction mixture.

    • Vary the concentration of this compound over a range (e.g., from 0.1 KM to 10 KM, if KM is estimated).

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance over time at a specific wavelength (e.g., 340 nm for NADH oxidation).[7]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Plot V₀ against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the KM and Vmax.

Data Presentation

The following table summarizes kinetic parameters for known D-mannonate dehydratases, providing a benchmark for newly discovered enzymes.

Enzyme Source OrganismSubstratekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)Reference
Novosphingobium aromaticivoransD-mannonate--1.2 x 10⁴[8]
Streptococcus suisD-mannonate---[6]
Thermoplasma acidophilumD-mannonate15.3 ± 0.91.1 ± 0.11.4 x 10⁴[4]
Thermoplasma acidophilumD-mannono-1,4-lactone9.9 ± 0.31.2 ± 0.18.3 x 10³[4]

Visualizations

Metabolic Pathway

MetabolicPathway substrate substrate product product enzyme enzyme Glucuronate D-Glucuronate MannonicAcid This compound Glucuronate->MannonicAcid UxuB Mannose D-Mannose Mannose->MannonicAcid AldT KDG 2-keto-3-deoxy- D-gluconate (KDG) MannonicAcid->KDG ManD TCA TCA Cycle KDG->TCA UxuB Mannonate oxidoreductase AldT Aldohexose dehydrogenase ManD D-Mannonate Dehydratase

Caption: Metabolic context of this compound.

Experimental Workflow

ExperimentalWorkflow start_end start_end process process decision decision data data start Start: Enzyme Library hts High-Throughput Screening (96-well plate format) Substrate: this compound start->hts detection Product Detection (e.g., TBA Assay) hts->detection hit_id Hit Identification detection->hit_id no_hit No Hit: Rescreen or Modify Conditions hit_id->no_hit No Hit hit_confirm Hit Confirmation & Enzyme Purification hit_id->hit_confirm Hit characterization Enzyme Characterization (Kinetics, Specificity) hit_confirm->characterization data_analysis Data Analysis (Km, Vmax, kcat) characterization->data_analysis end End: Novel Enzyme Characterized data_analysis->end

References

Isotopic Labeling of D-Mannonic Acid for Metabolic Tracing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid, a primary metabolite found in organisms ranging from bacteria to humans, plays a role in carbohydrate metabolism.[1] Understanding its metabolic fate is crucial for elucidating its physiological and pathological significance. Isotopic labeling, in conjunction with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, offers a powerful approach to trace the metabolism of this compound in biological systems. This document provides detailed application notes and protocols for conducting metabolic tracing studies using isotopically labeled this compound.

Stable isotope tracing involves the use of molecules in which one or more atoms have been replaced with a heavy isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H).[2][3] These labeled compounds are biochemically indistinguishable from their unlabeled counterparts and can be traced as they are metabolized by cells.[2][3] By analyzing the incorporation of the isotopic label into downstream metabolites, researchers can delineate metabolic pathways, quantify metabolic fluxes, and identify metabolic by-products.[4]

Applications in Research and Drug Development

  • Elucidation of Metabolic Pathways: Tracing the journey of isotopically labeled this compound can confirm its involvement in known metabolic pathways and potentially uncover novel metabolic routes.

  • Metabolic Flux Analysis (MFA): Quantifying the rate of conversion of this compound to its downstream metabolites provides insights into the activity of specific metabolic pathways under different physiological or pathological conditions.

  • Target Identification and Validation: Understanding how this compound metabolism is altered in disease states, such as cancer or metabolic disorders, can help identify and validate new therapeutic targets.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In drug development, tracing the metabolic fate of a drug candidate that is structurally related to or interacts with this compound pathways can provide valuable PK/PD information.

Data Presentation

Quantitative data from isotopic labeling experiments should be organized into clear and structured tables to facilitate comparison between different experimental conditions.

Table 1: Mass Isotopologue Distribution (MID) of this compound and Downstream Metabolites

MetaboliteIsotopologueRelative Abundance (Control)Relative Abundance (Treatment)Fold Changep-value
This compoundM+05.2 ± 0.8%4.5 ± 0.6%0.870.045
M+6 94.8 ± 1.2% 95.5 ± 0.9% 1.01 0.320
2-Keto-3-deoxy-D-gluconateM+085.1 ± 3.5%60.3 ± 4.1%0.71<0.001
M+19.2 ± 1.1%15.7 ± 1.8%1.710.002
M+23.5 ± 0.5%10.1 ± 1.2%2.89<0.001
M+31.2 ± 0.3%7.4 ± 0.9%6.17<0.001
M+40.6 ± 0.2%4.2 ± 0.7%7.00<0.001
M+50.3 ± 0.1%1.8 ± 0.4%6.000.003
M+6 0.1 ± 0.05% 0.5 ± 0.1% 5.00 0.011
PyruvateM+090.3 ± 2.8%82.1 ± 3.3%0.910.005
M+16.8 ± 0.9%10.5 ± 1.4%1.540.001
M+22.1 ± 0.4%5.3 ± 0.8%2.52<0.001
M+3 0.8 ± 0.2% 2.1 ± 0.5% 2.63 <0.001

This table presents hypothetical data for illustrative purposes. M+n represents the isotopologue with 'n' heavy isotopes incorporated.

Table 2: Metabolic Flux Ratios

Metabolic Flux RatioControl GroupTreatment GroupFold Changep-value
This compound uptake rate (nmol/10^6 cells/hr)15.2 ± 2.125.8 ± 3.51.700.002
Flux to 2-Keto-3-deoxy-D-gluconate (% of uptake)78.4 ± 5.6%65.1 ± 6.2%0.830.015
Flux to Pyruvate via KDG pathway (% of uptake)12.3 ± 1.8%18.9 ± 2.5%1.540.003

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

The following are detailed protocols for key experiments involving the isotopic labeling of this compound.

Protocol 1: Cell Culture and Isotopic Labeling with [U-¹³C₆]-D-Mannonic Acid

1. Cell Culture:

  • Culture mammalian cells (e.g., cancer cell line or primary cells) in standard growth medium to the desired confluence (typically 70-80%).

2. Preparation of Labeling Medium:

  • Prepare a custom medium that is identical to the standard growth medium but lacks unlabeled D-Mannose and this compound.
  • Supplement this base medium with the desired concentration of [U-¹³C₆]-D-Mannonic acid (the concentration should be determined based on preliminary experiments to ensure sufficient labeling without causing toxicity). A typical starting concentration could be in the low millimolar range.

3. Isotopic Labeling:

  • Aspirate the standard growth medium from the cell culture plates.
  • Wash the cells twice with pre-warmed sterile phosphate-buffered saline (PBS).
  • Add the prepared labeling medium to the cells.
  • Incubate the cells in the labeling medium for a time course sufficient to achieve isotopic steady-state in the metabolites of interest. This duration can range from a few hours to over 24 hours and should be optimized for the specific cell type and metabolic pathway being investigated.

Protocol 2: Metabolite Extraction

1. Quenching Metabolism:

  • To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium.
  • Immediately wash the cells with ice-cold PBS.
  • Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the culture plate.

2. Cell Lysis and Collection:

  • Scrape the cells in the extraction solvent using a cell scraper.
  • Transfer the cell suspension to a microcentrifuge tube.

3. Centrifugation and Supernatant Collection:

  • Vortex the cell suspension vigorously.
  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
  • Carefully collect the supernatant, which contains the polar metabolites, into a new clean tube.

4. Sample Storage:

  • The metabolite extracts can be stored at -80°C until analysis. For long-term storage, it is advisable to dry the extracts under a stream of nitrogen gas or using a vacuum concentrator and store the dried pellet at -80°C.

Protocol 3: LC-MS/MS Analysis for Labeled Metabolites

1. Sample Preparation:

  • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol) compatible with the liquid chromatography (LC) system.
  • Centrifuge the reconstituted samples to remove any remaining particulate matter.

2. LC Separation:

  • Inject the samples onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Use a column appropriate for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.
  • Develop a gradient elution method to achieve optimal separation of this compound and its expected downstream metabolites.

3. MS/MS Detection:

  • Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
  • Operate the mass spectrometer in negative ion mode, as this compound and its derivatives are organic acids.
  • Perform full scan analysis to detect all ions within a specified mass range.
  • Use tandem mass spectrometry (MS/MS) to confirm the identity of metabolites by comparing their fragmentation patterns to known standards or databases.
  • Acquire data for all possible isotopologues of the target metabolites.

4. Data Analysis:

  • Process the raw mass spectrometry data using specialized software to identify peaks, determine their mass-to-charge ratios (m/z), and quantify their intensities.
  • Correct for the natural abundance of stable isotopes to accurately determine the fractional enrichment of the heavy isotope in each metabolite.
  • Calculate the Mass Isotopologue Distribution (MID) for each metabolite of interest.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_interpretation Interpretation cell_culture 1. Cell Culture (e.g., Mammalian Cells) labeling_medium 2. Prepare Labeling Medium with [U-¹³C₆]-D-Mannonic Acid quenching 4. Quench Metabolism (e.g., Cold Methanol) cell_culture->quenching isotopic_labeling 3. Isotopic Labeling (Time Course) extraction 5. Extract Metabolites quenching->extraction lcms_analysis 6. LC-MS/MS Analysis extraction->lcms_analysis data_processing 7. Data Processing & MID Calculation lcms_analysis->data_processing flux_analysis 8. Metabolic Flux Analysis data_processing->flux_analysis pathway_elucidation 9. Pathway Elucidation flux_analysis->pathway_elucidation

Caption: Experimental Workflow for Metabolic Tracing of this compound.

d_mannonic_acid_pathway cluster_pathway D-Glucuronate Catabolism d_glucuronate D-Glucuronate d_mannonate [U-¹³C₆]-D-Mannonic Acid (Labeled Tracer) d_glucuronate->d_mannonate Multiple Steps kdg 2-Keto-3-deoxy-D-gluconate d_mannonate->kdg Mannonate Dehydratase kdg_p 2-Keto-3-deoxy-6-phospho-D-gluconate kdg->kdg_p KDG Kinase pyruvate Pyruvate kdg_p->pyruvate g3p Glyceraldehyde-3-Phosphate kdg_p->g3p tca TCA Cycle pyruvate->tca

Caption: Metabolic Pathway of this compound in D-Glucuronate Catabolism.[5][6]

References

Techniques for the Crystallization of D-Mannonic Acid Salts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of D-Mannonic acid salts. The information is intended to guide researchers in obtaining crystalline forms of these salts, which is a critical step in their purification, characterization, and formulation.

Introduction to Crystallization of this compound Salts

This compound is a sugar acid that can be derived from the oxidation of D-mannose. Its salts, such as sodium, potassium, and calcium mannonate, are of interest in various biochemical and pharmaceutical applications. Obtaining these salts in a crystalline form is essential for achieving high purity, ensuring stability, and enabling structural analysis.

The crystallization of this compound salts can be challenging due to their high solubility in aqueous solutions and the potential for the formation of amorphous solids or viscous syrups. The choice of salt form, solvent system, and crystallization technique are all critical factors in successfully obtaining high-quality crystals.

General Workflow for Developing a Crystallization Protocol

When a standard crystallization protocol for a specific this compound salt is not available, a systematic approach is required. The following workflow outlines the key steps in developing a suitable crystallization method.

Crystallization_Workflow cluster_prep Preparation cluster_solubility Solubility Screening cluster_crystallization Crystallization Method Development cluster_analysis Analysis prep Prepare this compound Solution salt_formation Form Salt (e.g., add NaOH, KOH, Ca(OH)₂) prep->salt_formation purification Initial Purification (e.g., activated carbon) salt_formation->purification solvent_screen Screen Solvents (Water, Alcohols, etc.) purification->solvent_screen temp_screen Determine Temperature Dependence solvent_screen->temp_screen solubility_data Generate Solubility Curve temp_screen->solubility_data method_selection Select Method (Cooling, Evaporation, Anti-solvent) solubility_data->method_selection optimization Optimize Parameters (Concentration, Rate, pH) method_selection->optimization crystal_harvest Harvest and Dry Crystals optimization->crystal_harvest yield_calc Calculate Yield crystal_harvest->yield_calc purity_analysis Analyze Purity (e.g., HPLC) yield_calc->purity_analysis char_analysis Characterize Crystals (e.g., XRD, Microscopy) purity_analysis->char_analysis

Caption: General workflow for developing a crystallization protocol for this compound salts.

Experimental Protocols

The following protocols are provided as a starting point for the crystallization of sodium, potassium, and calcium D-mannonate. Researchers should optimize these conditions based on their specific experimental setup and desired crystal characteristics.

Protocol 1: Preparation of a Stock Solution of Sodium D-Mannonate

Objective: To prepare a standardized aqueous solution of sodium D-mannonate from D-mannono-1,4-lactone.

Materials:

  • D-mannono-1,4-lactone

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve a known amount of D-mannono-1,4-lactone in deionized water to a final concentration of approximately 0.5 M.

  • While stirring, slowly add 1 M NaOH dropwise to the solution. The lactone will hydrolyze to form sodium D-mannonate.

  • Monitor the pH of the solution. Continue adding NaOH until the pH stabilizes at approximately 7.0-7.5, indicating complete hydrolysis.

  • If the solution is colored, add a small amount of activated carbon, stir for 30 minutes, and then filter to decolorize.

  • This stock solution can now be used for crystallization experiments.

Protocol 2: Crystallization of Sodium D-Mannonate by Anti-Solvent Addition

Objective: To crystallize sodium D-mannonate from an aqueous solution using an anti-solvent.

Materials:

  • Sodium D-mannonate stock solution (from Protocol 3.1)

  • Ethanol (B145695) (95% or absolute), cooled to 4°C

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven or desiccator

Procedure:

  • Concentrate the sodium D-mannonate stock solution by slow evaporation at room temperature or under reduced pressure to approximately half its original volume.

  • Place the concentrated solution in a beaker and stir gently.

  • Slowly add cold ethanol to the stirring solution. The volume of ethanol added will typically be 2-4 times the volume of the concentrated mannonate solution.

  • Continue stirring for 30 minutes after the addition of ethanol is complete. A white precipitate of sodium D-mannonate should form.

  • Allow the mixture to stand at 4°C for several hours to maximize crystal growth and yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator.

Protocol 3: Crystallization of Potassium D-Mannonate by Slow Evaporation

Objective: To obtain crystals of potassium D-mannonate by slow evaporation of the solvent.

Materials:

  • D-mannono-1,4-lactone

  • Potassium hydroxide (KOH), 1 M solution

  • Deionized water

  • Crystallization dish

  • Parafilm or other breathable cover

Procedure:

  • Prepare a potassium D-mannonate solution similarly to the sodium salt in Protocol 3.1, using 1 M KOH instead of NaOH.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean crystallization dish.

  • Cover the dish with parafilm and pierce a few small holes in the parafilm to allow for slow evaporation.

  • Place the dish in a location with minimal vibration and stable temperature.

  • Monitor the dish over several days to weeks for the formation of crystals.

  • Once crystals have formed, carefully decant the mother liquor.

  • Collect the crystals and dry them as described in Protocol 3.2.

Protocol 4: Crystallization of Calcium D-Mannonate

Objective: To prepare and crystallize calcium D-mannonate. (Note: Calcium salts of sugar acids can sometimes be challenging to crystallize and may form gelatinous precipitates or oils.)

Materials:

  • This compound or a solution of sodium D-mannonate

  • Calcium chloride (CaCl₂) or calcium hydroxide (Ca(OH)₂)

  • Deionized water

  • Ethanol (optional, as an anti-solvent)

Procedure:

  • From this compound: Dissolve this compound in water and slowly add a stoichiometric amount of Ca(OH)₂ with stirring until the pH is neutral.

  • From sodium D-mannonate: Dissolve sodium D-mannonate in water and add a stoichiometric amount of CaCl₂ solution. A precipitate of calcium D-mannonate may form directly.

  • If a precipitate forms, it may be amorphous. To encourage crystallization, gently heat the solution to dissolve the precipitate. Historical data suggests that adding a paste of the crude salt to boiling water can be effective.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form upon cooling, try adding ethanol as an anti-solvent (as in Protocol 3.2) or allowing for slow evaporation (as in Protocol 3.3).

  • Collect any crystalline product by filtration, wash with a small amount of cold water or ethanol, and dry.

Data Presentation

The following tables should be used to record and summarize quantitative data from crystallization experiments.

Table 1: Solubility of this compound Salts

SaltSolventTemperature (°C)Solubility ( g/100 mL)
Sodium D-MannonateWater25Data to be determined
Sodium D-MannonateEthanol25Data to be determined
Potassium D-MannonateWater25Data to be determined
Potassium D-MannonateEthanol25Data to be determined
Calcium D-MannonateWater25Data to be determined
Calcium D-MannonateWater80Data to be determined

Table 2: Crystallization Experiment Parameters and Results

Experiment IDSaltCrystallization MethodSolvent SystemYield (%)Purity (%)Crystal Habit
SDM-AS-01Sodium D-MannonateAnti-solventWater/Ethanol (1:3)DataDataDescription
PDM-SE-01Potassium D-MannonateSlow EvaporationWaterDataDataDescription
CDM-TC-01Calcium D-MannonateThermal CrystallizationWaterDataDataDescription

Visualization of Key Processes

The following diagrams illustrate the logical relationships in the preparation and crystallization of this compound salts.

Salt_Formation lactone D-Mannono-1,4-lactone hydrolysis Hydrolysis lactone->hydrolysis base + Base (NaOH, KOH, Ca(OH)₂) base->hydrolysis salt This compound Salt in Solution hydrolysis->salt

Caption: Formation of this compound salt from D-mannono-1,4-lactone.

Crystallization_Methods cluster_cooling Cooling Crystallization cluster_evaporation Evaporation Crystallization cluster_antisolvent Anti-solvent Crystallization start Saturated Salt Solution cool Decrease Temperature start->cool evap Remove Solvent start->evap add_as Add Anti-solvent start->add_as supersaturation_cool Induce Supersaturation cool->supersaturation_cool nucleation_cool Nucleation & Growth supersaturation_cool->nucleation_cool crystals Crystals nucleation_cool->crystals supersaturation_evap Induce Supersaturation evap->supersaturation_evap nucleation_evap Nucleation & Growth supersaturation_evap->nucleation_evap nucleation_evap->crystals supersaturation_as Induce Supersaturation add_as->supersaturation_as nucleation_as Nucleation & Growth supersaturation_as->nucleation_as nucleation_as->crystals

Caption: Common methods for inducing crystallization of this compound salts.

Troubleshooting & Optimization

D-Mannonic acid synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Mannonic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common side reactions and byproducts encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common laboratory-scale methods for synthesizing this compound are:

  • Cyanohydrin Synthesis: This method, also known as the Kiliani-Fischer synthesis, involves the chain extension of a smaller sugar, typically D-arabinose, using a cyanide source followed by hydrolysis.

  • Oxidation of D-Mannose: This approach utilizes an oxidizing agent to convert the aldehyde group of D-Mannose into a carboxylic acid.

Q2: What is the major byproduct in the cyanohydrin synthesis of this compound?

A2: The primary byproduct of the cyanohydrin synthesis starting from D-arabinose is the C2 epimer, D-Gluconic acid . The initial cyanohydrin formation is not stereospecific at the new chiral center, leading to a mixture of the two epimeric acids.[1]

Q3: What are the common side products when synthesizing this compound by oxidation of D-Mannose?

A3: The main side products depend on the oxidizing agent and reaction conditions. Common byproducts include:

  • D-Mannaric acid: This dicarboxylic acid results from the over-oxidation of both the C1 aldehyde and the C6 primary alcohol of D-Mannose. This is particularly prevalent with strong oxidizing agents like nitric acid.[2][3]

  • Lactones of this compound: this compound can exist in equilibrium with its lactones (e.g., D-mannono-1,4-lactone). While not technically a byproduct of the synthesis itself, the formation of lactones is an important consideration during workup and purification.[1][4]

  • Cleavage products: Under harsh oxidation conditions, carbon-carbon bond cleavage can occur, leading to smaller molecules like formic acid and carbon dioxide.[4] Using a significant excess of the starting aldose can help to prevent cleavage to carbon dioxide when using certain oxidizing agents like Cr(VI).[4]

Q4: How can I minimize the formation of D-Gluconic acid during cyanohydrin synthesis?

A4: While completely eliminating the formation of the D-Gluconic acid epimer is challenging, some control over the epimeric ratio can be achieved by carefully selecting the reaction conditions.[1] However, the most effective strategy is to focus on efficient separation of the two acids after the reaction.

Q5: How can I reduce the over-oxidation of D-Mannose to D-Mannaric acid?

A5: To minimize the formation of D-Mannaric acid, consider the following:

  • Choice of Oxidant: Use milder or more selective oxidizing agents.

  • Controlled Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of the oxidizing agent.

  • Catalytic Methods: Catalytic oxidation processes, for instance, using oxygen as the terminal oxidant with a catalyst, can offer higher selectivity.[2][3]

Troubleshooting Guides

Guide 1: Cyanohydrin Synthesis - Low Yield of this compound and Contamination with D-Gluconic Acid

This guide addresses issues arising from the formation of a mixture of this compound and its epimer, D-Gluconic acid.

Problem Potential Cause Troubleshooting Steps
Low isolated yield of this compound Inefficient separation of D-Mannonic and D-Gluconic acids.1. Selective Crystallization of D-Mannono-γ-lactone: Concentrate the mixture of the two acids in a suitable organic solvent (e.g., methanol (B129727), isopropanol) to induce the crystallization of D-mannono-γ-lactone, which is often less soluble than the corresponding gluconic acid lactones.[1] 2. Precipitation of D-Gluconic Acid Salts: D-Gluconic acid can be selectively precipitated from the mixture as its barium or lead salt, leaving this compound in the solution.[1][5] The remaining solution can then be further purified.
Final product is a mixture of epimers Incomplete separation.1. Recrystallization: If your product contains a small amount of the gluconic acid epimer, recrystallization of the D-mannono-γ-lactone from a suitable solvent like hot isopropanol (B130326) can yield a substantially pure product.[1] 2. Ion-Exchange Chromatography: For challenging separations, ion-exchange chromatography can be employed to separate the two acids based on differences in their properties.
Decomposition during hydrolysis Hydrolysis conditions are too harsh (e.g., high temperature).Hydrolyze the cyanohydrins under milder conditions, for example, by heating in a sodium carbonate solution at a controlled temperature (e.g., 60°C).[1]
Guide 2: Oxidation of D-Mannose - Presence of D-Mannaric Acid and Other Impurities

This guide focuses on issues related to the oxidation of D-Mannose, particularly over-oxidation.

Problem Potential Cause Troubleshooting Steps
Significant amount of D-Mannaric acid in the product Over-oxidation due to harsh reaction conditions or a non-selective oxidizing agent.1. Modify Reaction Conditions: Reduce the reaction temperature and time. Carefully control the stoichiometry of the oxidizing agent. 2. Catalytic Oxidation: Employ a catalytic system, such as using nitric acid with an oxygen atmosphere, which can act as a catalytic oxidation process with oxygen as the terminal oxidant, potentially improving selectivity.[2][3]
Presence of smaller, unidentified byproducts Carbon-carbon bond cleavage from harsh oxidation.1. Use Excess Substrate: When using strong oxidizing agents like Cr(VI), employing a significant excess (e.g., 20-fold or higher) of D-mannose can prevent cleavage to carbon dioxide.[4] 2. Milder Oxidants: Consider using milder or more selective oxidizing agents.
Difficulty in purifying this compound from the reaction mixture Presence of residual oxidizing agent and various byproducts.1. Removal of Nitric Acid: If using nitric acid, methods like diffusion dialysis or nanofiltration can be used to remove it from the product mixture.[3] 2. Purification via Derivatives: The crude oxidation product can be converted to a crystalline derivative, such as an amide, which can be more easily purified by recrystallization. The purified derivative can then be hydrolyzed back to the pure acid.[2][3]

Experimental Protocols & Workflows

Protocol: Separation of D-Mannonic and D-Gluconic Acids from Cyanohydrin Synthesis

This protocol is adapted from methodologies described for the separation of epimeric aldonic acids.[1][5]

  • Lactone Formation and Crystallization:

    • After hydrolysis of the cyanohydrins, concentrate the aqueous solution of the mixed acids under reduced pressure to a syrup.

    • Add an organic solvent such as methanol or methyl cellosolve and concentrate the solution again.

    • Seed the solution with crystals of D-mannono-γ-lactone and allow it to stand at room temperature for 24-48 hours to induce crystallization.

    • Collect the crystals of D-mannono-γ-lactone by filtration.

    • Wash the crystals with a cold mixture of ethanol (B145695) and ether, followed by ether alone.

    • Dry the crystals under vacuum.

  • Separation of D-Gluconic Acid as a Barium Salt:

    • Take the mother liquor from the lactone crystallization and concentrate it to a syrup.

    • Dissolve the syrup in water.

    • Add a stoichiometric amount of aqueous barium hydroxide (B78521) and heat the solution.

    • Neutralize the solution with a stream of carbon dioxide gas.

    • Filter the hot solution to remove any precipitates.

    • Allow the filtrate to cool to crystallize barium D-gluconate.

    • Collect the barium D-gluconate crystals by filtration.

Workflow for Cyanohydrin Synthesis and Purification

G Arabinose Arabinose Cyanohydrin_Formation Cyanohydrin_Formation Arabinose->Cyanohydrin_Formation NaCN, H+ Hydrolysis Hydrolysis Cyanohydrin_Formation->Hydrolysis H2O, Heat Mixed_Acids Mixed_Acids Hydrolysis->Mixed_Acids This compound & D-Gluconic Acid Lactone_Crystallization Lactone_Crystallization Mixed_Acids->Lactone_Crystallization Concentration, Organic Solvent Mannono_Lactone Mannono_Lactone Lactone_Crystallization->Mannono_Lactone Filter Mother_Liquor Mother_Liquor Lactone_Crystallization->Mother_Liquor Filtrate Pure_Mannonic_Acid Pure_Mannonic_Acid Mannono_Lactone->Pure_Mannonic_Acid Gluconate_Precipitation Gluconate_Precipitation Mother_Liquor->Gluconate_Precipitation Ba(OH)2, CO2 Barium_Gluconate Barium_Gluconate Gluconate_Precipitation->Barium_Gluconate Filter

Caption: Workflow for this compound synthesis and purification.

Logical Flow for Troubleshooting Low Yield in D-Mannose Oxidation

G Start Low Yield of This compound Check_Byproducts Analyze product mixture for byproducts (e.g., TLC, HPLC, NMR) Start->Check_Byproducts Mannaric_Acid High levels of D-Mannaric Acid? Check_Byproducts->Mannaric_Acid Yes Cleavage_Products Presence of smaller cleavage products? Check_Byproducts->Cleavage_Products No Mannaric_Acid->Cleavage_Products No Optimize_Oxidation Reduce reaction time/temp. Use catalytic method. Mannaric_Acid->Optimize_Oxidation Yes Excess_Substrate Increase molar ratio of D-Mannose to oxidant. Cleavage_Products->Excess_Substrate Yes Purification_Issue Review purification strategy. Consider derivatization. Cleavage_Products->Purification_Issue No End Improved Yield Optimize_Oxidation->End Excess_Substrate->End Purification_Issue->End

Caption: Troubleshooting logic for low yield in D-Mannose oxidation.

References

Technical Support Center: Optimizing D-Mannonic Acid Yield in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of D-Mannonic acid through microbial fermentation, primarily utilizing Gluconobacter oxydans.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound fermentation experiments.

Issue/Observation Potential Cause(s) Recommended Solution(s)
Low or no this compound production 1. Incorrect microbial strain: The selected strain may have low or no D-mannose oxidation capability. 2. Suboptimal fermentation conditions: pH, temperature, or aeration may not be ideal for this compound production by Gluconobacter oxydans. 3. Nutrient limitation: The medium may lack essential nutrients for bacterial growth and enzyme activity. 4. Substrate inhibition: High concentrations of D-mannose can be inhibitory to some Gluconobacter strains.[1]1. Strain Verification: Confirm the D-mannose oxidizing capability of your Gluconobacter oxydans strain. Consider using a known producer strain like G. oxydans ATCC 621 or DSM 2003. 2. Parameter Optimization: Systematically optimize pH (typically 5.0-6.5), temperature (around 30°C), and agitation/aeration to ensure high dissolved oxygen levels, as the oxidation is an aerobic process.[2][3] 3. Medium Enrichment: Ensure the medium contains an adequate carbon source for growth (e.g., sorbitol or yeast extract in addition to D-mannose), nitrogen source, and essential minerals.[4][5][6] 4. Fed-Batch Strategy: Implement a fed-batch fermentation strategy to maintain a non-inhibitory concentration of D-mannose in the bioreactor.[1][4]
Slow or inhibited cell growth 1. Acid accumulation: The production of this compound will lower the pH of the medium, which can inhibit growth.[2] 2. Oxygen limitation: Insufficient oxygen supply is a common limiting factor for the strictly aerobic G. oxydans.[2] 3. Inappropriate carbon source for growth: While D-mannose is the substrate for conversion, it may not be the optimal carbon source for biomass production.1. pH Control: Use a buffer system (e.g., CaCO₃) in the medium or implement an automated pH control system in the bioreactor to maintain the pH within the optimal range.[3] 2. Enhanced Aeration: Increase the agitation speed and/or the air sparging rate to improve the oxygen transfer rate (OTR).[2][7] 3. Co-substrate Utilization: Include a preferred carbon source for growth, such as sorbitol or glycerol, in the initial medium.[8][9]
Accumulation of byproducts 1. Metabolic overflow: Under certain conditions, G. oxydans can produce other organic acids. For example, if glucose is present, gluconic acid will be produced.[8][10] 2. Further oxidation: Depending on the strain and conditions, this compound could be further oxidized to keto-D-mannonic acids.1. High-Purity Substrate: Use a high-purity D-mannose substrate to avoid the formation of other sugar acids. 2. Strain Selection & Engineering: Select a strain with high specificity for D-mannose oxidation or consider genetic engineering to knock out competing pathways.[10] 3. Process Monitoring: Monitor the fermentation closely using HPLC to identify and quantify byproducts, and adjust fermentation parameters accordingly.
Inconsistent batch-to-batch yield 1. Inoculum variability: The age, density, and physiological state of the inoculum can significantly impact fermentation performance. 2. Inconsistent medium preparation: Variations in the composition of complex media components like yeast extract can lead to inconsistent results.[6] 3. Fluctuations in physical parameters: Inconsistent control of pH, temperature, or dissolved oxygen can affect yield.1. Standardized Inoculum: Implement a standardized protocol for inoculum preparation, ensuring a consistent cell density and growth phase. 2. Defined Medium: Consider using a chemically defined medium to improve reproducibility.[6] 3. Process Control: Ensure tight control and monitoring of all critical fermentation parameters throughout the process.

Frequently Asked Questions (FAQs)

1. Which microorganism is best for this compound production?

Gluconobacter oxydans is a well-regarded bacterium for the production of this compound due to its powerful periplasmic membrane-bound dehydrogenases that perform incomplete oxidation of sugars and alcohols.[7][8][9]

2. What is the metabolic pathway for this compound production in Gluconobacter oxydans?

In Gluconobacter oxydans, the conversion of D-mannose to this compound is a single-step oxidation reaction that occurs in the periplasm. This reaction is catalyzed by a membrane-bound dehydrogenase.[7] The electrons generated are transferred to the respiratory chain.

3. What are the optimal fermentation conditions for this compound production?

While specific optimal conditions can be strain-dependent, a good starting point for Gluconobacter oxydans is a temperature of 28-30°C, a pH of 5.0-6.5, and high aeration to maintain sufficient dissolved oxygen.[2][3][5]

4. How can I increase the biomass of Gluconobacter oxydans for better this compound yield?

High cell density is often beneficial for bioconversion processes. To increase the biomass of G. oxydans, you can optimize the growth medium with components like sorbitol, yeast extract, and peptone.[4][11] A fed-batch strategy can also be employed to achieve high cell densities.[5][11]

5. How can I analyze the concentration of this compound in my fermentation broth?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying organic acids like this compound in fermentation broths.[12][13][14][15] A typical setup would involve an ion-exchange column and a UV or refractive index (RI) detector.[15]

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing Gluconobacter oxydans fermentation for sugar acid production, which can be adapted for this compound.

Parameter Typical Range/Value Reference
Temperature 28 - 30 °C[3][5]
pH 5.0 - 6.5[2][4]
Agitation 150 - 250 rpm (shake flask)[2][5]
Aeration (bioreactor) 1 - 2.5 vvm[4]
Growth Medium Carbon Source (for biomass) Sorbitol (50-100 g/L), Yeast Extract (10-20 g/L)[3][4][5]
Bioconversion Substrate (D-mannose) Fed-batch to maintain non-inhibitory levels[1]

Experimental Protocols

Protocol 1: High-Cell-Density Culture of Gluconobacter oxydans

This protocol is adapted from high-cell-density fermentation procedures for G. oxydans and is intended for producing a high concentration of cells for subsequent bioconversion.[5][11]

1. Inoculum Preparation: a. Inoculate a single colony of G. oxydans into 50 mL of seed medium (e.g., 50 g/L sorbitol, 5 g/L yeast extract) in a 250 mL flask. b. Incubate at 30°C with shaking at 220 rpm for 24 hours.[3]

2. Bioreactor Fermentation: a. Prepare the fermentation medium in a sterilized bioreactor. A suitable medium could contain: 80 g/L sorbitol, 20 g/L yeast extract, 2 g/L KH₂PO₄, 5 g/L (NH₄)₂SO₄, and 0.5 g/L MgSO₄·7H₂O.[4] b. Inoculate the bioreactor with the seed culture (e.g., 10% v/v). c. Maintain the fermentation at 30°C, with pH controlled at 5.5 by the addition of NaOH. d. Maintain high aeration (e.g., 2.0 vvm) and agitation (e.g., 500 rpm) to ensure the dissolved oxygen level remains above 20% saturation. e. Grow the culture until the desired cell density is reached (typically 24-48 hours).

Protocol 2: this compound Production using Resting Cells

This method uses the high-density cell culture from Protocol 1 for the bioconversion of D-mannose.

1. Cell Harvesting and Preparation: a. Harvest the cells from the high-density culture by centrifugation (e.g., 8000 rpm for 10 min). b. Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) to remove residual medium components. c. Resuspend the cells in the reaction buffer to a desired high cell density (e.g., 10-20 g/L dry cell weight).

2. Bioconversion Reaction: a. Add the D-mannose substrate to the resting cell suspension. A fed-batch approach is recommended to avoid substrate inhibition. Start with an initial concentration of 50 g/L and feed a concentrated D-mannose solution to maintain its concentration. b. Conduct the bioconversion in a stirred and aerated vessel at 30°C and pH 6.0. c. Monitor the reaction by taking samples periodically and analyzing for D-mannose consumption and this compound production by HPLC.

Protocol 3: HPLC Analysis of this compound

This is a general guideline for the analysis of this compound in fermentation broth.

1. Sample Preparation: a. Centrifuge the fermentation broth sample to remove cells. b. Filter the supernatant through a 0.22 µm syringe filter. c. Dilute the sample with the mobile phase as needed to fall within the calibration curve range.

2. HPLC Conditions: a. Column: A suitable ion-exchange column (e.g., Aminex HPX-87H). b. Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄). c. Flow Rate: 0.6 mL/min. d. Column Temperature: 55°C. e. Detector: Refractive Index (RI) or UV (at 210 nm). f. Injection Volume: 10-20 µL.

3. Quantification: a. Prepare a standard curve of known concentrations of pure this compound. b. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Fermentation_Workflow Experimental Workflow for this compound Production cluster_0 Inoculum Preparation cluster_1 High-Cell-Density Fermentation cluster_2 Bioconversion cluster_3 Analysis inoculum_prep Prepare Seed Culture (G. oxydans) fermentation Bioreactor Cultivation (High Biomass) inoculum_prep->fermentation Inoculation harvesting Harvest & Wash Cells fermentation->harvesting bioconversion Resting Cell Bioconversion (D-mannose -> this compound) harvesting->bioconversion sampling Periodic Sampling bioconversion->sampling hplc HPLC Analysis sampling->hplc Quantification

Caption: this compound Production Workflow

Signaling_Pathway Periplasmic Oxidation of D-Mannose cluster_periplasm Periplasm cluster_membrane Cytoplasmic Membrane D_mannose D-Mannose PQQ_DH Membrane-bound Dehydrogenase (PQQ-dependent) D_mannose->PQQ_DH D_mannonic_acid This compound PQQ_DH->D_mannonic_acid respiratory_chain Respiratory Chain PQQ_DH->respiratory_chain e- transfer

Caption: D-Mannose Oxidation Pathway

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low D-Mannonic Acid Yield check_growth Is Cell Growth Adequate? start->check_growth check_conversion Is D-mannose Being Consumed? check_growth->check_conversion Yes no_growth Optimize Growth: - Medium Composition - pH, Temp, Aeration check_growth->no_growth No check_byproducts Are Byproducts Detected? check_conversion->check_byproducts Yes no_conversion Optimize Bioconversion: - Check Strain Activity - Fed-batch Substrate check_conversion->no_conversion No byproducts_present Address Byproducts: - Purify Substrate - Strain Selection check_byproducts->byproducts_present Yes success Yield Optimized check_byproducts->success No

Caption: Low Yield Troubleshooting Flowchart

References

Technical Support Center: D-Mannonic Acid Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of D-Mannonic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

A1: A significant challenge in the purification of this compound is its equilibrium with its lactone form, D-mannono-1,4-lactone. This equilibrium is pH-dependent. At acidic pH, the lactone form is favored, while neutral to alkaline pH promotes the open-chain carboxylate (mannonate) form. Maintaining a consistent pH throughout the purification process is crucial to prevent the presence of two different species, which can lead to peak broadening or the appearance of multiple peaks in the chromatogram.

Q2: Which chromatographic method is most suitable for this compound purification?

A2: The choice of chromatographic method depends on the scale of purification and the nature of the impurities.

  • Anion-Exchange Chromatography (AEC): This is a highly effective method for separating this compound from neutral sugars and other non-charged impurities.[1] Since this compound is negatively charged at a pH above its pKa (around 3.4), it will bind to a positively charged anion exchange resin.[2]

  • High-Performance Liquid Chromatography (HPLC): For high-resolution separation and analytical purposes, reversed-phase HPLC can be used, often with an ion-pairing agent or on a suitable stationary phase like an amino or C18 column.[3][4] Ion-exclusion chromatography on columns like the Aminex HPX-87H is also a common technique for separating organic acids.[5]

Q3: How can I prevent the interconversion between this compound and its lactone during purification?

A3: To minimize the interconversion, it is essential to control the pH of your sample and mobile phase. To purify the acid form, maintaining a pH well above its pKa (e.g., pH 6-8) will keep it in the open-chain carboxylate form. Conversely, if the lactone is the target, a more acidic pH should be used. Consistent buffering throughout the process is key.

Q4: My this compound peak is tailing. What are the possible causes and solutions?

A4: Peak tailing for acidic compounds like this compound is a common issue in chromatography. The potential causes include:

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase. Modifying the mobile phase by adjusting the ionic strength or pH can help minimize these interactions.

  • Column Overload: Injecting a sample that is too concentrated can lead to poor peak shape. Diluting the sample is a straightforward solution.

  • Column Degradation: The column may be contaminated or degraded. Flushing the column with a strong solvent or replacing it if necessary can resolve this.

Q5: What are the common contaminants in a this compound sample derived from fermentation or hydrolysis?

A5: Samples from biological sources like fermentation broths or biomass hydrolysates can contain a variety of impurities.[6][7] These may include:

  • Residual monosaccharides: Glucose, mannose, xylose, etc.[6]

  • Other organic acids: Acetic acid, formic acid, lactic acid.[1][8]

  • Proteins and peptides.

  • Salts and pigments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Issue 1: Multiple Peaks Observed in the Chromatogram
Possible Cause Suggested Solution
Co-elution of this compound and its lactone form. Adjust the pH of the mobile phase to favor one form. For the acid, use a buffer with a pH of 6-8. Ensure the sample is also pH-adjusted before injection.
Presence of other sugar acids or organic acids. Optimize the elution gradient. A shallower gradient can improve the resolution between closely eluting compounds.
Sample degradation. Ensure the stability of this compound under the chosen chromatographic conditions, particularly temperature. Lowering the temperature may prevent degradation.
Contamination of the column or system. Flush the column and the entire HPLC system with an appropriate cleaning solution.
Issue 2: Poor Recovery of this compound
Possible Cause Suggested Solution
Irreversible binding to the column matrix. This can occur with ion-exchange chromatography if the elution strength is too low. Increase the salt concentration or change the pH of the elution buffer to facilitate the release of the bound this compound.
Sample precipitation on the column. Ensure that the sample is fully dissolved in the mobile phase. You may need to adjust the sample solvent or filter the sample before injection.
Degradation of this compound during the run. As mentioned previously, check the pH and temperature stability of your compound.
Inaccurate quantification method. Verify your detection method. If using a Refractive Index Detector (RID), ensure the mobile phase composition is stable. For UV detection, derivatization may be necessary as this compound does not have a strong chromophore.[4][9]

Experimental Protocols

General Protocol for Anion-Exchange Chromatography Purification

This is a generalized protocol and should be optimized for your specific sample and scale.

  • Resin Selection and Preparation:

    • Choose a strong basic anion exchange resin (e.g., Dowex 1x8 or similar).[10]

    • Wash the resin sequentially with 1 M HCl, deionized water until neutral, 1 M NaOH, and finally deionized water until the pH is neutral.

    • Equilibrate the resin with the starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Preparation:

    • Adjust the pH of the this compound sample to the starting buffer pH to ensure it is in the charged, open-chain form.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatography:

    • Load the prepared sample onto the equilibrated column.

    • Wash the column with the starting buffer until the absorbance at 280 nm (to monitor for unbound proteins) returns to baseline.

    • Elute the bound this compound using a linear gradient of NaCl (e.g., 0 to 1 M) in the starting buffer.

    • Collect fractions and analyze for the presence of this compound using an appropriate method (e.g., HPLC-RID).

  • Post-Purification:

    • Pool the fractions containing pure this compound.

    • Desalt the pooled fractions if necessary, for example, by size-exclusion chromatography or dialysis.

Quantitative Data

The following tables provide generalized quantitative data for the purification of sugar acids. These should be used as a starting point for method development for this compound.

Table 1: General Conditions for Anion-Exchange Chromatography of Sugar Acids

Parameter Typical Range/Value Notes
Resin Type Strong Basic Anion Exchanger (e.g., quaternary ammonium (B1175870) functionality)Dowex and Amberlite series are commonly used.[10]
Starting Buffer pH 6.0 - 8.5Should be at least 2 pH units above the pKa of this compound.
Buffer Concentration 10 - 50 mMTo maintain a stable pH without interfering with binding.
Elution Method Salt Gradient (NaCl or KCl)A linear gradient from 0 to 1.0 M is a good starting point.
Flow Rate 1 - 5 mL/min (for lab-scale columns)Adjust based on column size and bead size to ensure proper binding and elution.

Table 2: General Conditions for HPLC Analysis of Sugar Acids

Parameter Typical Conditions Notes
Column Type Aminex HPX-87H, Reversed-Phase C18, Amino ColumnThe choice depends on the separation mechanism desired.[3][4][5]
Mobile Phase Dilute Sulfuric Acid (e.g., 0.005 M) for Ion-ExclusionAcetonitrile/Water gradient for Reversed-Phase.[4][5]
Column Temperature 30 - 60 °CHigher temperatures can improve peak shape for sugars but may risk degradation.
Flow Rate 0.5 - 1.0 mL/minTypical for analytical HPLC.
Detector Refractive Index (RID) or UV (after derivatization)RID is common for underivatized sugars and sugar acids.[4]

Visualizations

Experimental Workflow

experimental_workflow General Workflow for this compound Purification cluster_prep Sample Preparation cluster_chrom Anion-Exchange Chromatography cluster_analysis Analysis & Post-Processing raw_sample Crude Sample (e.g., Fermentation Broth) ph_adjustment pH Adjustment (pH > 5) raw_sample->ph_adjustment filtration Filtration (0.45 µm) ph_adjustment->filtration loading Sample Loading filtration->loading equilibration Column Equilibration equilibration->loading wash Wash Unbound Impurities loading->wash elution Gradient Elution wash->elution fraction_collection Fraction Collection elution->fraction_collection purity_check Purity Check (HPLC) fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling desalting Desalting (Optional) pooling->desalting final_product Pure this compound desalting->final_product troubleshooting_logic Troubleshooting Chromatography Issues for this compound cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_recovery Recovery Issues start Problem with Chromatogram peak_tailing Peak Tailing? start->peak_tailing multiple_peaks Multiple Peaks? start->multiple_peaks low_recovery Low Recovery? start->low_recovery secondary_interactions Secondary Interactions -> Adjust mobile phase ionic strength/pH peak_tailing->secondary_interactions Yes column_overload Column Overload -> Dilute sample peak_tailing->column_overload Yes column_degradation Column Degradation -> Clean or replace column peak_tailing->column_degradation Yes lactone_equilibrium Acid/Lactone Equilibrium -> Adjust and buffer pH multiple_peaks->lactone_equilibrium Yes impurities Co-eluting Impurities -> Optimize gradient multiple_peaks->impurities Yes strong_binding Irreversible Binding -> Increase elution strength low_recovery->strong_binding Yes precipitation Sample Precipitation -> Check sample solubility low_recovery->precipitation Yes

References

Technical Support Center: D-Mannonic Acid Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Mannonic acid enzymatic assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound enzymatic assay?

A1: The enzymatic assay for this compound is typically based on the activity of D-mannonate dehydrogenase. This enzyme catalyzes the oxidation of this compound to 2-keto-3-deoxy-D-gluconate. In this reaction, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) is concomitantly reduced to NADH. The increase in NADH concentration is measured by monitoring the absorbance at 340 nm, which is directly proportional to the amount of this compound in the sample.

Q2: What are the most common sources of interference in this assay?

A2: Common interferences can be broadly categorized as:

  • Enzyme Inhibitors: Substances that reduce the activity of D-mannonate dehydrogenase.

  • Spectrophotometric Interferences: Compounds in the sample that absorb light at or near 340 nm.

  • Sample Matrix Effects: Components of the biological sample (e.g., serum, cell lysate) that non-specifically affect the assay.

  • Reagent Instability: Degradation of key reagents like NADH or the enzyme itself.

Q3: How can I minimize interference from the sample matrix?

A3: To minimize matrix effects, several strategies can be employed:

  • Sample Dilution: Diluting the sample can often reduce the concentration of interfering substances to a level where they no longer affect the assay.

  • Sample Preparation: Utilize appropriate extraction and clean-up procedures to remove interfering components. For serum samples, protein precipitation followed by solid-phase extraction (SPE) can be effective. For cell lysates, ensure complete cell lysis and clarification of the lysate by centrifugation.

  • Use of Controls: Always include a sample blank (a sample to which all reagents except the enzyme are added) to account for background absorbance from the sample matrix.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your this compound enzymatic assay.

Issue 1: High Background Absorbance in Control Wells

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Contaminated Reagents One or more of the assay reagents may be contaminated with NADH or other substances that absorb at 340 nm.• Prepare fresh buffer and reagent solutions using high-purity water. • Filter-sterilize buffers to remove any microbial contamination that could contribute to background absorbance.
Sample Components Complex biological samples like cell lysates or tissue homogenates contain endogenous molecules that may absorb light at 340 nm.[1]• Prepare a sample blank for each sample. This blank should contain the sample and all assay components except the D-mannonate dehydrogenase enzyme. Subtract the absorbance of the sample blank from the absorbance of the corresponding sample.
Particulate Matter Precipitates or other particulate matter in the sample can cause light scattering, leading to artificially high absorbance readings.[1]• Centrifuge all samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitates before transferring the supernatant to the assay plate.[1]
Improper Plate Type Using an incorrect type of microplate can lead to high background.• For absorbance assays in the UV range (like 340 nm), use UV-transparent plates.
Issue 2: Low or No Enzyme Activity

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Enzyme Inhibition The presence of inhibitors in the sample or reagents can significantly reduce or completely abolish enzyme activity. NADH, the product of the reaction, is a known competitive inhibitor of D-mannonate dehydrogenase with respect to NAD⁺.[2]Identify Potential Inhibitors: Review the composition of your sample and buffers for known inhibitors (see Table 1). • Sample Clean-up: Use appropriate sample preparation methods (e.g., solid-phase extraction) to remove potential inhibitors. • Dilute the Sample: This can lower the concentration of the inhibitor to a non-interfering level.
Sub-optimal Assay Conditions Incorrect pH, temperature, or ionic strength of the assay buffer can lead to reduced enzyme activity.Verify Buffer pH: Ensure the pH of your assay buffer is within the optimal range for D-mannonate dehydrogenase (typically around pH 7.5-8.5). • Check Incubation Temperature: Maintain the recommended incubation temperature for the assay.
Degraded Enzyme or Cofactor Improper storage or handling can lead to the degradation of the enzyme or NAD⁺.Store Reagents Properly: Store D-mannonate dehydrogenase and NAD⁺ solutions at the recommended temperatures and protect them from light. • Prepare Fresh Reagents: Prepare fresh enzyme and NAD⁺ solutions for each experiment.
Issue 3: Inconsistent or Non-Reproducible Results

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Pipetting Inaccuracies Small errors in pipetting volumes of samples, standards, or reagents can lead to significant variability in results.• Use calibrated pipettes and proper pipetting techniques. • Prepare a master mix of reagents to be added to all wells to ensure consistency.
Incomplete Mixing Failure to adequately mix the contents of the assay wells can result in an uneven reaction rate.• Gently mix the plate after the addition of all reagents, being careful to avoid introducing air bubbles.
Temperature Gradients Uneven temperature across the microplate can lead to variations in enzyme activity in different wells.• Ensure the entire plate is equilibrated to the assay temperature before starting the reaction.
Sample Evaporation During long incubation times, evaporation from the wells, especially the outer ones, can concentrate the reactants and alter the results.• Use plate sealers for long incubations.

Summary of Common Interfering Substances

The following table summarizes common substances that can interfere with enzymatic assays involving NADH measurement.

Substance Type of Interference Mechanism Mitigation Strategy
NADH Competitive InhibitorCompetes with NAD⁺ for binding to the enzyme's active site.[2]Ensure the reaction is monitored in the initial linear phase before significant product accumulation.
Ascorbic Acid ChemicalCan reduce NAD⁺ non-enzymatically, leading to a false positive signal.Sample preparation to remove ascorbic acid or use of ascorbate (B8700270) oxidase.
Detergents (e.g., SDS, Tween-20) Enzyme DenaturationCan denature the enzyme, leading to a loss of activity.Avoid detergents in sample preparation or use concentrations below their inhibitory threshold.
EDTA Enzyme InhibitionCan chelate divalent cations that may be required for enzyme activity or stability.Avoid EDTA in buffers if the enzyme is known to be metal-dependent.
Hemoglobin (from hemolysis) SpectrophotometricHemoglobin absorbs light at 340 nm, leading to a high background signal.Avoid hemolysis during sample collection and preparation. Use a sample blank to correct for background absorbance.
Other Dehydrogenases in Sample EnzymaticIf the sample contains other dehydrogenases and their substrates, they may also produce or consume NADH, leading to inaccurate results.Specific sample preparation to remove interfering enzymes or use of specific inhibitors for those enzymes.

Experimental Protocols

Protocol 1: this compound Enzymatic Assay

This protocol provides a general procedure for the quantification of this compound in a prepared sample.

Materials:

  • D-mannonate dehydrogenase

  • NAD⁺ solution

  • This compound standard solutions

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a standard curve of this compound in the assay buffer.

  • In a 96-well plate, add your prepared samples and standards to respective wells.

  • For each sample, prepare a sample blank well containing the sample but no enzyme.

  • Prepare a master mix containing the assay buffer and NAD⁺.

  • Add the master mix to all wells.

  • Initiate the reaction by adding D-mannonate dehydrogenase to all wells except the blanks.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Measure the absorbance at 340 nm.

  • Subtract the absorbance of the blank from each standard and sample reading.

  • Plot the standard curve and determine the concentration of this compound in your samples.

Protocol 2: Sample Preparation from Serum
  • Protein Precipitation: To 100 µL of serum, add 400 µL of a cold organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to allow for complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • The supernatant can be used directly in the assay or further purified using solid-phase extraction if high levels of interfering substances are expected.

Protocol 3: Sample Preparation from Adherent Cell Culture
  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the final PBS wash completely.

  • Add a suitable volume of cold lysis buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100) to the cells.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Lyse the cells by sonication or repeated freeze-thaw cycles.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant, which contains the intracellular metabolites, for use in the assay.

Visualizations

Enzymatic_Reaction_Pathway This compound This compound Enzyme D-Mannonate Dehydrogenase This compound->Enzyme NAD+ NAD+ NAD+->Enzyme Product 2-keto-3-deoxy- D-gluconate Enzyme->Product NADH NADH Enzyme->NADH

Enzymatic reaction pathway for the this compound assay.

Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_solutions_bg High Background Solutions cluster_solutions_activity Low Activity Solutions cluster_solutions_inconsistent Inconsistency Solutions start Inaccurate Results high_bg High Background? start->high_bg low_activity Low/No Activity? high_bg->low_activity No sol_bg1 Check Reagents for Contamination high_bg->sol_bg1 Yes inconsistent Inconsistent Results? low_activity->inconsistent No sol_act1 Identify/Remove Inhibitors low_activity->sol_act1 Yes sol_inc1 Verify Pipetting inconsistent->sol_inc1 Yes end Re-evaluate Experiment inconsistent->end No sol_bg2 Run Sample Blanks sol_bg1->sol_bg2 sol_bg3 Centrifuge Samples sol_bg2->sol_bg3 sol_act2 Optimize Assay Conditions (pH, Temp) sol_act1->sol_act2 sol_act3 Use Fresh Reagents sol_act2->sol_act3 sol_inc2 Ensure Proper Mixing sol_inc1->sol_inc2 sol_inc3 Check for Temp Gradients sol_inc2->sol_inc3

A logical workflow for troubleshooting common assay issues.

References

Technical Support Center: Stability of D-Mannonic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Mannonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability of this compound in aqueous solutions?

A1: The primary cause of instability for this compound in aqueous solutions is its equilibrium with its lactone form, D-mannono-1,4-lactone. This reversible intramolecular cyclization is highly dependent on the pH of the solution. Under acidic conditions, the equilibrium favors the formation of the more stable lactone ring. In alkaline conditions, the equilibrium shifts towards the open-chain this compound form, which can be more susceptible to other degradation pathways.

Q2: How does pH affect the stability of this compound solutions?

A2: pH is the most critical factor governing the stability of this compound in aqueous solutions.

  • Acidic pH (below 7): Promotes the formation of D-mannono-1,4-lactone, reducing the concentration of the free acid.

  • Neutral to Alkaline pH (7 and above): Favors the open-chain this compound form. However, alkaline conditions can accelerate the hydrolysis of the lactone back to the acid and may also promote other degradation reactions of the sugar acid itself.[1]

Q3: What is the impact of temperature on the stability of this compound solutions?

A3: Increased temperature generally accelerates the rate of chemical reactions, including the degradation of this compound and the hydrolysis of its lactone form. For long-term storage, it is recommended to keep this compound solutions at refrigerated temperatures (2-8°C) to minimize degradation.

Q4: Are there any recommended excipients to improve the stability of this compound in formulations?

A4: The choice of excipients should be carefully considered and tested for compatibility.

  • Buffers: Utilize a robust buffering system to maintain the pH in a range that minimizes degradation. The optimal pH will depend on whether the acid or lactone form is desired.

  • Polyols (e.g., Mannitol, Sorbitol): These can act as stabilizers for some molecules by various mechanisms, including increasing the viscosity of the solution and limiting water activity. Their compatibility and effectiveness with this compound should be experimentally verified.

  • Antioxidants (e.g., Ascorbic Acid, Sodium Metabisulfite): If oxidative degradation is a suspected pathway, the inclusion of antioxidants may be beneficial. However, their compatibility and potential to interact with this compound must be assessed.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. The method should be capable of separating this compound from its lactone form (D-mannono-1,4-lactone) and any potential degradation products. Refractive Index (RI) or UV detection (at low wavelengths) can be employed.

Troubleshooting Guides

Issue 1: Rapid decrease in the concentration of this compound over a short period.

Possible Cause Troubleshooting Step
pH shift in the solution Verify the pH of your solution. If it has drifted, adjust it back to the desired range using a suitable buffer. For unbuffered solutions, consider incorporating a buffer system for better pH control.
Elevated storage temperature Ensure the solution is stored at the recommended temperature (e.g., 2-8°C). Avoid repeated freeze-thaw cycles if the solution is frozen.
Lactonization If working in an acidic to neutral pH, the decrease in the acid concentration may be due to conversion to D-mannono-1,4-lactone. Use an analytical method that can quantify both the acid and the lactone to confirm this equilibrium shift.
Microbial contamination If the solution is not sterile, microbial growth could be consuming the this compound. Filter-sterilize the solution or add a suitable preservative if compatible with your application.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram during stability studies.

Possible Cause Troubleshooting Step
Degradation of this compound This indicates the formation of degradation products. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradants and aid in their identification. Characterize the unknown peaks using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).
Interaction with excipients If your formulation contains other components, the new peaks could be a result of interactions. Conduct compatibility studies by analyzing binary mixtures of this compound and each excipient.
Contamination Ensure the purity of your starting material and the cleanliness of your experimental setup to rule out external contamination.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables are provided as templates for researchers to populate with their experimentally determined values. The experimental protocol provided below can be used to generate this data.

Table 1: Illustrative Half-life (t½) of this compound at Various pH and Temperature Conditions

pHTemperature (°C)Half-life (t½) in hours (Hypothetical Data)
3.025> 1000 (Primarily lactone form)
5.025500
7.425200
9.02550
7.44080
7.46015

Table 2: Illustrative First-Order Degradation Rate Constants (k) for this compound

pHTemperature (°C)Rate Constant (k) in hours⁻¹ (Hypothetical Data)
3.025< 0.0007 (Primarily lactone formation)
5.0250.0014
7.4250.0035
9.0250.0139
7.4400.0087
7.4600.0462

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Solution

Objective: To evaluate the stability of this compound at different pH values and temperatures.

Materials:

  • This compound

  • Aqueous buffers of desired pH (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)

  • Thermostatically controlled incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., RI or UV)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • Prepare reaction solutions by diluting the stock solution into the different pH buffers to a known initial concentration.

  • Incubate the reaction solutions at a constant temperature (e.g., 25°C, 40°C, or 60°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction solution.

  • If necessary, immediately quench the reaction by diluting the aliquot with a cold mobile phase or by adjusting the pH to a more stable range.

  • Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method. The method should be able to separate this compound from D-mannono-1,4-lactone.

  • Plot the concentration of this compound versus time for each pH and temperature condition.

  • Determine the degradation rate constant (k) and half-life (t½) from the kinetic data.

Visualizations

cluster_0 Troubleshooting Workflow: Decreased this compound Concentration Start Start Observe_Decrease Observe Rapid Decrease in this compound Start->Observe_Decrease Check_pH Check Solution pH Observe_Decrease->Check_pH pH_Shifted pH Shifted? Check_pH->pH_Shifted Adjust_pH Adjust pH and Add Buffer pH_Shifted->Adjust_pH Yes Check_Temp Check Storage Temperature pH_Shifted->Check_Temp No Adjust_pH->Check_Temp Temp_Elevated Temperature Elevated? Check_Temp->Temp_Elevated Store_Cold Store at 2-8°C Temp_Elevated->Store_Cold Yes Analyze_Lactone Analyze for Lactone Formation Temp_Elevated->Analyze_Lactone No Store_Cold->Analyze_Lactone Lactone_Present Lactone Present? Analyze_Lactone->Lactone_Present Equilibrium_Shift Equilibrium Shift Confirmed Lactone_Present->Equilibrium_Shift Yes Check_Microbial Check for Microbial Contamination Lactone_Present->Check_Microbial No Equilibrium_Shift->Check_Microbial Contamination_Found Contamination Found? Check_Microbial->Contamination_Found Sterilize_Solution Filter-Sterilize or Add Preservative Contamination_Found->Sterilize_Solution Yes End End Contamination_Found->End No Sterilize_Solution->End D_Mannonic_Acid {this compound (Open-Chain)}|{Favored by Alkaline pH} D_Mannono_Lactone {D-Mannono-1,4-lactone (Cyclic Form)}|{Favored by Acidic pH} D_Mannonic_Acid->D_Mannono_Lactone Lactonization (Acidic Conditions) Degradation_Products {Degradation Products} D_Mannonic_Acid->Degradation_Products Degradation (e.g., Oxidation, Decarboxylation) D_Mannono_Lactone->D_Mannonic_Acid Hydrolysis (Alkaline Conditions) Start Prepare this compound Solution in Buffers of Varying pH Incubate Incubate Solutions at Constant Temperatures Start->Incubate Sample Withdraw Aliquots at Specific Time Intervals Incubate->Sample Quench Quench Reaction (if necessary) Sample->Quench Analyze Analyze Remaining this compound by HPLC Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Degradation Rate Constant (k) and Half-life (t½) Plot->Calculate End Stability Profile Determined Calculate->End

References

D-Mannonic acid lactone hydrolysis prevention techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Mannonic acid lactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and use of this compound lactone in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of lactone hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound lactone and why is its stability a concern?

This compound lactone is a cyclic ester derived from this compound. The primary stability concern is its susceptibility to hydrolysis, a chemical reaction in which the lactone ring is opened by water to form the open-chain this compound.[1][2] This hydrolysis can lead to a loss of the compound's specific activity, affecting experimental outcomes and the therapeutic efficacy of drug candidates.

Q2: What are the main factors that promote the hydrolysis of this compound lactone?

The rate of hydrolysis of this compound lactone is significantly influenced by several factors:

  • pH: The hydrolysis is catalyzed by both acidic and basic conditions. Generally, the rate of hydrolysis is faster under alkaline conditions compared to neutral or acidic environments.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including lactone hydrolysis.

  • Solvent: Aqueous solutions facilitate hydrolysis. The presence of nucleophiles other than water can also lead to the opening of the lactone ring.

Q3: How can I minimize the hydrolysis of this compound lactone during storage of stock solutions?

To ensure the stability of your this compound lactone stock solutions, it is recommended to:

  • Use an appropriate solvent: Prepare stock solutions in anhydrous aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Store at low temperatures: Store stock solutions at -20°C or -80°C.

  • Aliquot: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, store the stock solution in small, single-use aliquots.

  • Protect from moisture: Use tightly sealed vials and consider storing them in a desiccator.

Q4: I am observing a new peak in my HPLC analysis of a sample containing this compound lactone. Could this be the hydrolyzed product?

It is highly probable that the new peak corresponds to the hydrolyzed product, this compound. To confirm this, you can:

  • Analyze by Mass Spectrometry (MS): The hydrolyzed product will have a molecular weight that is 18.015 g/mol (the molecular weight of water) greater than that of the parent lactone.

  • Compare with a standard: If a standard of this compound is available, you can compare its retention time with that of the new peak.

  • Induce hydrolysis: Intentionally hydrolyze a sample of this compound lactone (e.g., by treating it with a mild base) and observe if the new peak increases in intensity.

Troubleshooting Guide: Preventing Hydrolysis During Experiments

Issue Possible Cause Recommended Solution
Loss of compound activity in a multi-day cell-based assay. Hydrolysis of the lactone in the aqueous cell culture medium.1. Prepare fresh solutions of this compound lactone immediately before each experiment.2. If the experiment requires long-term incubation, consider replenishing the compound at regular intervals.3. Conduct a preliminary stability study of the lactone in your specific cell culture medium to determine its half-life and adjust your experimental design accordingly.
Inconsistent results between experimental replicates. Partial hydrolysis of the lactone in stock or working solutions.1. Strictly adhere to the recommended storage conditions for stock solutions (anhydrous aprotic solvent, low temperature, aliquoted).2. Prepare working solutions in your experimental buffer immediately before use.3. Avoid prolonged storage of aqueous solutions of the lactone.
Precipitation of the compound when preparing aqueous solutions. Poor solubility and potential for hydrolysis to a less soluble form.1. First, dissolve the this compound lactone in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer.2. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Data on this compound Lactone Hydrolysis

Specific kinetic data for the hydrolysis of D-mannono-1,4-lactone is not extensively available in the public domain.[1] Researchers are encouraged to experimentally determine the stability of the lactone under their specific experimental conditions. The following table provides a template for recording such data.

pHTemperature (°C)Half-life (t½)Rate Constant (k)
325Data to be determinedData to be determined
525Data to be determinedData to be determined
725Data to be determinedData to be determined
925Data to be determinedData to be determined
74Data to be determinedData to be determined
737Data to be determinedData to be determined

Experimental Protocol: Determination of this compound Lactone Stability

This protocol outlines a general method for determining the rate of hydrolysis of this compound lactone at various pH values.[1]

Objective: To quantify the rate of hydrolysis of this compound lactone under different pH conditions.

Materials:

  • D-Mannono-1,4-lactone

  • Aqueous buffers of desired pH (e.g., pH 3, 5, 7, 9)

  • Thermostatically controlled incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or RI)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Prepare a stock solution of D-Mannono-1,4-lactone in an appropriate anhydrous solvent (e.g., DMSO).

  • Prepare reaction solutions by diluting the stock solution into the different pH buffers to a known final concentration.

  • Incubate the reaction solutions at a constant temperature (e.g., 25°C or 37°C).

  • Withdraw aliquots from each reaction solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Immediately quench the reaction if necessary, for example, by dilution with a cold mobile phase.

  • Analyze the samples by HPLC to determine the concentration of the remaining D-Mannono-1,4-lactone. The HPLC method should be capable of separating the lactone from its hydrolysis product, this compound.

  • Plot the concentration of D-Mannono-1,4-lactone versus time for each pH value.

  • Calculate the rate constant (k) and half-life (t½) of the hydrolysis reaction from the kinetic data.

Visualizations

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products lactone This compound Lactone hydroxy_acid This compound (Open-chain) lactone->hydroxy_acid Hydrolysis (H⁺ or OH⁻ catalysis) water Water (H₂O)

Caption: Mechanism of this compound lactone hydrolysis.

Experimental_Workflow start Start prepare_solutions Prepare this compound Lactone solutions in different pH buffers start->prepare_solutions incubate Incubate at constant temperature prepare_solutions->incubate withdraw_aliquots Withdraw aliquots at time intervals incubate->withdraw_aliquots analyze_hplc Analyze by HPLC withdraw_aliquots->analyze_hplc plot_data Plot concentration vs. time analyze_hplc->plot_data calculate_kinetics Calculate rate constant (k) and half-life (t½) plot_data->calculate_kinetics end End calculate_kinetics->end

Caption: Workflow for stability testing of this compound lactone.

Decision_Tree start Need to use D-Mannonic Acid Lactone in aqueous solution? short_term Short-term experiment (<1-2 hours)? start->short_term Yes long_term Long-term experiment (>2 hours)? short_term->long_term No prepare_fresh Prepare fresh solution immediately before use short_term->prepare_fresh Yes stability_test Conduct preliminary stability test long_term->stability_test Yes replenish Consider replenishing the compound stability_test->replenish

References

Overcoming low yield in the chemical synthesis of D-Mannonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of D-Mannonic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis protocols, with a focus on overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound involve the oxidation of D-Mannose. Key approaches include:

  • Chemical Oxidation: Utilizing oxidizing agents such as nitric acid, potassium permanganate (B83412), bromine water, or Tollens' reagent.[1][2][3] These reactions can sometimes be facilitated by catalysts.

  • Enzymatic Synthesis: Employing enzymes like glucose oxidase or aldohexose dehydrogenase for a more selective oxidation of D-Mannose.[4][5] This method is often simpler and occurs in aqueous solutions.

  • Cyanohydrin Synthesis: This method starts with D-arabinose, which undergoes a reaction with hydrogen cyanide followed by hydrolysis. This process yields a mixture of D-Gluconic and D-Mannonic acids that require subsequent separation.[6]

Q2: My this compound synthesis is resulting in a very low yield. What are the potential causes?

A2: Low yields in this compound synthesis are a common issue and can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to suboptimal reaction time, temperature, or reagent concentrations.

  • Side Reactions and By-product Formation: Over-oxidation or side reactions can consume the starting material or the desired product, leading to a complex mixture of products. For instance, strong oxidizing agents might cleave the carbon chain.

  • Suboptimal pH: The pH of the reaction medium can significantly influence the reaction rate and the stability of the product.

  • Catalyst Inefficiency: If you are using a catalytic method, the catalyst might be inactive or poisoned.

  • Product Degradation: The desired this compound might be unstable under the reaction or work-up conditions.

  • Difficult Purification: Significant loss of product can occur during purification steps like crystallization or chromatography, especially if by-products have similar properties to this compound.

Q3: How can I minimize the formation of by-products during the oxidation of D-Mannose?

A3: Minimizing by-products is crucial for improving the yield and simplifying purification. Consider the following strategies:

  • Choice of Oxidizing Agent: Use milder and more selective oxidizing agents. For example, enzymatic methods using glucose oxidase offer high selectivity.[4]

  • Control of Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the reagents. Over-oxidation can be prevented by avoiding excessive amounts of the oxidizing agent or prolonged reaction times.

  • pH Control: Maintain the optimal pH for the specific reaction to favor the formation of this compound over other products.

  • Use of Catalysts: Specific catalysts can enhance the selectivity of the oxidation. For example, Iridium (III) has been studied as a catalyst for the oxidation of D-Mannose.[2]

Q4: What are the best practices for purifying this compound?

A4: The purification of this compound often involves crystallization. Here are some tips:

  • Lactone Formation: this compound can exist in equilibrium with its lactone form (D-mannono-γ-lactone). The lactone is often easier to crystallize. The conditions for the formation of mannono-γ-lactone are not critical, and satisfactory crystallization can be obtained by concentrating a solution of the epimeric acids with solvents like methanol, methyl cellosolve, or acetic acid in the presence of seed crystals.[6]

  • Recrystallization: To achieve higher purity, multiple recrystallization steps may be necessary. Recrystallization from hot isopropanol (B130326) can yield a substantially pure product.[6]

  • Separation from Epimers: In methods like the cyanohydrin synthesis where D-Gluconic acid is also formed, separation can be challenging. The difference in optical rotations of their sodium salts can be used to estimate the proportions of each acid.[6] Fractional crystallization of the lactones is a common separation strategy.

Troubleshooting Guides

Issue 1: Low Yield in Chemical Oxidation of D-Mannose
Symptom Possible Cause Troubleshooting Steps
Low conversion of D-Mannose Incomplete reaction.- Increase reaction time.- Optimize reaction temperature.- Adjust the concentration of the oxidizing agent.
Presence of multiple spots on TLC/HPLC Formation of by-products due to over-oxidation or side reactions.- Use a milder oxidizing agent (e.g., bromine water instead of nitric acid).- Carefully control the stoichiometry of the oxidizing agent.- Lower the reaction temperature.
Product degrades during work-up Instability of this compound under the work-up conditions.- Perform work-up at a lower temperature.- Adjust the pH to a neutral or slightly acidic range during extraction and concentration.
Issue 2: Low Yield in Enzymatic Synthesis
Symptom Possible Cause Troubleshooting Steps
Low or no product formation Inactive enzyme.- Ensure the enzyme is stored correctly.- Check the activity of the enzyme with a standard substrate.- Prepare fresh enzyme solution.
Reaction stops prematurely Suboptimal reaction conditions for the enzyme.- Optimize the pH of the reaction buffer.- Adjust the reaction temperature to the enzyme's optimum.- Ensure the absence of enzyme inhibitors in the reaction mixture.
Low yield after purification Loss of product during downstream processing.- Optimize the purification protocol (e.g., crystallization conditions, chromatography).- Consider converting to the more easily crystallizable lactone form.

Quantitative Data Summary

Synthesis Method Starting Material Oxidizing Agent/Catalyst Reported Yield Reference
Chemical OxidationD-MannoseNitric acid under oxygenNot specified, but a process is described for conversion to disodium (B8443419) D-mannarate.[1]
Chemical OxidationD-MannosePotassium permanganate (acidic)Stoichiometry suggests 1 mole of mannose consumes 2 moles of permanganate. Yield not explicitly stated.[2]
Cyanohydrin SynthesisD-ArabinoseNaCN followed by hydrolysisYields a mixture of D-Gluconic and D-Mannonic acids. The proportion depends on reaction conditions.[6]
Enzymatic SynthesisD-MannoseGlucose OxidaseDescribed as a method to prepare several grams.[4]
Enzymatic SynthesisD-MannoseAldohexose dehydrogenase (AldT)Produces equal quantities of D-mannono-1,4-lactone and D-mannonate.[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Glucose Oxidase

This protocol is based on the principle of simple oxidation catalyzed by glucose oxidase in an aqueous medium.[4]

Materials:

  • D-Mannose

  • Glucose Oxidase

  • Deionized water

  • pH meter

  • Reaction vessel with stirring

Procedure:

  • Dissolve a known quantity of D-Mannose in deionized water in the reaction vessel.

  • Adjust the pH of the solution to the optimal range for glucose oxidase activity (typically around 5.5, but verify for the specific enzyme batch).

  • Add the glucose oxidase to the D-Mannose solution. The amount of enzyme will depend on its activity and the desired reaction rate.

  • Stir the reaction mixture at a constant temperature (e.g., room temperature or the enzyme's optimal temperature).

  • Monitor the progress of the reaction by measuring the consumption of D-Mannose or the formation of this compound using techniques like HPLC.

  • Once the reaction is complete, the enzyme can be denatured by heating and removed by filtration.

  • The resulting solution containing this compound can be concentrated and the product purified, for example, by crystallization of its lactone.

Protocol 2: Chemical Oxidation of D-Mannose using Bromine Water

This is a classic method for the mild oxidation of aldoses to aldonic acids.

Materials:

  • D-Mannose

  • Bromine

  • Deionized water

  • Barium carbonate

  • Reaction vessel protected from light

Procedure:

  • Prepare a solution of D-Mannose in deionized water in the reaction vessel.

  • Slowly add bromine water (a solution of bromine in water) to the D-Mannose solution with stirring. The reaction should be carried out in a fume hood and protected from light.

  • Continue the addition until a slight excess of bromine is present, indicated by a persistent yellow color.

  • Stir the reaction mixture at room temperature until the color of bromine disappears, indicating its consumption. This may take several hours.

  • To neutralize the hydrobromic acid formed and remove excess bromine, add barium carbonate in small portions until the solution is neutral and effervescence ceases.

  • Filter the mixture to remove the barium bromide and any unreacted barium carbonate.

  • The filtrate contains the barium salt of this compound. This can be converted to the free acid using an ion-exchange resin or by treatment with a stoichiometric amount of sulfuric acid followed by filtration of the barium sulfate (B86663) precipitate.

  • The solution of this compound can then be concentrated and the product isolated, for example, by crystallization of the γ-lactone.

Visualizations

experimental_workflow_enzymatic cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve D-Mannose in Water start->dissolve ph_adjust Adjust pH dissolve->ph_adjust add_enzyme Add Glucose Oxidase ph_adjust->add_enzyme react Stir at Constant Temperature add_enzyme->react monitor Monitor Reaction (e.g., HPLC) react->monitor react->monitor denature Denature & Remove Enzyme monitor->denature concentrate Concentrate Solution denature->concentrate purify Purify D-Mannonic Acid (e.g., Crystallization) concentrate->purify end End Product purify->end

Caption: Workflow for the enzymatic synthesis of this compound.

signaling_pathway_oxidation cluster_reagents Oxidizing Agents D_Mannose D-Mannose D_Mannonic_Acid This compound D_Mannose->D_Mannonic_Acid Selective Oxidation Over_oxidation_products Over-oxidation Products (e.g., D-Mannaric acid) D_Mannose->Over_oxidation_products Strong Oxidation D_Mannono_lactone D-Mannono-γ-lactone D_Mannonic_Acid->D_Mannono_lactone Intramolecular Esterification (Equilibrium) D_Mannonic_Acid->Over_oxidation_products Further Oxidation D_Mannono_lactone->D_Mannonic_Acid Hydrolysis mild_oxidant Mild Oxidant (e.g., Bromine Water, Enzyme) mild_oxidant->D_Mannonic_Acid strong_oxidant Strong Oxidant (e.g., Nitric Acid) strong_oxidant->Over_oxidation_products

Caption: Reaction pathways in the oxidation of D-Mannose.

troubleshooting_logic start Low Yield of This compound check_conversion Check D-Mannose Conversion start->check_conversion check_byproducts Analyze for By-products check_conversion->check_byproducts High incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low side_reactions Significant Side Reactions check_byproducts->side_reactions Yes purification_loss High Loss During Purification check_byproducts->purification_loss No optimize_conditions Optimize Reaction Conditions: - Time - Temperature - Reagent Concentration incomplete_reaction->optimize_conditions change_oxidant Use Milder/More Selective Oxidant (e.g., Enzymatic) side_reactions->change_oxidant optimize_purification Optimize Purification: - Crystallization Solvent - pH Control - Convert to Lactone purification_loss->optimize_purification

Caption: Troubleshooting decision tree for low yield synthesis.

References

Optimizing buffer conditions for D-mannonate dehydratase activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize D-mannonate dehydratase activity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for D-mannonate dehydratase activity?

The optimal pH for D-mannonate dehydratase can vary depending on the source of the enzyme. For instance, the D-mannonate dehydratase from E. coli has a reported pH optimum of 8.0.[1] In contrast, the archaeal D-mannonate dehydratase from Thermoplasma acidophilum (TaManD) exhibits its highest activity in a broader range, between pH 5 and 7.[2] It is crucial to determine the optimal pH for the specific enzyme you are working with empirically.

Q2: Which buffer should I use for my D-mannonate dehydratase assay?

Several buffer systems have been successfully used for D-mannonate dehydratase assays. Commonly reported buffers include potassium HEPES and Tris-HCl.[1][2][3][4] The choice of buffer can influence enzyme activity, so it is advisable to test a few different buffer systems within the optimal pH range of your enzyme.

Q3: Does D-mannonate dehydratase require any cofactors?

Yes, D-mannonate dehydratase activity is often dependent on the presence of divalent metal ions. The specific metal ion preference can differ between enzymes from various organisms. For example, many bacterial D-mannonate dehydratases are activated by manganese (Mn²⁺) or magnesium (Mg²⁺).[1][4] The archaeal enzyme from T. acidophilum shows strong activation with cobalt (Co²⁺) and nickel (Ni²⁺).[2] It is recommended to include a divalent cation in your reaction buffer, typically in the range of 1-10 mM.

Q4: How can I measure the activity of D-mannonate dehydratase?

D-mannonate dehydratase activity is typically measured by monitoring the formation of its product, 2-keto-3-deoxy-D-gluconate (KDG). This can be achieved through:

  • Continuous coupled spectrophotometric assay: The dehydration of D-mannonate is coupled to the oxidation of NADH by a dehydrogenase, and the decrease in absorbance at 340 nm is monitored.[1]

  • Discontinuous colorimetric assays: The reaction is stopped, and the amount of KDG produced is quantified using reagents like thiobarbituric acid (TBA) or semicarbazide, which form a colored product that can be measured spectrophotometrically.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no enzyme activity Suboptimal pH.Determine the optimal pH for your enzyme by testing a range of pH values (e.g., pH 5-9).
Incorrect buffer system.Test alternative buffer systems such as HEPES, Tris, or phosphate (B84403) buffers.
Absence of required metal ion cofactors.Supplement the reaction buffer with divalent cations like MgCl₂ or MnSO₄ at a concentration of 1-10 mM. Test other divalent cations like CoCl₂ or NiCl₂ if the enzyme originates from an extremophile.[2]
Presence of inhibitors.Ensure that your substrate and buffer solutions are free from potential inhibitors. NADH has been reported as a competitive inhibitor for some related dehydrogenases.[1] Chelating agents like EDTA can also inhibit activity by sequestering essential metal ions.[3]
Enzyme instability.Perform all purification and handling steps at low temperatures (e.g., 4°C) and consider adding stabilizing agents like glycerol (B35011) to the storage buffer.
High background noise in spectrophotometric assay Non-enzymatic degradation of substrate or product.Run a control reaction without the enzyme to measure the rate of non-enzymatic reactions. Subtract this background rate from the rate of the enzyme-catalyzed reaction.
Interference from components in a crude extract.If using a crude cell lysate, consider partially purifying the enzyme to remove interfering substances.
Inconsistent results between experiments Pipetting errors or inaccurate reagent concentrations.Double-check all calculations and ensure accurate pipetting. Prepare fresh reagent stocks.
Variation in enzyme concentration.Accurately determine the protein concentration of your enzyme preparation before each experiment using a reliable method like the Bradford assay.
Temperature fluctuations.Ensure that all reactions are incubated at a constant and optimal temperature. The optimal temperature for TaManD has been reported to be 65°C.[2]

Data Summary

Buffer Conditions and Metal Ion Effects
Enzyme SourceBuffer SystemOptimal pHRequired/Activating Metal IonsReference
Escherichia coli200 mM Tris-HCl7.58 mM MnSO₄[4]
Chromohalobacter salexigens50 mM potassium HEPES7.95 mM MgCl₂[1]
Thermoplasma acidophilum50 mM HEPES5-71 mM Co²⁺ or Ni²⁺ (strong activation)[2][3]

Experimental Protocols

Protocol 1: Continuous Coupled Spectrophotometric Assay

This protocol is adapted from a method used for enzymes in the enolase superfamily.[1]

  • Prepare the reaction mixture: In a 200 µL final volume, combine:

    • 50 mM Potassium HEPES buffer, pH 7.9

    • 5 mM MgCl₂

    • 3 mM NAD⁺

    • A suitable coupling dehydrogenase

    • Varying concentrations of D-mannonate (e.g., 12.5 µM to 30 mM)

  • Initiate the reaction: Add D-mannonate dehydratase to a final concentration of approximately 20-200 nM.

  • Monitor the reaction: Measure the decrease in absorbance at 340 nm at 25°C using a spectrophotometer. The rate of NADH oxidation is proportional to the D-mannonate dehydratase activity.

Protocol 2: Discontinuous Thiobarbituric Acid (TBA) Assay

This protocol is based on a method for determining D-mannonate dehydratase activity.[4]

  • Set up the reaction: In a suitable reaction volume, combine:

    • 200 mM Tris-HCl buffer, pH 7.5

    • 8 mM MnSO₄

    • 1 µM D-mannonate dehydratase

    • Varying concentrations of D-mannonate

  • Incubate the reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction: Terminate the reaction by adding a solution of 10% trichloroacetic acid.

  • Quantify the product:

    • Add thiobarbituric acid reagent to the reaction mixture.

    • Heat the mixture to develop a colored product.

    • Measure the absorbance at the appropriate wavelength (typically around 549 nm) to determine the concentration of the KDG product.

Visualizations

D-Glucuronate Catabolic Pathway

D-mannonate dehydratase is a key enzyme in the catabolism of D-glucuronate in many bacteria.[1][5][6]

D_Glucuronate_Catabolism Glucuronate D-Glucuronate Fructuronate D-Fructuronate Glucuronate->Fructuronate Uronate isomerase Mannonate D-Mannonate Fructuronate->Mannonate Fructuronate reductase KDG 2-keto-3-deoxy- D-gluconate Mannonate->KDG D-mannonate dehydratase Metabolism Central Metabolism KDG->Metabolism

Caption: D-Glucuronate catabolic pathway.

Experimental Workflow for Optimizing Buffer Conditions

This workflow outlines the logical steps for systematically optimizing the buffer conditions for D-mannonate dehydratase activity.

Buffer_Optimization_Workflow cluster_ph pH Optimization cluster_buffer Buffer System Optimization cluster_metal Metal Ion Optimization ph_screen Screen Broad pH Range (e.g., pH 4-10) ph_narrow Narrow pH Range Screen (0.2 pH unit increments) ph_screen->ph_narrow ph_optimum Determine Optimal pH ph_narrow->ph_optimum buffer_screen Test Different Buffers (HEPES, Tris, etc.) at Optimal pH ph_optimum->buffer_screen buffer_optimum Select Optimal Buffer buffer_screen->buffer_optimum metal_screen Screen Divalent Cations (Mg, Mn, Co, Ni, etc.) buffer_optimum->metal_screen metal_conc Titrate Optimal Metal Ion Concentration metal_screen->metal_conc metal_optimum Determine Optimal Metal Ion and Concentration metal_conc->metal_optimum Final_Conditions Final_Conditions metal_optimum->Final_Conditions Final Optimized Conditions

Caption: Buffer optimization workflow.

References

Preventing degradation of D-Mannonic acid during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of D-Mannonic acid during long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

A1: For long-term storage, it is recommended to store this compound at 2°C to 8°C.[1][2] This refrigerated condition helps to minimize degradation and maintain the integrity of the compound.

Q2: Can I store this compound at room temperature?

A2: While short-term storage at room temperature may be acceptable for immediate use, long-term storage at ambient temperatures is not recommended. Elevated temperatures can accelerate degradation reactions.

Q3: What are the primary degradation pathways for this compound?

A3: this compound can undergo several degradation reactions, including:

  • Lactonization: An intramolecular esterification to form D-mannono-1,4-lactone. This is a reversible equilibrium reaction.

  • Epimerization: Conversion to its C-2 epimer, D-gluconic acid, particularly under certain pH and temperature conditions.

  • Oxidation: Degradation in the presence of oxidizing agents.

  • Thermal Decomposition: Degradation at elevated temperatures, which may involve decarboxylation.

Q4: How does pH affect the stability of this compound?

A4: The pH of a this compound solution is a critical factor for its stability. The equilibrium between the open-chain acid and its lactone form is pH-dependent. Hydrolysis of the lactone back to the acid is faster under alkaline conditions. Extreme pH values (both acidic and basic) can catalyze degradation reactions.

Q5: Are there any recommended stabilizers for this compound solutions?

A5: The use of antioxidants may help to prevent oxidative degradation of this compound.[3][4][][6] Common antioxidants used in pharmaceutical formulations include ascorbic acid, butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA).[3][4][][7] The selection of a suitable stabilizer would depend on the specific application and formulation.

Troubleshooting Guides

Issue 1: Loss of Potency or Unexpected Peaks in HPLC Analysis

Possible Cause: Chemical degradation of this compound.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Confirm that the this compound has been consistently stored at the recommended 2°C to 8°C.

    • Check if the container is properly sealed to prevent exposure to moisture and air.

  • Analyze for Degradation Products:

    • Use a validated stability-indicating HPLC method to identify and quantify potential degradation products such as D-mannono-1,4-lactone and D-gluconic acid.

    • A shift in the retention time of the main peak or the appearance of new peaks may indicate degradation.

  • Perform Forced Degradation Studies:

    • To understand the degradation profile, subject a sample of this compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying the potential degradation products and developing a robust analytical method.

Issue 2: Inconsistent Experimental Results

Possible Cause: Presence of impurities or degradation products in the this compound stock.

Troubleshooting Steps:

  • Purity Assessment:

    • Re-evaluate the purity of the this compound using a high-resolution analytical technique like HPLC-MS.

    • Compare the purity of a new batch with the lot that is yielding inconsistent results.

  • Solution Preparation:

    • Prepare fresh solutions of this compound for each experiment using a high-purity solvent.

    • Avoid prolonged storage of this compound in solution, especially at room temperature or under conditions of extreme pH.

Data on this compound Stability

While specific quantitative data on the degradation rates of this compound under various conditions are limited in publicly available literature, the following table provides a framework for typical forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl at 40-80°CD-mannono-1,4-lactone, Epimers (e.g., D-gluconic acid)
Base Hydrolysis 0.1 M - 1 M NaOH at 40-80°CEpimers, other sugar acid rearrangement products
Oxidation 3-30% H₂O₂ at room temperatureShorter-chain carboxylic acids, other oxidation products
Thermal Degradation Dry heat at >50°CDecarboxylation products, colored impurities
Photodegradation Exposure to UV and visible lightVarious photolytic degradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and degradation products.

Objective: To separate and quantify this compound from its potential degradation products.

Materials:

  • HPLC system with UV or Refractive Index (RI) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or an amino column.

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • This compound reference standard

  • Stressed samples of this compound

Procedure:

  • Gradient Elution: Start with a high aqueous mobile phase composition and gradually increase the organic component. A suggested starting gradient could be:

    • 0-5 min: 95% A

    • 5-20 min: Gradient to 50% A

    • 20-25 min: Hold at 50% A

    • 25-30 min: Return to 95% A and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection:

    • UV detection at a low wavelength (e.g., 210 nm) if the degradation products have a chromophore.

    • RI detection for universal detection of carbohydrates and their derivatives.

  • Injection Volume: 10 µL

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound and assess its intrinsic stability.

Materials:

  • This compound

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide

  • Water bath or oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize an aliquot before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Neutralize an aliquot before HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Store a solid sample of this compound in an oven at a high temperature (e.g., 70°C) for a specified time. Dissolve in a suitable solvent before analysis.

  • Photodegradation: Expose a solid sample or a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.

Visualizations

degradation_pathway D_Mannonic_Acid This compound Lactone D-Mannono-1,4-lactone D_Mannonic_Acid->Lactone Lactonization (reversible) Epimer D-Gluconic Acid (Epimerization) D_Mannonic_Acid->Epimer pH, Temp. Oxidation_Products Oxidative Degradation Products D_Mannonic_Acid->Oxidation_Products Oxidizing agents Thermal_Products Thermal Degradation Products D_Mannonic_Acid->Thermal_Products High Temp.

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Start: Suspected This compound Degradation check_storage Verify Storage Conditions (2-8°C, sealed container) start->check_storage hplc_analysis Analyze by Stability-Indicating HPLC Method check_storage->hplc_analysis degradation_observed Degradation Products Observed? hplc_analysis->degradation_observed no_degradation No Degradation Observed. Consider other experimental factors. degradation_observed->no_degradation No characterize_degradants Characterize Degradation Products (e.g., MS) degradation_observed->characterize_degradants Yes forced_degradation Perform Forced Degradation Study to Confirm Pathways characterize_degradants->forced_degradation optimize_storage Optimize Storage/ Formulation (e.g., add antioxidants, adjust pH) forced_degradation->optimize_storage end End: Implement Corrective Actions optimize_storage->end

References

Technical Support Center: D-Mannonic Acid Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the quantification of D-Mannonic acid by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Methodology & General Questions

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A common approach for analyzing polar organic acids like this compound is reversed-phase HPLC with an acidic mobile phase to ensure the analyte is in its protonated form, which enhances retention and improves peak shape.

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterTypical ConditionPurpose
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Standard reversed-phase separation.
Mobile Phase Isocratic: 95:5 (v/v) 25 mM Potassium Phosphate buffer (pH 2.5) : Acetonitrile (B52724)Acidic pH suppresses ionization of the carboxylic acid group, increasing retention.
Flow Rate 0.8 - 1.0 mL/minTypical analytical flow rate.
Column Temp. 25 - 30 °CEnsures reproducible retention times.
Detection UV at 210 nm or Refractive Index (RI)UV for the carboxyl group (lower sensitivity) or RI for universal detection.
Injection Vol. 10 - 20 µLStandard injection volume.
Sample Diluent Mobile PhaseTo ensure peak shape is not compromised.

Q2: My sample contains both this compound and its lactone form (D-mannono-1,4-lactone). How does this affect my analysis?

A2: The presence of both the open-chain acid and the cyclic lactone can lead to split or broad peaks if they are not adequately separated or if they interconvert during the analysis. The equilibrium between these two forms is often pH and temperature-dependent. A robust method should be able to separate both forms or drive the equilibrium to a single form prior to injection.[1]

Troubleshooting Common HPLC Problems

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Peak Shape Problems

Q3: Why is my this compound peak tailing?

A3: Peak tailing for acidic compounds is a common issue and can be caused by several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with the polar functional groups of this compound.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (around 3-4), both the ionized and non-ionized forms may exist, leading to peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Column Degradation: A void at the column inlet or a contaminated frit can distort peak shape.

Table 2: Troubleshooting Peak Tailing

Potential CauseRecommended Solution
Secondary Silanol Interactions Use a modern, end-capped C18 column or a column with a polar-embedded phase. Lowering the mobile phase pH (e.g., to 2.5) with phosphoric or formic acid can suppress silanol activity.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of this compound.
Column Overload Reduce the injection volume or dilute the sample.
Column Degradation Reverse flush the column. If the problem persists, replace the column.

Q4: My peak is showing fronting. What are the likely causes?

A4: Peak fronting is often caused by:

  • Sample Overload: Injecting too high a concentration of the analyte.

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase can cause the peak to front.

To resolve this, try reducing the sample concentration and ensure your sample is dissolved in the mobile phase or a weaker solvent.

Resolution and Retention Time Issues

Q5: I am seeing poor resolution between this compound and another component. How can I improve it?

A5: Poor resolution can be tackled by optimizing several parameters:

  • Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) to increase the retention time and potentially improve separation.

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.

  • Column Chemistry: Consider a different stationary phase. If using a C18 column, switching to a column with a different ligand density or a polar-embedded phase could alter selectivity. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is another option for separating highly polar compounds.[2][3][4][5][6]

Q6: My retention times are drifting. What could be the cause?

A6: Retention time drift can be caused by:

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.

  • Temperature Fluctuations: Inconsistent column temperature.

  • Mobile Phase Composition Change: Inaccurate mixing of the mobile phase or evaporation of a volatile component.

  • Pump Issues: Inconsistent flow rate from the HPLC pump.

Ensure the column is thoroughly equilibrated, use a column oven for stable temperature, prepare fresh mobile phase daily, and check the pump for pressure fluctuations.

Baseline and Sensitivity Issues

Q7: I am experiencing a noisy or drifting baseline. What should I do?

A7: Baseline problems can originate from several sources:

  • Mobile Phase: Impurities in solvents, dissolved gas, or inadequate mixing.

  • Detector: A failing lamp or a contaminated flow cell.

  • System: Leaks in the system or pump pulsations.

Use high-purity HPLC-grade solvents, degas the mobile phase, and ensure all fittings are secure. If the problem persists, flushing the detector flow cell or checking the lamp's energy may be necessary.

Q8: The sensitivity for this compound is very low using UV detection at 210 nm. How can I improve it?

A8: this compound lacks a strong chromophore, leading to low UV sensitivity. Consider these alternatives:

  • Refractive Index (RI) Detector: An RI detector is a universal detector suitable for compounds with no UV absorbance. However, it is sensitive to temperature and mobile phase composition changes and is not compatible with gradient elution.

  • Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that can be used with gradient elution and is more sensitive than RI.

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer provides high sensitivity and selectivity.[7][8][9]

  • Derivatization: A pre- or post-column derivatization with a UV-active or fluorescent tag can significantly enhance detection sensitivity.

Experimental Protocols & Workflows

Protocol 1: Sample Preparation for this compound Analysis

  • Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards.

  • Sample Preparation: Depending on the matrix, sample preparation may involve:

    • Dilution: Dilute the sample with the mobile phase.

    • Protein Precipitation: For biological samples, add a precipitating agent like acetonitrile or perchloric acid, vortex, and centrifuge to remove proteins.

    • Solid Phase Extraction (SPE): For complex matrices, use an appropriate SPE cartridge (e.g., anion exchange) to clean up the sample and concentrate the analyte.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during this compound analysis.

HPLC_Troubleshooting HPLC Troubleshooting for this compound Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? Start->Resolution Retention Retention Time Drift? Start->Retention Baseline Baseline Issue? Start->Baseline Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting No, Fronting OptimizeMobilePhase Optimize Mobile Phase (% Organic) Resolution->OptimizeMobilePhase CheckColumn Check Column Health (Flush/Replace) Resolution->CheckColumn CheckTemp Check Temperature Control Retention->CheckTemp CheckEquilibration Ensure Proper Equilibration Retention->CheckEquilibration DegasMobilePhase Degas Mobile Phase Retention->DegasMobilePhase Baseline->CheckColumn Contamination Baseline->DegasMobilePhase CheckLeaks Check for Leaks Baseline->CheckLeaks CheckpH Check Mobile Phase pH (Should be < pKa) Tailing->CheckpH CheckConcentration Reduce Sample Concentration/Volume Tailing->CheckConcentration Tailing->CheckColumn Fronting->CheckConcentration CheckSolvent Match Sample Solvent to Mobile Phase Fronting->CheckSolvent PeakTailing Factors Causing Peak Tailing for this compound cluster_column HPLC Column Analyte This compound (Analyte) StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Primary Interaction (Retention) Silanol Residual Silanols (Si-OH) Analyte->Silanol Secondary Interaction (Adsorption) PeakTailing Peak Tailing Silanol->PeakTailing Causes MobilePhase Mobile Phase MobilePhase->Silanol Suppresses Ionization (Low pH)

References

Removal of impurities from commercially available D-Mannonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available D-Mannonic acid. Our goal is to help you identify and remove common impurities to ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: Commercially available this compound is often synthesized through the oxidation of D-glucose. Potential impurities can include:

  • Unreacted Starting Materials: Residual D-glucose.

  • Side-Products of Oxidation: Other sugar acids such as D-gluconic acid, glucaric acid, tartaric acid, and oxalic acid.

  • Lactone Form: D-Mannono-1,4-lactone, which can be in equilibrium with the open-chain acid form in solution.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying this compound and its potential organic acid impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and lower the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis to determine purity.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation and changes in purity, this compound should be stored in a cool, dry place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting

Problem: this compound does not crystallize from solution.

Possible CauseSolution
Solvent is too polar or non-polar. Select a solvent where this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol (B145695) or a mixture of ethanol and water is a good starting point.
Solution is not sufficiently saturated. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
Nucleation is not initiated. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a seed crystal of pure this compound.
Cooling is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.

Problem: The recovered this compound is not pure.

Possible CauseSolution
Impurities co-precipitated with the product. Ensure the initial dissolution is complete at the boiling point of the solvent. If impurities are insoluble, they should be filtered out of the hot solution before cooling. If impurities are soluble, a different solvent system may be required for better separation.
Incomplete washing of the crystals. Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
Solvent is trapped within the crystals. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.
Ion-Exchange Chromatography Troubleshooting

Problem: Poor separation of this compound from other organic acids.

Possible CauseSolution
Incorrect resin choice. For separating acidic compounds like this compound, a weak anion exchange (WAX) or strong anion exchange (SAX) resin is typically used.
Inappropriate buffer pH. The pH of the mobile phase should be optimized to ensure that this compound and the impurities have different net charges, allowing for their differential binding to the resin.
Elution gradient is too steep. A shallower elution gradient (e.g., a slower increase in salt concentration) can improve the resolution between closely eluting compounds.
Column is overloaded. Reduce the amount of sample loaded onto the column to avoid exceeding its binding capacity.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Objective: To purify commercially available this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol. If the acid does not fully dissolve, add small portions of hot deionized water until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Analysis of this compound Purity by HPLC

Objective: To determine the purity of a this compound sample and identify potential organic acid impurities.

Materials:

  • Purified this compound sample

  • This compound reference standard

  • Reference standards for potential impurities (e.g., D-gluconic acid, glucaric acid)

  • HPLC-grade water

  • Sulfuric acid (HPLC grade)

  • HPLC system with a UV or Refractive Index (RI) detector

  • A suitable column for organic acid analysis (e.g., a C18 column or a specific organic acid analysis column)

Methodology:

  • Mobile Phase Preparation: Prepare an aqueous mobile phase of dilute sulfuric acid (e.g., 0.005 M H₂SO₄). The acidic mobile phase helps to keep the organic acids in their protonated form for better retention on a reverse-phase column.

  • Standard Preparation: Prepare stock solutions of the this compound reference standard and any potential impurity standards in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or a specialized organic acid column.

    • Mobile Phase: Isocratic elution with dilute sulfuric acid.

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Detector: UV detector at a low wavelength (e.g., 210 nm) or an RI detector.

    • Injection Volume: 10-20 µL.

  • Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards. Quantify the amount of this compound and any impurities by using the calibration curves generated from the standard solutions.

Data Presentation

The following table provides a hypothetical example of purity data that could be obtained before and after purification.

Purification MethodInitial Purity (%)Final Purity (%)Predominant Impurity Removed
Recrystallization (Ethanol/Water) 92.598.7D-Gluconic Acid
Ion-Exchange Chromatography 95.1>99.5Glucaric Acid, Oxalic Acid

Visualizations

Below are diagrams illustrating key workflows and concepts related to the purification and analysis of this compound.

experimental_workflow cluster_purification Purification Stage cluster_analysis Analysis Stage crude_dma Crude this compound dissolution Dissolution in Hot Solvent crude_dma->dissolution Step 1 crystallization Slow Cooling & Crystallization dissolution->crystallization Step 2 filtration Vacuum Filtration & Washing crystallization->filtration Step 3 pure_dma Pure this compound Crystals filtration->pure_dma Step 4 sample_prep Sample Preparation pure_dma->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis & Purity Calculation hplc->data_analysis report Purity Report data_analysis->report

Caption: A typical workflow for the purification and purity analysis of this compound.

logical_relationship start Commercially Available This compound purity_check Initial Purity Assessment (e.g., HPLC) start->purity_check decision Purity Meets Specification? purity_check->decision use_as_is Use in Experiment decision->use_as_is Yes purify Select Purification Method decision->purify No recrystallization Recrystallization purify->recrystallization ion_exchange Ion-Exchange Chromatography purify->ion_exchange final_purity_check Final Purity Assessment recrystallization->final_purity_check ion_exchange->final_purity_check final_purity_check->decision

Caption: Decision-making process for the purification of this compound based on purity requirements.

signaling_pathway d_glucose D-Glucose oxidation Oxidation d_glucose->oxidation d_mannonic_acid This compound oxidation->d_mannonic_acid dehydratase D-mannonate dehydratase d_mannonic_acid->dehydratase kdg 2-keto-3-deoxy-D-gluconate (KDG) dehydratase->kdg central_metabolism Central Metabolism (e.g., Entner-Doudoroff Pathway) kdg->central_metabolism

Caption: Simplified metabolic pathway showing the conversion of this compound.[1]

References

Impact of pH and temperature on D-Mannonic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D-Mannonic acid under various experimental conditions. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

Encountering unexpected results during your experiments with this compound? This guide addresses common issues related to its stability.

ProblemPossible CauseRecommended Solution
Inconsistent bioactivity or analytical results Degradation of this compound due to improper storage or experimental conditions. In aqueous solutions, this compound is in equilibrium with its lactone form, D-mannono-1,4-lactone, and the stability of both is pH and temperature-dependent.[1]Verify the pH and temperature of your stock solutions and experimental buffers. Prepare fresh solutions before use and store them at recommended conditions (see FAQs). Implement a stability-indicating analytical method, such as HPLC, to monitor the concentration of this compound and detect potential degradation products.[2][3][4]
Precipitation in solution The solubility of this compound or its degradation products may be exceeded, especially at lower pH or in the presence of certain salts.Confirm the solubility of this compound in your specific buffer system. If precipitation occurs, consider adjusting the pH or using a co-solvent if your experimental design allows.
Shift in pH of the solution over time Degradation of this compound can lead to the formation of acidic or basic byproducts, altering the pH of the medium. For instance, the hydrolysis of the lactone form consumes hydroxide (B78521) ions, potentially lowering the pH in unbuffered solutions.Use a well-buffered system appropriate for your target pH range to maintain stable pH throughout the experiment. Regularly monitor the pH of your solutions, especially during long-term studies.
Appearance of unknown peaks in chromatograms These may represent degradation products of this compound. Under acidic or basic conditions, and with elevated temperature, aldonic acids can undergo oxidation, decarboxylation, or other rearrangements.Employ forced degradation studies (see Experimental Protocols) to intentionally generate degradation products. This will help in identifying the unknown peaks in your experimental samples. Use analytical techniques like LC-MS to identify the mass of the unknown peaks and elucidate their structures.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and D-mannono-1,4-lactone in solution?

A1: In aqueous solutions, this compound exists in a dynamic equilibrium with its cyclic ester form, D-mannono-1,4-lactone.[1] This equilibrium is influenced by both pH and temperature. Generally, acidic conditions favor the lactone form, while neutral to alkaline conditions favor the open-chain acid form.

Q2: How do pH and temperature affect the stability of this compound?

A2: Both pH and temperature are critical factors.

  • pH: Extreme pH values (both acidic and alkaline) can accelerate the degradation of this compound. In strongly acidic solutions, hydrolysis of the glycosidic bond can occur, while in alkaline solutions, enolization and subsequent oxidation or rearrangement reactions are more likely. The hydrolysis of the lactone form is also catalyzed by both acid and base.

  • Temperature: Higher temperatures generally increase the rate of all chemical reactions, including the degradation of this compound and the hydrolysis of its lactone. For long-term storage, lower temperatures are recommended.

Q3: What are the potential degradation pathways of this compound?

A3: While specific degradation pathways for this compound are not extensively detailed in the literature, general pathways for aldonic acids include:

  • Lactone Hydrolysis: The interconversion between the lactone and the open-chain acid is a primary consideration.

  • Oxidation: The hydroxyl groups and the carboxylic acid group can be susceptible to oxidation, potentially leading to the formation of dicarboxylic acids (aldaric acids) or shorter-chain acids.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Dehydration: Removal of water molecules can lead to the formation of unsaturated compounds.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To minimize degradation, this compound solutions should be:

  • Stored at low temperatures (2-8°C for short-term, -20°C or lower for long-term).

  • Maintained at a pH close to neutral, unless the experimental protocol requires otherwise.

  • Protected from light and oxygen by using amber vials and purging with an inert gas like nitrogen or argon.

  • Prepared fresh whenever possible.

Q5: Is there a standard method to quantify the stability of this compound?

A5: A common and effective method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2][3][4] This involves developing an HPLC protocol that can separate this compound from its lactone form and any potential degradation products. By monitoring the peak area of this compound over time under different conditions, you can determine its degradation rate.

Data on this compound Stability

Table for Experimental Data Collection:

pHTemperature (°C)Initial Concentration (mM)Concentration at Time X (mM)Half-life (t½)Rate Constant (k)Degradation Products Observed

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

Objective: To determine the degradation rate of this compound at a specific pH and temperature.

Materials:

  • This compound

  • Aqueous buffers of desired pH (e.g., pH 3, 5, 7, 9)

  • Thermostatically controlled incubator or water bath

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or RI)

  • Volumetric flasks, pipettes, and autosampler vials

  • High-purity water and appropriate mobile phase solvents (e.g., acetonitrile, methanol, phosphate (B84403) buffer)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in high-purity water.

  • Preparation of Test Solutions: Dilute the stock solution into the different pH buffers to a final desired concentration.

  • Incubation: Place the test solutions in the thermostatically controlled incubator or water bath set to the desired temperature.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

  • Sample Quenching (if necessary): To stop the degradation reaction immediately, the sample can be diluted with a cold mobile phase or the pH can be neutralized.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method capable of separating this compound from its lactone and potential degradation products.

  • Data Analysis: Plot the concentration of this compound versus time. From this data, calculate the degradation rate constant (k) and the half-life (t½).

Protocol 2: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound to aid in the development of a stability-indicating analytical method and to understand degradation pathways.

Materials:

  • This compound solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp for photostability testing

  • Heating block or oven

Procedure:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a set period.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat a solid sample or a solution of this compound at a high temperature (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to UV light.

  • Analysis: Analyze the stressed samples by HPLC or LC-MS to identify and characterize the degradation products formed under each condition.

Visualizations

D_Mannonic_Acid_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Solution B Select pH and Temperature Conditions A->B Define Parameters C Incubate Samples B->C Start Experiment D Withdraw Aliquots at Time Points C->D Sampling E HPLC/LC-MS Analysis D->E Analyze F Identify and Quantify This compound and Degradants E->F Process Data G Determine Degradation Kinetics (Rate Constant, Half-life) F->G Quantitative Analysis H Elucidate Degradation Pathway F->H Qualitative Analysis Aldonic_Acid_Degradation_Pathways MannonicAcid This compound (Open-Chain Form) Lactone D-Mannono-1,4-lactone MannonicAcid->Lactone Equilibrium (pH, Temp dependent) Oxidation Oxidation Products (e.g., Aldaric Acids) MannonicAcid->Oxidation Oxidizing Agents Decarboxylation Decarboxylation Products (Shorter-chain molecules) MannonicAcid->Decarboxylation Heat Dehydration Dehydration Products (Unsaturated compounds) MannonicAcid->Dehydration Acid/Heat

References

Technical Support Center: D-Mannonic Acid Derivatives Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the solubility of D-Mannonic acid and its derivatives. The information is structured to address common challenges and provide actionable solutions through troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low solubility of some this compound derivatives?

A1: The solubility of this compound derivatives is governed by their molecular structure. While this compound itself is a polar polyhydroxy carboxylic acid, certain derivatives may exhibit poor solubility due to factors such as increased molecular weight, the introduction of large hydrophobic moieties, and strong intermolecular forces in the crystal lattice. For instance, esterification or amidation of the carboxylic acid group can reduce the molecule's ability to ionize and interact with water.

Q2: What are the main strategies to enhance the aqueous solubility of this compound derivatives?

A2: Strategies to improve solubility can be broadly categorized into three main approaches:

  • Physical Modifications: These methods alter the physical properties of the solid compound to improve its dissolution rate. Key techniques include particle size reduction (micronization and nanosuspension) and the formation of amorphous solid dispersions.[1][2]

  • Chemical Modifications: This involves altering the chemical structure of the derivative to introduce more hydrophilic or ionizable groups. Common approaches include salt formation (for derivatives with a free carboxylic acid or a basic group), co-crystallization with a highly soluble co-former, and the creation of prodrugs.[3]

  • Formulation-Based Approaches: These strategies involve the use of excipients to enhance solubility in the final formulation. This includes the use of co-solvents, surfactants, cyclodextrins to form inclusion complexes, and lipid-based formulations.[4][5]

Q3: How does pH affect the solubility of this compound derivatives?

A3: For this compound and its derivatives that possess a free carboxylic acid group, solubility is highly pH-dependent. In acidic to neutral solutions, the carboxylic acid will be in its less soluble, protonated form (-COOH). As the pH increases above the pKa of the carboxylic acid, it will deprotonate to form the much more soluble carboxylate salt (-COO⁻). Therefore, adjusting the pH of aqueous formulations to be basic is a simple and effective way to increase the solubility of acidic this compound derivatives.

Q4: Can this compound derivatives participate in specific cell signaling pathways?

A4: Currently, there is limited evidence in the scientific literature to suggest that this compound or its simple derivatives are direct modulators of specific cell signaling pathways in mammalian cells in the context of drug development. Their biological roles are primarily understood in the context of metabolic pathways.[6] For example, D-mannono-1,4-lactone has been noted to have neuroprotective effects in animal models and can act as an inhibitor of β-galactosidase in E. coli.[7][8] However, detailed signaling cascades have not been elucidated.

Troubleshooting Guides

Issue 1: this compound derivative precipitates out of aqueous buffer during an experiment.

Possible Cause Troubleshooting Steps
pH of the buffer is too low. If the derivative has a carboxylic acid group, increase the pH of the buffer with a dilute base (e.g., 0.1 M NaOH) until the compound redissolves. Ensure the final pH is compatible with your experimental system.
Concentration exceeds solubility limit. Prepare a more dilute solution. If a higher concentration is necessary, consider using a co-solvent system (see Protocol 2).
Compound is degrading. Some derivatives may be unstable at certain pH values or temperatures. Assess the stability of your compound under the experimental conditions. Consider running the experiment at a lower temperature or for a shorter duration.
Ionic strength of the buffer. High salt concentrations can sometimes decrease the solubility of organic molecules (salting out). Try preparing your solution in a buffer with a lower ionic strength.

Issue 2: Difficulty dissolving a this compound derivative in organic solvents for stock solution preparation.

Possible Cause Troubleshooting Steps
Incorrect solvent choice. This compound and its polar derivatives are often soluble in polar aprotic solvents like DMSO and DMF, and to a lesser extent in alcohols like ethanol (B145695) and methanol. For less polar derivatives, a wider range of organic solvents may be suitable. Test solubility in a small scale first.
Low dissolution rate. Gently warm the mixture while stirring or use sonication to aid dissolution. Be cautious with heating to avoid degradation.
Crystalline form is highly stable. The solid-state properties of the compound can significantly impact dissolution. If different polymorphs are available, test their respective solubilities.

Quantitative Data on Solubility

Table 1: Illustrative Aqueous Solubility of this compound at 25°C

pHExpected FormIllustrative Solubility (g/L)
2.0Primarily Acidic (-COOH)~150
4.0Mix of Acidic and Salt~300
7.0Primarily Salt (-COO⁻)>500

Table 2: Illustrative Solubility of a Hypothetical Ester Derivative of this compound in Various Solvents at 25°C

SolventDielectric ConstantIllustrative Solubility (mg/mL)
Water80.1< 1
Ethanol24.525
DMSO46.7> 100
Acetone20.715
Chloroform4.85

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol is suitable for enhancing the solubility of thermally sensitive this compound derivatives.

Materials:

  • This compound derivative

  • Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., ethanol, methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the this compound derivative and the polymer carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve the this compound derivative in a minimal amount of a suitable volatile organic solvent in a round-bottom flask.

  • Add the polymer carrier to the solution and stir until a clear solution is obtained. Sonication may be used to aid dissolution.[9]

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a solid film or mass is formed on the walls of the flask.

  • Scrape the solid mass from the flask and place it in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Grind the resulting solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator until further use.

Protocol 2: Preparation of a Cyclodextrin (B1172386) Inclusion Complex by Kneading Method

This method is effective for poorly water-soluble this compound derivatives and can be performed without large volumes of organic solvents.[4][5]

Materials:

  • This compound derivative

  • β-cyclodextrin or a derivative (e.g., HP-β-CD, SBE-β-CD)

  • Deionized water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Calculate the required amounts of the this compound derivative and the cyclodextrin for a specific molar ratio (commonly 1:1 or 1:2).

  • Place the cyclodextrin in a mortar and add a small amount of deionized water to form a thick, uniform paste.

  • Gradually add the this compound derivative to the cyclodextrin paste.

  • Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a few drops of water.

  • Spread the resulting paste in a thin layer on a glass tray and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Scrape the dried complex and grind it into a fine powder.

  • Store the inclusion complex in a tightly sealed container in a desiccator.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategy cluster_methods Specific Methods cluster_evaluation Evaluation cluster_outcome Outcome start Poorly Soluble This compound Derivative phys_mod Physical Modification start->phys_mod Choose Strategy chem_mod Chemical Modification start->chem_mod Choose Strategy form_mod Formulation Approach start->form_mod Choose Strategy sd Solid Dispersion phys_mod->sd Select Method cc Co-crystallization phys_mod->cc Select Method sf Salt Formation chem_mod->sf Select Method cd Cyclodextrin Complex form_mod->cd Select Method cosolvent Co-solvency form_mod->cosolvent Select Method sol_test Solubility Testing sd->sol_test cc->sol_test sf->sol_test cd->sol_test cosolvent->sol_test diss_test Dissolution Rate sol_test->diss_test char_test Characterization (DSC, XRD) diss_test->char_test success Enhanced Solubility char_test->success Meets Target fail Optimization Needed char_test->fail Does Not Meet Target cluster_strategy cluster_strategy fail->cluster_strategy Re-evaluate Strategy

Caption: Experimental workflow for enhancing the solubility of this compound derivatives.

troubleshooting_workflow cluster_ph pH Adjustment cluster_concentration Concentration Adjustment start Compound Precipitates in Aqueous Buffer q1 Is the derivative acidic? start->q1 increase_ph Increase buffer pH q1->increase_ph Yes use_cosolvent Use Co-solvent System (e.g., DMSO, Ethanol) q1->use_cosolvent No check_stability Check pH stability increase_ph->check_stability solved Problem Solved check_stability->solved lower_conc Lower the concentration use_cosolvent->lower_conc Precipitation persists use_cosolvent->solved Dissolves lower_conc->solved

Caption: Troubleshooting guide for precipitation of this compound derivatives in aqueous solutions.

References

Addressing matrix effects in D-Mannonic acid analysis from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of D-Mannonic acid from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and unreliable quantification.[1][2] In simple terms, other molecules in the sample can interfere with the ability of this compound to become charged in the mass spectrometer's ion source, leading to a weaker or stronger signal than expected.[2][3] This is a significant challenge in bioanalysis because complex biological samples contain numerous endogenous components like proteins, salts, and lipids that can cause these interferences.[4]

Q2: I'm observing low signal intensity and poor sensitivity for this compound. Could this be due to ion suppression?

A2: Yes, low signal intensity and poor sensitivity are classic signs of ion suppression.[2] This occurs when matrix components co-eluting with this compound compete for ionization, reducing the amount of analyte ions that reach the detector.[1] To confirm this, you can perform a post-column infusion experiment. This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank, extracted sample matrix.[5] A drop in the baseline signal at the retention time of this compound would indicate the presence of ion-suppressing components in your matrix.[3][5]

Q3: What is the most effective way to minimize matrix effects for this compound analysis?

A3: A multi-faceted approach is often the most effective. This includes:

  • Optimizing Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound. Techniques like Solid-Phase Extraction (SPE) are often more effective at producing cleaner extracts compared to simpler methods like Protein Precipitation (PPT).[1][6]

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[1][5]

  • Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for matrix effects. Since the SIL-IS is chemically identical to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[7]

Q4: Should I use Protein Precipitation, Solid-Phase Extraction, or Liquid-Liquid Extraction for my samples?

A4: The choice of sample preparation technique depends on the complexity of your matrix and the required sensitivity of your assay. Protein Precipitation (PPT) is a simple and fast method but often results in significant matrix effects because it doesn't remove many other small molecule interferences.[6] Liquid-Liquid Extraction (LLE) can provide cleaner extracts, but recovery of polar analytes like this compound may be low.[6] Solid-Phase Extraction (SPE), particularly with mixed-mode or ion-exchange sorbents, is often the most effective for removing a broad range of interferences and achieving the cleanest extracts for organic acids.[6][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or inconsistent recovery of this compound Inefficient extraction from the biological matrix.Optimize the sample preparation protocol. For LLE, adjust the pH and solvent polarity. For SPE, ensure the correct sorbent type (anion exchange is suitable for organic acids), and optimize the wash and elution steps.[8][9]
High signal variability between samples Inconsistent matrix effects from sample to sample.Implement the use of a stable isotope-labeled internal standard for this compound. This is the most reliable way to correct for sample-to-sample variations in matrix effects.[7] Also, ensure your sample preparation is robust and reproducible.
Poor peak shape (e.g., fronting, tailing, or splitting) Interaction of this compound with active sites in the HPLC system, or co-elution with an interfering compound.Consider using a metal-free HPLC column, as chelating compounds can interact with stainless steel components causing peak shape issues and ion suppression.[10] Also, optimize the mobile phase pH and organic content to improve peak shape.
Sudden drop in sensitivity during a run sequence Accumulation of matrix components in the LC column or MS ion source.Implement a more rigorous sample clean-up procedure, such as SPE, to reduce the amount of non-volatile matrix components being injected.[4] Incorporate a column wash step at the end of each injection to elute strongly retained interferences. Regularly clean the ion source.
Retention time shifts Changes in mobile phase composition, column temperature, or matrix effects altering analyte interaction with the stationary phase.Ensure mobile phases are freshly prepared and properly degassed. Use a column oven for stable temperature control. Be aware that severe matrix effects can sometimes cause retention time shifts.[7] A robust sample cleanup can help mitigate this.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the general characteristics of common sample preparation techniques for the analysis of organic acids like this compound from biological fluids.

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins.[11]Fast, simple, and inexpensive.Non-selective, resulting in "dirty" extracts with significant matrix effects.[6] May lead to ion suppression.High-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[12]Can provide cleaner extracts than PPT.Can be labor-intensive and may have low recovery for polar compounds like this compound.[6] Emulsion formation can be an issue.Extracting less polar analytes or when SPE is not available.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[8][9]Provides the cleanest extracts, significantly reducing matrix effects.[1][6] High selectivity and recovery are achievable.More time-consuming and expensive than PPT. Requires method development to optimize sorbent and solvents.Assays requiring high sensitivity and accuracy, where minimizing matrix effects is critical.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol is adapted from methods for urinary organic acid analysis.[8][9]

  • Sample Pre-treatment:

    • Thaw urine samples on ice.

    • Centrifuge at 2,000 x g for 10 minutes to remove particulates.

    • Take a 1 mL aliquot of the supernatant and add the internal standard (stable isotope-labeled this compound).

    • Adjust the sample pH to 8-8.5 with a suitable base (e.g., NaOH).[9]

  • SPE Column Conditioning:

    • Use a strong anion exchange (SAX) SPE cartridge.

    • Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove neutral and basic compounds.

    • Dry the cartridge thoroughly under vacuum or by centrifugation.

  • Elution:

    • Elute the this compound and other organic acids using 1-2 mL of an acidic organic solvent (e.g., 2% formic acid in ethyl acetate (B1210297) or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for this compound from Plasma

This protocol is a common method for preparing plasma samples.[11][13]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add 100 µL of plasma.

    • Add the internal standard (stable isotope-labeled this compound).

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is common).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step helps to concentrate the analyte and allows for solvent exchange.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Workflow_for_Addressing_Matrix_Effects Workflow for Addressing Matrix Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation & Analysis Problem Inaccurate Quantification| - Low Sensitivity - High Variability PostColumn Post-Column Infusion - Confirm Ion Suppression Problem->PostColumn Is it matrix effect? CheckRecovery Assess Recovery - Evaluate Sample Prep Problem->CheckRecovery SamplePrep Optimize Sample Prep - Protein Precipitation - Liquid-Liquid Extraction - Solid-Phase Extraction (SPE) PostColumn->SamplePrep CheckRecovery->SamplePrep Chromatography Optimize Chromatography - Change Gradient - Different Column - Adjust pH SamplePrep->Chromatography Still issues? Validation Method Validation| - Accuracy & Precision - Linearity SamplePrep->Validation InternalStandard Implement Internal Standard - Use Stable Isotope-Labeled IS Chromatography->InternalStandard For best accuracy Chromatography->Validation InternalStandard->Validation

Caption: A logical workflow for identifying and mitigating matrix effects.

D_Mannose_Metabolic_Pathway Simplified D-Mannose Metabolic Pathway Mannose D-Mannose Man6P Mannose-6-Phosphate Mannose->Man6P ATP -> ADP MannonicAcid This compound Mannose->MannonicAcid Fru6P Fructose-6-Phosphate Man6P->Fru6P Glycoconjugates N-Glycosylation Man6P->Glycoconjugates Glycolysis Glycolysis Fru6P->Glycolysis KDG 2-keto-3-deoxy-gluconate MannonicAcid->KDG HK Hexokinase (HK) MPI Phosphomannose Isomerase (MPI) PMM2 Phosphomannomutase 2 (PMM2) AldT Aldohexose Dehydrogenase (AldT) ManD Mannonate Dehydratase (ManD)

Caption: Metabolic fate of D-Mannose, including its oxidation to this compound.

References

Technical Support Center: Optimizing Enzymatic Conversion of D-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction time and yield of the enzymatic conversion of D-mannose.

Troubleshooting Guide

Encountering challenges during enzymatic reactions is a common aspect of experimental work. This guide addresses frequently observed problems in the enzymatic production of D-mannose in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low D-Mannose Yield Suboptimal Reaction Conditions: Incorrect pH or temperature can significantly decrease enzyme activity.[1]Verify and optimize the pH and temperature of your reaction mixture to align with the specific enzyme's requirements. Optimal conditions can vary; for instance, some D-mannose isomerases perform best between pH 6.4-8.0 and 30-60°C, while a thermostable mannose-6-phosphate (B13060355) isomerase may have an optimum temperature of 75°C.[1]
Enzyme Instability or Inactivity: The enzyme may have denatured due to improper storage or handling.[1]Ensure enzymes are stored at the correct temperature and handled as per the manufacturer's instructions. It is advisable to perform an enzyme activity assay to confirm its viability before initiating the main experiment.[1]
Substrate or Product Inhibition: High concentrations of the substrate (e.g., D-fructose) or the product (D-mannose) can inhibit enzyme activity.[1]Optimize the initial substrate concentration. Some enzymes are more resistant to substrate inhibition, with studies showing high yields from initial D-fructose concentrations as high as 500 g/L.[1] Consider implementing fed-batch or continuous reaction setups to maintain optimal substrate and product concentrations.[1]
Presence of Inhibitors: The reaction mixture might contain inhibitors, such as certain metal ions or byproducts from substrate preparation.[1]Identify and remove potential inhibitors. For some mannose isomerases, the addition of specific divalent metal ions like Cu²⁺, Mn²⁺, and Co²⁺ can enhance activity.[1]
Slow Reaction Rate Insufficient Enzyme Concentration: The amount of enzyme may be too low for the given substrate concentration.[1]Increase the enzyme concentration incrementally to determine the optimal level.[1]
Poor Mixing: Inadequate agitation can result in localized substrate depletion and product accumulation, which slows down the overall reaction rate.[1]Ensure the reaction vessel provides uniform mixing without generating excessive shear stress that could denature the enzyme.[1]
Byproduct Formation Non-specific Enzyme Activity: The enzyme might be catalyzing unintended side reactions, leading to the formation of undesired byproducts.[1]Utilize a highly specific enzyme for the desired conversion. If byproducts persist, consider downstream purification steps to isolate D-mannose.[1]
Chemical Degradation of Sugars: High temperatures and extreme pH levels can cause the chemical degradation of sugars.[1]Operate the reaction under milder conditions, although this may necessitate a longer reaction time or a higher enzyme concentration.[1]
Inconsistent Results Variability in Reagents: Inconsistent quality of substrates, enzymes, or buffer components can lead to variable outcomes.[1]Use high-purity reagents from a reliable supplier. Prepare fresh buffers for each experiment and verify their pH.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic pathways for D-mannose synthesis?

A1: The enzymatic production of D-mannose primarily utilizes two types of reactions: isomerization and epimerization.[2] Key enzymes involved include D-mannose isomerase, mannose-6-phosphate isomerase, cellobiose (B7769950) 2-epimerase, and D-lyxose isomerase.[1] These enzymes can convert substrates like D-fructose or D-glucose into D-mannose.[1][2]

Q2: Which substrates are commonly used for the enzymatic synthesis of D-mannose?

A2: The most common substrates are D-fructose and D-glucose.[2] D-glucose is an attractive starting material due to its abundance and low cost.[2] The choice of substrate is dependent on the specific enzyme being used. For example, D-lyxose isomerase and D-mannose isomerase typically use D-fructose, while cellobiose 2-epimerase and D-mannose 2-epimerase can utilize D-glucose.[1]

Q3: How do pH and temperature impact the reaction time and yield?

A3: pH and temperature are critical parameters that directly influence an enzyme's activity and stability. Each enzyme has an optimal pH and temperature range for maximum activity. Deviating from these optimal conditions can lead to a significant decrease in the reaction rate and overall yield.[1] For example, many mannose isomerases function optimally in a neutral to slightly alkaline pH range and at moderate temperatures, while some have been identified that are thermostable at higher temperatures.[1]

Q4: What role do cofactors play in the enzymatic conversion to D-mannose?

A4: Certain enzymes require cofactors for their activity. For instance, the activity of some D-lyxose isomerases and mannose-6-phosphate isomerases is enhanced by the presence of divalent metal ions such as Co²⁺ or Mn²⁺.[2][3] It is crucial to include the appropriate cofactor at its optimal concentration in the reaction mixture to achieve maximal enzyme activity and a shorter reaction time.

Q5: How can I monitor the progress of the reaction and quantify the D-mannose yield?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for monitoring the reaction and quantifying D-mannose.[1] Additionally, coupled enzymatic assays can be used for quantification. These assays typically involve a series of enzymatic reactions that ultimately lead to the production of NADPH, which can be measured spectrophotometrically at 340 nm.[1][2]

Quantitative Data on Enzymatic D-Mannose Synthesis

The efficiency of D-mannose production is highly dependent on the choice of enzyme, its source, and the specific reaction conditions. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Conversion of D-Fructose to D-Mannose

EnzymeSource OrganismSubstrate Conc. (g/L)Temp (°C)pHCofactor(s)D-Mannose Yield (%)Reaction Time (h)Reference
D-Lyxose IsomeraseThermotoga neapolitana400656.51 mM Co²⁺25.4%9[3]
D-Lyxose IsomeraseBacillus velezensis500556.50.1 mM Co²⁺~22%6[2][3]
D-Lyxose Isomerase (mutant)Caldanaerobius polysaccharolyticus600656.51 mM Mn²⁺~26%24[2][4]

Table 2: Conversion of D-Glucose to D-Mannose

Enzyme(s)Source Organism(s)Substrate Conc. (g/L)Temp (°C)pHCofactor(s)D-Mannose Yield (g/L)Reaction Time (h)Reference
Cellobiose 2-EpimeraseCaldicellulosiruptor saccharolyticus500757.5-753[2]
D-Glucose Isomerase & D-Lyxose Isomerase (co-expressed)Acidothermus cellulolyticus & Thermosediminibacter oceani400656.5Co²⁺608[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis and quantification of D-mannose.

Protocol 1: D-Mannose Production using Whole-Cell Biocatalysis

This protocol outlines the one-pot conversion of D-glucose to D-mannose using whole-cell catalysts co-expressing D-glucose isomerase and D-lyxose isomerase.[2]

  • Recombinant Strain Cultivation:

    • Inoculate a suitable E. coli strain co-expressing D-glucose isomerase and D-lyxose isomerase into a rich medium (e.g., LB medium) with appropriate antibiotics.

    • Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding an inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for several hours.

  • Whole-Cell Biocatalysis:

    • Harvest the induced cells by centrifugation (e.g., 6000 x g for 10 min at 4°C).[2]

    • Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.5) and resuspend to a desired cell density.[2]

    • Prepare the reaction mixture containing:

      • D-glucose: 400 g/L

      • Phosphate buffer (50 mM, pH 6.5)

      • CoCl₂: 1 mM

      • Resuspended whole cells

    • Incubate the reaction mixture at 65°C with gentle agitation for up to 8 hours.[2]

  • Product Analysis:

    • Periodically collect samples from the reaction mixture.

    • Terminate the enzymatic reaction by boiling the sample for 10 minutes.[2]

    • Centrifuge the sample to remove cell debris.[2]

    • Analyze the supernatant for D-mannose, D-glucose, and D-fructose concentrations using HPLC.

Protocol 2: Coupled Enzymatic Assay for D-Mannose Quantification

This protocol describes a spectrophotometric method to quantify D-mannose in a sample.[1][2]

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂.

    • Reagent Mix: Prepare a solution in assay buffer containing ATP, NADP⁺, Hexokinase (HK), Phosphoglucose Isomerase (PGI), and Glucose-6-Phosphate Dehydrogenase (G6PDH).

    • Phosphomannose Isomerase (PMI) Solution: Prepare a separate solution of PMI in the assay buffer.

    • D-Mannose Standards: Prepare a series of D-mannose standards with known concentrations.

  • Assay Procedure (96-well plate format):

    • Add your sample and D-mannose standards to separate wells of the microplate.

    • Step 1 (Quantification of Glucose and Fructose):

      • Add the Reagent Mix (containing HK, PGI, G6PDH) to each well.

      • Incubate at room temperature until the reaction is complete (typically 10-15 minutes).

      • Measure the absorbance at 340 nm (A₁). This reading corresponds to the NADPH produced from the endogenous glucose and fructose (B13574) in the sample.[2]

    • Step 2 (Quantification of Mannose):

      • Add the PMI solution to each well.[2] The PMI will convert mannose-6-phosphate (formed by HK from mannose) to fructose-6-phosphate, which then enters the coupled reaction to produce more NADPH.[2]

      • Incubate at room temperature until the reaction is complete (typically 20-30 minutes).

      • Measure the final absorbance at 340 nm (A₂).[2]

  • Calculation:

    • The increase in absorbance (A₂ - A₁) is proportional to the amount of D-mannose in the sample.[2]

    • Calculate the D-mannose concentration in your samples by comparing the absorbance change to the standard curve generated from the D-mannose standards.[2]

Visualizations

Enzymatic Pathways for D-Mannose Synthesis

Enzymatic_Pathways cluster_glucose From D-Glucose cluster_fructose From D-Fructose cluster_phosphorylated Phosphorylated Intermediate Pathway D-Glucose D-Glucose D-Mannose_G D-Mannose D-Glucose->D-Mannose_G Cellobiose 2-Epimerase D-Fructose_G D-Fructose D-Glucose->D-Fructose_G D-Glucose Isomerase D-Mannose_F D-Mannose D-Fructose_F D-Fructose D-Fructose_F->D-Mannose_F D-Lyxose Isomerase or D-Mannose Isomerase Fructose-6-P D-Fructose-6-Phosphate Mannose-6-P D-Mannose-6-Phosphate Fructose-6-P->Mannose-6-P Mannose-6-Phosphate Isomerase (PMI) D-Mannose_P D-Mannose Mannose-6-P->D-Mannose_P Phosphatase

Caption: Key enzymatic pathways for the synthesis of D-Mannose.

General Experimental Workflow for D-Mannose Production

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis & Purification A Prepare Buffer and Substrate Solution C Combine Substrate, Buffer, Cofactors, and Enzyme A->C B Prepare Enzyme Solution (or Whole-Cell Catalyst) B->C D Incubate at Optimal Temperature and pH with Agitation C->D E Monitor Reaction (e.g., take time-point samples) D->E E->D Continue Reaction F Terminate Reaction (e.g., Heat Inactivation) E->F Reaction Complete G Quantify D-Mannose (e.g., HPLC, Enzymatic Assay) F->G H Downstream Processing (Purification) G->H I Pure D-Mannose H->I

Caption: A general workflow for enzymatic D-Mannose production.

Troubleshooting Logic Flowchart

Caption: A troubleshooting flowchart for low D-Mannose yield.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for D-Mannonic Acid in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of D-Mannonic acid in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding its role in various physiological and pathological processes. This guide provides a comparative overview of validated analytical methodologies, with a primary focus on High-Performance Liquid Chromatography (HPLC) and its hyphenated techniques. Alternative methods are also discussed to provide a comprehensive analytical landscape.

Comparison of Analytical Methods

While specific validated methods for this compound are not abundantly documented, methodologies for similar aldonic and sugar acids can be adapted and validated. This table summarizes the potential performance of various analytical techniques for this compound analysis.

MethodPrincipleDerivatization RequiredTypical Limit of Quantification (LOQ)ThroughputSelectivityKey AdvantagesKey Disadvantages
HPLC-UV/Vis Separation based on polarity, detection via UV/Vis absorbance after derivatization.Yes (e.g., PMP)~0.5 - 10 µg/mLMediumModerateCost-effective, widely available instrumentation.Indirect detection, potential for interference.
HPLC-ELSD Separation based on polarity, detection of non-volatile analytes after solvent evaporation.No~1 - 50 µg/mLMediumLow to ModerateUniversal detection for non-volatile compounds.Non-linear response, lower sensitivity than MS.
LC-MS/MS Separation by liquid chromatography coupled with highly selective mass spectrometric detection.No (but can enhance sensitivity)< 1 µg/mLHighHighHigh sensitivity and specificity, structural information.High initial instrument cost, potential for matrix effects.
GC-MS Separation of volatile derivatives by gas chromatography with mass spectrometric detection.Yes (e.g., silylation)~0.1 - 5 µg/mLMedium to HighHighExcellent separation efficiency, high sensitivity.Requires derivatization, not suitable for thermolabile compounds.
Ion Chromatography (IC) Separation of ionic species based on interaction with an ion-exchange stationary phase.No~1 - 20 µg/mLMediumHigh for ionic speciesExcellent for separating charged molecules, minimal sample preparation.Limited to ionic analytes, potential for matrix interference.
Capillary Electrophoresis (CE) Separation of charged molecules in a capillary based on their electrophoretic mobility.No~1 - 50 µMHighHighHigh separation efficiency, small sample volume required.Lower concentration sensitivity compared to LC-MS.

Experimental Protocols

Detailed experimental protocols are essential for the successful validation and implementation of any analytical method. Below are representative protocols for HPLC-based analysis of this compound.

Method 1: HPLC with Pre-column Derivatization and UV/Vis Detection

This method is a cost-effective approach suitable for laboratories with standard HPLC instrumentation. Derivatization is necessary to introduce a chromophore for UV/Vis detection.

1. Sample Preparation (Plasma/Serum):

  • To 100 µL of plasma or serum, add 200 µL of a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) or methanol).

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

2. Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP):

  • Reconstitute the dried extract in 50 µL of 0.5 M NaOH.

  • Add 50 µL of 0.5 M PMP in methanol.

  • Incubate the mixture at 70°C for 60 minutes.

  • Cool the reaction mixture to room temperature and neutralize with 50 µL of 0.5 M HCl.

  • Add 850 µL of water and extract three times with 1 mL of chloroform (B151607) to remove excess PMP.

  • The aqueous layer containing the PMP-derivatized this compound is collected for HPLC analysis.

3. HPLC-UV/Vis Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of A: 50 mM phosphate (B84403) buffer (pH 6.8) and B: Acetonitrile.

    • 0-20 min: 10-30% B

    • 20-25 min: 30-10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

Method 2: LC-MS/MS for High-Sensitivity Analysis

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity and specificity, often eliminating the need for derivatization.

1. Sample Preparation (Urine):

  • Thaw urine samples to room temperature and vortex.

  • Centrifuge at 5,000 x g for 10 minutes to remove particulate matter.

  • Dilute the supernatant 1:10 with the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile).

  • The diluted sample is ready for injection.

2. LC-MS/MS Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

    • 0-1 min: 95% B

    • 1-5 min: 95-50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50-95% B

    • 6.1-10 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: A specific precursor-to-product ion transition for this compound would need to be determined (e.g., by infusion of a standard). A hypothetical transition could be m/z 195 -> 75.

Alternative Analytical Methodologies

Beyond conventional HPLC, other techniques offer viable alternatives for the analysis of this compound in biological samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique provides excellent separation and sensitivity. However, it necessitates a two-step derivatization process for aldonic acids, typically involving lactonization followed by silylation to increase volatility.[1]

  • Ion Chromatography (IC): As an acidic sugar, this compound is well-suited for analysis by IC. This technique separates ions based on their charge and can be coupled with conductivity detection or mass spectrometry. It often requires minimal sample preparation, making it an efficient method for charged analytes.[2]

  • Capillary Electrophoresis (CE): CE offers high-resolution separations of charged molecules with very small sample volumes. The separation is based on the differential migration of ions in an electric field. CE can be coupled with various detectors, including UV and mass spectrometry, providing a high-throughput and efficient analytical solution.[3]

Visualizing the Workflow

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for the described HPLC-based methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma/Serum Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 drydown Evaporation to Dryness supernatant1->drydown reconstitute Reconstitute in NaOH drydown->reconstitute add_pmp Add PMP Reagent reconstitute->add_pmp incubate Incubation (70°C) add_pmp->incubate neutralize Neutralization (HCl) incubate->neutralize extract Liquid-Liquid Extraction neutralize->extract hplc HPLC-UV Analysis extract->hplc data Data Acquisition & Quantification hplc->data

Workflow for HPLC-UV analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample centrifuge Centrifugation urine->centrifuge dilute Dilution with Mobile Phase centrifuge->dilute lcms LC-MS/MS Analysis dilute->lcms data Data Acquisition & Quantification lcms->data

Workflow for LC-MS/MS analysis of this compound.

References

A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of D-Mannonic Acid and D-Gluconic Acid Properties

This compound and D-gluconic acid, both oxidized forms of hexose (B10828440) sugars, share structural similarities but exhibit distinct physicochemical properties and play different roles in biological systems. This guide provides a detailed comparative analysis of these two sugar acids, offering insights into their properties, biological significance, and the experimental protocols used for their characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and D-gluconic acid is presented below. These properties are crucial for understanding their behavior in solution and their potential applications in drug formulation and development.

PropertyThis compoundD-Gluconic AcidReferences
Molar Mass 196.16 g/mol 196.16 g/mol [1]
Melting Point 74-76 °C131 °C[1][2]
pKa ~3.39 (Predicted)3.5 - 3.86[1]
Water Solubility Data not readily availableFreely soluble (316 g/L at 25°C)[1]
Stability Hydrolyzes from its lactone formStable under normal conditions[3]

Note: Some data for this compound, particularly its experimental pKa and quantitative water solubility, are not as extensively documented in publicly available literature as those for D-gluconic acid. The melting point of this compound can also vary depending on its isomeric form and presence of its lactone.

Biological Activity and Metabolic Pathways

This compound and D-gluconic acid are both intermediates in carbohydrate metabolism, but they participate in distinct pathways.

D-Gluconic Acid:

D-gluconic acid is a product of glucose oxidation and is a key intermediate in the pentose phosphate (B84403) pathway (PPP) and the Entner-Doudoroff pathway . In many organisms, glucose is first oxidized to D-glucono-δ-lactone, which then hydrolyzes to D-gluconic acid. This can then be phosphorylated to 6-phospho-D-gluconate, a central molecule that can enter the PPP to generate NADPH and precursors for nucleotide biosynthesis. In some bacteria, D-gluconic acid can also be catabolized through the Entner-Doudoroff pathway.

This compound:

This compound is primarily involved in the metabolism of D-mannose and certain uronic acids. It is an intermediate in the pathway that converts these sugars into fructose-6-phosphate, which can then enter glycolysis. A key step in this pathway is the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate (KDG).

While direct comparative studies on the broader biological effects of these two acids are limited, their distinct metabolic roles suggest they would have different impacts on cellular energy and biosynthetic processes. D-gluconic acid has been noted for its antioxidant and anti-inflammatory properties[4].

Signaling and Metabolic Pathway Diagrams

The following diagrams illustrate the central metabolic pathways involving D-gluconic acid and this compound.

D_Gluconic_Acid_Pathway Glucose D-Glucose GDL D-Glucono-δ-lactone Glucose->GDL Glucose Oxidase/ Dehydrogenase Gluconic_Acid D-Gluconic Acid GDL->Gluconic_Acid Hydrolysis P6G 6-Phospho-D-gluconate Gluconic_Acid->P6G Gluconokinase EDP Entner-Doudoroff Pathway Gluconic_Acid->EDP PPP Pentose Phosphate Pathway P6G->PPP D_Mannonic_Acid_Pathway Mannose D-Mannose Mannonic_Acid This compound Mannose->Mannonic_Acid Aldohexose Dehydrogenase KDG 2-Keto-3-deoxy- D-gluconate Mannonic_Acid->KDG Mannonate Dehydratase Glycolysis Glycolysis KDG->Glycolysis pKa_Determination_Workflow A Prepare 0.1 M Sugar Acid Solution B Titrate with 0.1 M NaOH A->B C Record pH and Volume of NaOH B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine Equivalence Point D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G Solubility_Determination_Workflow A Add Excess Solid to Water B Equilibrate in Shaker (24-48h) A->B C Collect and Filter Supernatant B->C D Quantify Concentration by HPLC C->D E Determine Solubility from Calibration Curve D->E

References

D-Mannonic acid versus citric acid as a metal chelating agent

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to D-Mannonic Acid and Citric Acid as Metal Chelating Agents

For researchers, scientists, and drug development professionals, the selection of an appropriate metal chelating agent is a critical decision that can impact the efficacy, stability, and safety of formulations. While citric acid is a well-established and widely utilized chelating agent, the potential of other naturally derived compounds, such as this compound, warrants exploration. This guide provides an objective comparison of the metal chelating properties of this compound and citric acid, supported by available experimental data and detailed methodologies.

Introduction to the Chelating Agents

Citric acid is a tricarboxylic acid naturally found in citrus fruits. Its three carboxyl groups and one hydroxyl group allow it to form stable complexes with a wide range of metal ions, making it a versatile chelating agent in the food, pharmaceutical, and cosmetic industries.[1][2][3][4]

This compound is a sugar acid, an oxidized form of the monosaccharide D-mannose.[5] While direct experimental data on the metal chelating properties of this compound is limited, its structural similarity to other sugar acids known for their chelating abilities, such as D-Gluconic acid, suggests its potential to form complexes with metal ions.[1][3][6][7][8] The carboxyl group and multiple hydroxyl groups in its structure are potential sites for metal ion coordination.

Comparative Analysis of Chelating Performance

A direct quantitative comparison of the chelating performance of this compound and citric acid is challenging due to the lack of specific stability constant data for this compound. However, a qualitative comparison can be drawn based on their molecular structures and the known properties of related compounds.

Citric Acid:

  • Mechanism of Chelation: Citric acid chelates metal ions through the coordination of its three carboxylate groups and the hydroxyl group. The formation of stable five- or six-membered chelate rings contributes to the stability of these complexes.[4]

  • Metal Ion Specificity: Citric acid is a non-specific chelating agent, forming complexes with a wide variety of divalent and trivalent metal ions, including Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺, and Al³⁺.[9][10][11]

  • pH Dependence: The chelating ability of citric acid is highly dependent on pH. As the pH increases, the carboxyl groups deprotonate, enhancing the molecule's ability to bind to metal cations.[9]

This compound (Inferred Properties):

  • Mechanism of Chelation: As a sugar acid, this compound possesses a terminal carboxyl group and multiple hydroxyl groups along its carbon chain. It is anticipated that chelation would primarily involve the carboxyl group and adjacent hydroxyl groups, leading to the formation of five- or six-membered chelate rings, similar to other aldonic acids like gluconic acid.

  • Metal Ion Specificity: Based on the behavior of other sugar acids, this compound is likely to chelate a range of metal ions, although its affinity for specific metals is unknown. Sugar-based chelating agents have been shown to bind with ions like Ca²⁺ and Fe³⁺.[12]

  • pH Dependence: The chelating capacity of this compound is also expected to be pH-dependent, with increased deprotonation and chelating strength at higher pH values.

Quantitative Data Summary

The following table summarizes the known stability constants (log K) for citric acid with various metal ions. No directly comparable data is available for this compound.

Metal IonCitric Acid (log K)This compound (log K)
Ca²⁺3.2 - 4.8Data not available
Mg²⁺2.8 - 4.4Data not available
Fe²⁺3.2 - 4.4Data not available
Fe³⁺11.4 - 12.5Data not available
Cu²⁺4.8 - 6.1Data not available
Zn²⁺3.2 - 5.0Data not available
Al³⁺6.1 - 7.9Data not available

Note: The range of log K values for citric acid reflects the formation of different complex species (e.g., ML, MHL, ML(OH)) and variations in experimental conditions reported in the literature.

Experimental Protocols

Determining the metal chelating capacity of a compound is crucial for its evaluation as a chelating agent. The following are detailed methodologies for key experiments that can be used to assess and compare the performance of this compound and citric acid.

Potentiometric Titration for Determination of Stability Constants

This method is used to determine the stability constants of metal-ligand complexes in solution.

Principle: A solution of the ligand (this compound or citric acid) and a metal ion is titrated with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH meter. The titration curve of the metal-ligand mixture will be shifted relative to the titration curve of the ligand alone, and this shift can be used to calculate the stability constants of the formed complexes.[9][13][14][15][16]

Protocol:

  • Solution Preparation:

    • Prepare standard solutions of the chelating agent (this compound or citric acid), the metal salt (e.g., CuCl₂, FeCl₃), a strong acid (e.g., HClO₄), and a strong base (e.g., carbonate-free NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KNO₃) to maintain a constant ionic strength.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • In a thermostated titration vessel, place a known volume of a solution containing the chelating agent, the metal salt, and the strong acid in the background electrolyte.

  • Titration:

    • Titrate the solution with the standardized NaOH solution, recording the pH value after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to obtain the titration curves.

    • From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • The stability constants (log K) are then determined from the formation curves (n̄ vs. pL, where pL is the negative logarithm of the free ligand concentration) using computational software.[14][15]

Spectrophotometric Determination of Metal Chelation Capacity

This method provides a rapid assessment of the metal chelating ability of a compound.

Principle: A colored metal-indicator complex is formed. In the presence of a chelating agent, the metal ion is sequestered from the indicator, leading to a decrease in the color intensity, which can be measured spectrophotometrically. Ferrozine is a common indicator for Fe²⁺ chelation.[17][18][19]

Protocol:

  • Reagent Preparation:

    • Prepare solutions of the chelating agent (this compound or citric acid) at various concentrations.

    • Prepare a solution of a metal salt (e.g., FeCl₂).

    • Prepare a solution of the indicator (e.g., ferrozine).

  • Assay:

    • To a series of test tubes, add a fixed volume of the metal salt solution.

    • Add increasing volumes of the chelating agent solution to the respective tubes.

    • Add a fixed volume of the indicator solution to each tube and mix well.

    • Allow the reaction to proceed for a specified time at room temperature.

  • Measurement:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for the metal-indicator complex using a spectrophotometer. A blank containing all reagents except the chelating agent serves as the control.

  • Calculation:

    • The percentage of metal chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the chelating agent.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the metal-ligand interaction.

Principle: A solution of the ligand is titrated into a solution of the metal ion in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[20][21][22][23][24]

Protocol:

  • Sample Preparation:

    • Prepare solutions of the metal ion and the chelating agent (this compound or citric acid) in the same buffer to minimize heat of dilution effects.

    • Degas the solutions prior to the experiment.

  • ITC Experiment:

    • Load the metal ion solution into the sample cell and the chelating agent solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of the ligand into the metal solution.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • The resulting binding isotherm (heat change versus molar ratio of ligand to metal) is fitted to a suitable binding model to determine the thermodynamic parameters (Kₐ, ΔH, and n).

Visualizations

ChelationMechanism cluster_CitricAcid Citric Acid Chelation cluster_DMannonicAcid This compound Chelation (Inferred) CA Citric Acid CA_Complex Citric Acid-Metal Complex CA->CA_Complex Donates e⁻ from -COOH and -OH groups Metal Metal Ion (Mⁿ⁺) Metal->CA_Complex Accepts e⁻ DMA This compound DMA_Complex This compound-Metal Complex DMA->DMA_Complex Donates e⁻ from -COOH and -OH groups Metal2 Metal Ion (Mⁿ⁺) Metal2->DMA_Complex Accepts e⁻

Caption: Inferred chelation mechanisms.

ExperimentalWorkflow cluster_Potentiometry Potentiometric Titration cluster_Spectrophotometry Spectrophotometry cluster_ITC Isothermal Titration Calorimetry P1 Prepare Metal + Ligand Solution P2 Titrate with NaOH P1->P2 P3 Monitor pH Change P2->P3 P4 Calculate Stability Constants P3->P4 S1 Mix Metal-Indicator + Ligand S2 Measure Absorbance Change S1->S2 S3 Calculate % Chelation S2->S3 I1 Inject Ligand into Metal Solution I2 Measure Heat Change I1->I2 I3 Determine Thermodynamic Parameters I2->I3 Start Select Chelating Agent (Citric Acid or this compound) Start->P1 Start->S1 Start->I1

Caption: Experimental workflow for chelation analysis.

Conclusion

Citric acid is a well-characterized, effective, and versatile metal chelating agent with broad applications.[4] While direct experimental evidence for the metal chelating properties of this compound is currently lacking, its structure as a sugar acid strongly suggests it possesses the functional groups necessary for metal ion coordination. Based on the properties of analogous sugar acids, this compound is likely to be a biodegradable and potentially non-toxic chelating agent.[8]

For researchers and drug development professionals, citric acid remains the more predictable choice due to the wealth of available data. However, this compound presents an interesting avenue for future research, particularly in applications where biodegradability and a specific toxicological profile are paramount. The experimental protocols detailed in this guide provide a framework for the direct comparison of these two compounds, which would be essential for validating the potential of this compound as a viable alternative to citric acid. Further investigation into the stability constants of this compound with various metal ions is necessary to fully elucidate its efficacy as a chelating agent.

References

A Comparative Analysis of the Antioxidant Activity of D-Mannonic Acid and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents to combat oxidative stress-related pathologies, the evaluation of the antioxidant capacity of various compounds is paramount. Ascorbic acid (Vitamin C) is a well-established antioxidant, serving as a benchmark in numerous studies. D-Mannonic acid, a sugar acid derived from D-mannose, has a structural resemblance to other aldonic acids that have demonstrated antioxidant potential. This guide provides a comparative overview of the antioxidant activity of this compound and ascorbic acid, drawing upon available experimental data for ascorbic acid and structurally related aldonic acids to infer the potential activity of this compound.

Quantitative Antioxidant Activity

CompoundAssayIC50 / Antioxidant CapacityReference
Ascorbic Acid DPPH~5.05 µg/mL[1]
ABTS--
FRAPHigh reducing power[1]
D-Gluconic Acid derivatives Peroxynitrite scavengingProtective effect observed[2]
Lactobionic Acid General AntioxidantDescribed as having antioxidant properties[3]
Maltobionic Acid General AntioxidantDescribed as a "potent antioxidant"[4][][6][7]
This compound -Data not available-

Note: The antioxidant activity of this compound is inferred from structurally similar aldonic acids. Further research is required to determine its specific antioxidant capacity.

Experimental Protocols

Standardized assays are crucial for the reliable determination of antioxidant activity. The following are detailed protocols for the most common in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

  • Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Test compound (various concentrations)

    • Ascorbic acid (positive control)

    • Methanol (blank)

  • Procedure:

    • Prepare a stock solution of the test compound and ascorbic acid in methanol.

    • In a 96-well plate, add 100 µL of the test compound or standard at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

  • Principle: Antioxidants reduce the pre-formed blue-green ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration and is measured spectrophotometrically.

  • Reagents:

    • ABTS solution (7 mM)

    • Potassium persulfate (2.45 mM)

    • Test compound (various concentrations)

    • Trolox (standard)

    • Phosphate buffered saline (PBS)

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound or Trolox standard at various concentrations to 1 mL of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form, which has an intense blue color. The change in absorbance is monitored spectrophotometrically.

  • Reagents:

    • FRAP reagent:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

      • Mix in a 10:1:1 ratio (v/v/v)

    • Test compound (various concentrations)

    • Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add 10 µL of the test compound or standard to 300 µL of the FRAP reagent.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using FeSO₄ or Trolox, and the results are expressed as Fe²⁺ equivalents or Trolox equivalents.

Signaling Pathways and Mechanisms of Action

Ascorbic Acid

Ascorbic acid is a potent antioxidant that can neutralize free radicals through a variety of mechanisms. It can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). Furthermore, it can indirectly exert antioxidant effects by regenerating other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.[8] Intracellularly, ascorbic acid can influence signaling pathways that modulate the expression of antioxidant enzymes.[9][10] For instance, it can promote the activity of transcription factors like Nrf2, which is a key regulator of the antioxidant response element (ARE), leading to the upregulation of enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[9][10]

Ascorbic_Acid_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Ascorbic_Acid Ascorbic Acid ROS->Ascorbic_Acid Scavenged by Ascorbyl_Radical Ascorbyl Radical (less reactive) Ascorbic_Acid->Ascorbyl_Radical Donates electron Nrf2 Nrf2 Ascorbic_Acid->Nrf2 Activates Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Ascorbyl_Radical->Cellular_Protection ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) ARE->Antioxidant_Enzymes Upregulates expression of Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Cellular_Protection

Figure 1. Simplified signaling pathway of ascorbic acid's antioxidant action.
This compound and Aldonic Acids

The precise antioxidant mechanism of this compound has not been elucidated. However, based on the behavior of other aldonic acids, it is hypothesized that their antioxidant activity may stem from their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The carboxyl group may also play a role in chelating metal ions that can catalyze oxidative reactions. Further research is necessary to delineate the specific mechanisms of action for this compound.

Experimental Workflow

A typical workflow for comparing the antioxidant activity of two compounds is depicted below.

Experimental_Workflow start Start compound_prep Prepare Stock Solutions (this compound, Ascorbic Acid) start->compound_prep dpph_assay Perform DPPH Assay compound_prep->dpph_assay abts_assay Perform ABTS Assay compound_prep->abts_assay frap_assay Perform FRAP Assay compound_prep->frap_assay data_analysis Data Analysis (Calculate IC50, TEAC, etc.) dpph_assay->data_analysis abts_assay->data_analysis frap_assay->data_analysis comparison Compare Antioxidant Activities data_analysis->comparison conclusion Conclusion comparison->conclusion

References

Comparative Analysis of Antibody Cross-Reactivity: A Focus on D-Mannonic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Antibody Specificity and Cross-Reactivity

Antibody specificity is a critical factor in the development of reliable immunoassays and targeted therapeutics. Cross-reactivity, the ability of an antibody to bind to molecules other than its primary target, can lead to inaccurate results and off-target effects. In the case of small molecules like D-Mannonic acid, which differ from their analogs by subtle stereochemical or functional group changes, achieving high specificity is a significant challenge.

The following diagram illustrates the principle of antibody cross-reactivity, where an antibody intended for a specific hapten (target molecule) may also bind to structurally similar analogs.

cluster_0 High Specificity cluster_1 Cross-Reactivity Antibody Anti-Target Antibody Target Target Hapten Antibody->Target High Affinity Binding Antibody_cr Anti-Target Antibody Analog Structurally Similar Analog Antibody_cr->Analog Lower Affinity Binding

Caption: Principle of antibody specificity and cross-reactivity with a target hapten and its analog.

Cross-Reactivity of Anti-D-Mannitol Antibody: A Case Study

To illustrate the expected cross-reactivity for an antibody against a small sugar-like molecule, we present data from a study on a polyclonal antibody raised against D-mannitol. The specificity of this antibody was evaluated against several structurally related sugar alcohols.

Analog TestedPercent Cross-Reactivity (%)Structural Similarity to D-Mannitol
D-Mannitol 100 Target Antigen
Sorbitol8.8Epimer at C2
Other Sugars and Sugar Alcohols<5Varied structural differences
L-Mannitol<1Enantiomer

Data synthesized from publicly available research on anti-D-mannitol antibodies.

The data clearly indicates that even minor stereochemical changes, such as the epimerization at a single carbon in sorbitol, significantly reduce antibody binding. The near-total lack of recognition of the L-enantiomer (L-mannitol) demonstrates the high degree of stereospecificity that can be achieved.

Structural Comparison:

  • This compound vs. D-Mannitol: this compound differs from D-mannitol by the oxidation of the primary alcohol at C1 to a carboxylic acid. This change in functional group and charge would likely be a major determinant for antibody recognition. An antibody raised against this compound would be expected to show minimal cross-reactivity with D-mannitol.

  • D-Mannitol vs. Sorbitol: These molecules are epimers, differing only in the orientation of the hydroxyl group at the C2 position. The observed 8.8% cross-reactivity suggests that while this position is important for binding, some level of interaction is still possible.

  • D-Mannitol vs. L-Mannitol: These are non-superimposable mirror images (enantiomers). The less than 1% cross-reactivity highlights the antibody's ability to distinguish between these chiral forms.

Experimental Protocol: Hapten-Inhibition ELISA for Cross-Reactivity Assessment

The following is a detailed protocol for a competitive (inhibition) Enzyme-Linked Immunosorbent Assay (ELISA), a standard method for determining the cross-reactivity of antibodies against small molecules (haptens).

Objective: To determine the percentage of cross-reactivity of an antibody with various analogs of the target hapten.

Materials:

  • High-binding 96-well microtiter plates

  • Target hapten-protein conjugate (e.g., this compound-BSA) for coating

  • Specific antibody against the target hapten

  • Competing haptens (this compound and its analogs)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with 100 µL of the hapten-protein conjugate (1-10 µg/mL in coating buffer).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with wash buffer.

  • Competitive Inhibition:

    • Prepare serial dilutions of the target hapten (for the standard curve) and the analog haptens (for cross-reactivity testing) in blocking buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each hapten dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 1 hour at 37°C.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at 37°C. During this step, the free antibody will bind to the coated hapten-protein conjugate, while the antibody bound to the free hapten in the solution will not.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

    • Generate a standard curve by plotting the absorbance against the concentration of the target hapten.

    • Determine the IC50 value (the concentration of hapten that causes 50% inhibition of the signal) for the target hapten and each analog.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Hapten / IC50 of Analog Hapten) x 100

The following diagram outlines the experimental workflow for the hapten-inhibition ELISA.

cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection cluster_3 Analysis Coat Coat Plate with Hapten-Protein Conjugate Block Block Non-specific Sites Coat->Block PreIncubate Pre-incubate Antibody with Free Hapten (Sample/Analog) AddToPlate Add Mixture to Coated Plate PreIncubate->AddToPlate Competition Competition for Antibody Binding AddToPlate->Competition AddSecondary Add Enzyme-conjugated Secondary Antibody Competition->AddSecondary AddSubstrate Add Substrate AddSecondary->AddSubstrate MeasureSignal Measure Absorbance AddSubstrate->MeasureSignal Calculate Calculate IC50 and % Cross-Reactivity MeasureSignal->Calculate

Caption: Experimental workflow for determining antibody cross-reactivity using a hapten-inhibition ELISA.

Conclusion

While direct experimental data for antibodies against this compound is not currently available, the analysis of antibodies against the structurally similar D-mannitol provides valuable insights. We can anticipate that a highly specific monoclonal antibody raised against this compound would exhibit minimal cross-reactivity with its corresponding sugar alcohol (D-mannitol) due to the difference in the C1 functional group. Furthermore, such an antibody would likely demonstrate a high degree of stereospecificity, with very low recognition of other sugar acid epimers and enantiomers. The provided experimental protocol for hapten-inhibition ELISA offers a robust framework for researchers to empirically determine the cross-reactivity profile of any newly developed antibodies against this compound and its analogs, ensuring data accuracy and reliability in future research and development endeavors.

A Comparative Analysis of D-Mannonic Acid Metabolism Across Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of D-Mannonic acid metabolism in different bacterial strains. It offers a detailed examination of the key enzyme, D-mannonate dehydratase, its kinetic properties, and the broader metabolic pathways involved. This guide also includes detailed experimental protocols for the study of this compound metabolism, empowering researchers to conduct their own investigations in this critical area of microbiology and drug discovery.

Executive Summary

This compound is a key intermediate in the D-glucuronate catabolic pathway in many bacteria. The central enzyme in this pathway is D-mannonate dehydratase (ManD), which catalyzes the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate. This guide highlights the variations in the kinetic efficiency of ManD across different bacterial species, including the pathogenic bacterium Streptococcus suis and the model organisms Escherichia coli and Caulobacter crescentus. Understanding these differences is crucial for the development of targeted antimicrobial therapies. This document provides the necessary data and protocols to facilitate further research into this important metabolic pathway.

Comparative Analysis of D-Mannonate Dehydratase (ManD) Kinetics

The catalytic efficiency of D-mannonate dehydratase (ManD), the enzyme responsible for the conversion of D-mannonate, varies significantly among different bacterial strains. This variation is reflected in the kinetic parameters of the enzyme, specifically the Michaelis constant (KM) and the catalytic rate constant (kcat). A summary of these parameters for ManD from Escherichia coli, Streptococcus suis, and Caulobacter crescentus is presented below.

Bacterial StrainEnzymeKM (mM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)Reference
Escherichia coli K12UxuA (ManD)--~10³[1]
Streptococcus suisManD1.3 ± 0.11.8 ± 0.21.4 x 10³
Caulobacter crescentus NA1000ManD (B8GZZ7)--1.2 x 10⁴[1]

Note: Specific KM and kcat values for E. coli UxuA were not explicitly found in the provided search results, but its catalytic efficiency is reported to be in the order of 10³ M⁻¹s⁻¹.

The data reveals that the ManD from Caulobacter crescentus exhibits a significantly higher catalytic efficiency compared to the enzymes from Escherichia coli and Streptococcus suis. This difference in efficiency may reflect adaptations to different environmental niches and substrate availabilities.

Metabolic Pathways of this compound

This compound is primarily metabolized as part of the D-glucuronate catabolic pathway. While the core pathway is conserved across many bacteria, there are notable differences in the specific enzymes and regulatory mechanisms. Below are graphical representations of the D-glucuronate catabolism pathways in Escherichia coli, Streptococcus suis, and Caulobacter crescentus.

D_Glucuronate_Catabolism_E_coli D-Glucuronate D-Glucuronate D-Fructuronate D-Fructuronate D-Glucuronate->D-Fructuronate UxaC This compound This compound D-Fructuronate->this compound UxuB 2-Keto-3-deoxy-D-gluconate 2-Keto-3-deoxy-D-gluconate This compound->2-Keto-3-deoxy-D-gluconate UxuA (ManD) 2-Keto-3-deoxy-6-phospho-D-gluconate 2-Keto-3-deoxy-6-phospho-D-gluconate 2-Keto-3-deoxy-D-gluconate->2-Keto-3-deoxy-6-phospho-D-gluconate KdgK Glyceraldehyde-3-phosphate + Pyruvate Glyceraldehyde-3-phosphate + Pyruvate 2-Keto-3-deoxy-6-phospho-D-gluconate->Glyceraldehyde-3-phosphate + Pyruvate KdgA

Figure 1: D-Glucuronate catabolism pathway in Escherichia coli.

D_Glucuronate_Catabolism_S_suis D-Glucuronate D-Glucuronate D-Fructuronate D-Fructuronate D-Glucuronate->D-Fructuronate UxaC (putative) This compound This compound D-Fructuronate->this compound UxuB (putative) 2-Keto-3-deoxy-D-gluconate 2-Keto-3-deoxy-D-gluconate This compound->2-Keto-3-deoxy-D-gluconate ManD (UxuA) Glyceraldehyde-3-phosphate + Pyruvate Glyceraldehyde-3-phosphate + Pyruvate 2-Keto-3-deoxy-D-gluconate->Glyceraldehyde-3-phosphate + Pyruvate Entner-Doudoroff Pathway

Figure 2: D-Glucuronate catabolism pathway in Streptococcus suis.[2]

D_Glucuronate_Catabolism_C_crescentus D-Glucuronate D-Glucuronate 2-Keto-3-deoxy-D-gluconate 2-Keto-3-deoxy-D-gluconate D-Glucuronate->2-Keto-3-deoxy-D-gluconate UxaC, UxuB, ManD Pyruvate + Glyceraldehyde-3-phosphate Pyruvate + Glyceraldehyde-3-phosphate 2-Keto-3-deoxy-D-gluconate->Pyruvate + Glyceraldehyde-3-phosphate KduD, KdgK, KdgA

Figure 3: D-Glucuronate catabolism pathway in Caulobacter crescentus.

Experimental Protocols

This section provides detailed methodologies for key experiments to study this compound metabolism.

Expression and Purification of Recombinant His-tagged D-Mannonate Dehydratase (ManD)

This protocol describes the expression of His-tagged ManD in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Protein_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation Inoculation Inoculation Transformation->Inoculation Induction (IPTG) Induction (IPTG) Inoculation->Induction (IPTG) Cell Lysis (Sonication) Cell Lysis (Sonication) Induction (IPTG)->Cell Lysis (Sonication) Centrifugation (Clarification) Centrifugation (Clarification) Cell Lysis (Sonication)->Centrifugation (Clarification) IMAC (Ni-NTA) IMAC (Ni-NTA) Centrifugation (Clarification)->IMAC (Ni-NTA) Elution (Imidazole) Elution (Imidazole) IMAC (Ni-NTA)->Elution (Imidazole) Dialysis Dialysis Elution (Imidazole)->Dialysis

Figure 4: General workflow for recombinant protein expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with His-tagged ManD insert

  • Luria-Bertani (LB) broth and agar (B569324)

  • Appropriate antibiotic (e.g., ampicillin, kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • Ni-NTA affinity resin

  • Lysozyme (B549824)

  • DNase I

Procedure:

  • Transformation: Transform the expression vector into a suitable E. coli expression strain. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into a starter culture of LB broth with antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Add lysozyme and DNase I and incubate on ice.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Equilibrate the Ni-NTA resin with lysis buffer.

    • Load the clarified lysate onto the equilibrated resin.

    • Wash the resin with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged ManD with elution buffer.

  • Dialysis:

    • Dialyze the eluted protein against a suitable storage buffer to remove imidazole (B134444) and for buffer exchange.

  • Analysis:

    • Analyze the purified protein by SDS-PAGE to assess purity and determine the molecular weight.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

D-Mannonate Dehydratase Enzyme Assay

The activity of ManD can be determined by measuring the formation of its product, 2-keto-3-deoxy-D-gluconate (KDG), using the thiobarbituric acid (TBA) assay.

Materials:

  • Purified D-Mannonate Dehydratase

  • This compound (substrate)

  • Tris-HCl buffer (pH 7.5)

  • MnSO₄

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing Tris-HCl buffer, MnSO₄, and varying concentrations of this compound.

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the purified ManD enzyme.

  • Reaction Termination:

    • At specific time points, stop the reaction by adding TCA to precipitate the protein.

  • TBA Assay:

    • Centrifuge the terminated reaction to pellet the precipitated protein.

    • To the supernatant, add TBA reagent and heat in a boiling water bath for a defined period (e.g., 10 minutes). A pink-colored product will form in the presence of KDG.

    • Cool the samples to room temperature.

  • Quantification:

    • Measure the absorbance of the colored product at a specific wavelength (typically around 532 nm) using a spectrophotometer.

    • Create a standard curve using known concentrations of KDG to determine the amount of product formed in the enzyme reaction.

  • Calculation of Kinetic Parameters:

    • Determine the initial reaction velocities at different substrate concentrations.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

Metabolite Analysis by Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and quantification of this compound and its metabolites.

3.3.1. HPLC Analysis

Sample Preparation:

  • Quench metabolic activity in bacterial cultures rapidly, for example, by using cold methanol (B129727).

  • Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Remove cell debris by centrifugation.

  • Filter the supernatant before HPLC analysis.

HPLC Conditions for Organic Acid Separation:

  • Column: A reverse-phase C18 column is commonly used for the separation of polar organic acids.

  • Mobile Phase: An isocratic or gradient elution with an acidic aqueous mobile phase (e.g., dilute phosphoric acid or formic acid in water) is typically employed. A small percentage of an organic modifier like acetonitrile (B52724) or methanol can be added to improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxyl group of the organic acids.

  • Quantification: Use external standards of D-glucuronic acid, this compound, and 2-keto-3-deoxy-D-gluconate to create calibration curves for quantification.

3.3.2. GC-MS Analysis

Sample Preparation and Derivatization:

  • Extract metabolites as described for HPLC analysis.

  • Dry the extracted metabolites completely under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites to increase their volatility for GC analysis. A two-step derivatization is common for sugars and sugar acids:

    • Oximation: React the sample with an oximation reagent (e.g., methoxyamine hydrochloride in pyridine) to convert carbonyl groups to oximes.

    • Silylation: React the oximated sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

GC-MS Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating the derivatized metabolites.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Full scan mode is used for metabolite identification by comparing the obtained mass spectra with a library (e.g., NIST). Selected ion monitoring (SIM) mode can be used for targeted quantification for higher sensitivity.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Conclusion

This comparative guide provides a foundational understanding of the variations in this compound metabolism across different bacterial strains. The provided data on enzyme kinetics and metabolic pathways, along with detailed experimental protocols, will serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development. Further investigation into the structural and regulatory differences of the enzymes in this pathway will be critical for the development of novel antimicrobial strategies targeting bacterial carbohydrate metabolism.

References

A Comparative Analysis of the Biological Activities of D-Mannonic Acid and L-Mannonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannonic acid, a six-carbon sugar acid, exists as two stereoisomers: D-Mannonic acid and L-Mannonic acid. While structurally similar, their stereochemical differences may lead to distinct biological activities and metabolic fates. This guide provides a comprehensive comparison of the known biological activities of this compound and its L-isomer, supported by experimental data and detailed methodologies.

This compound is recognized as a primary metabolite, existing in organisms from bacteria to humans.[1] It primarily functions as an intermediate in several metabolic pathways, most notably in the catabolism of D-glucuronic acid and L-gulonic acid. In contrast, information regarding the specific biological activities of L-Mannonic acid is notably scarce in scientific literature. It is primarily mentioned as a precursor to D-mannonate in certain microbial metabolic routes.

This document aims to present the current state of knowledge on both isomers to aid researchers in understanding their potential physiological roles and to highlight areas where further investigation is needed.

Comparative Biological Activities

Direct comparative studies on the biological activities of this compound and L-Mannonic acid are currently unavailable in the scientific literature. The following table summarizes the known activities of this compound, with the corresponding information for L-Mannonic acid being largely unreported.

Biological Activity/RoleThis compoundL-Mannonic Acid
Metabolic Intermediate Yes. Intermediate in D-glucuronate and L-gulonate catabolism.Precursor to this compound in some microbial pathways. No independent role as a major metabolic intermediate has been reported.
Enzymatic Substrate Substrate for D-mannonate dehydratase, fructuronate reductase, and other enzymes in specific metabolic pathways.Not reported as a substrate for specific enzymes in mammalian systems.
Anti-inflammatory Activity Not directly reported. However, β-D-mannuronic acid, a related but distinct compound, has demonstrated anti-inflammatory and immunosuppressive properties.Not reported.
Immunosuppressive Activity Not directly reported. β-D-mannuronic acid has shown immunosuppressive effects.Not reported.

Metabolic Pathways

This compound in Mammalian Metabolism

In mammals, this compound is an intermediate in the glucuronate-xylulose (GX) pathway, also known as the uronic acid pathway. This pathway is involved in the metabolism of D-glucuronic acid, a product of glucose metabolism and a key component in detoxification processes.[2]

The following diagram illustrates the central role of this compound in the catabolism of D-glucuronate and its connection to L-gulonate metabolism.

D-Mannonic_Acid_Metabolism D-Glucuronate D-Glucuronate D-Fructuronate D-Fructuronate D-Glucuronate->D-Fructuronate Uronate Isomerase D-Mannonic_acid D-Mannonic_acid D-Fructuronate->D-Mannonic_acid Fructuronate Reductase (NADH-dependent) 2-Keto-3-deoxy-D-gluconate 2-Keto-3-deoxy-D-gluconate D-Mannonic_acid->2-Keto-3-deoxy-D-gluconate D-Mannonate Dehydratase L-Gulonate L-Gulonate L-Gulonate->D-Mannonic_acid L-Gulonate 3-Dehydrogenase & subsequent steps (in some bacteria)

Metabolic pathways involving this compound.

L-Mannonic Acid Metabolism

There is no established metabolic pathway for L-Mannonic acid in mammals. In some bacteria, L-gulonate can be converted to D-mannonate, suggesting a potential indirect link for L-isomers to enter D-isomer pathways.[3]

Experimental Protocols

D-Mannonate Dehydratase Activity Assay

This spectrophotometric assay measures the activity of D-mannonate dehydratase by quantifying the formation of its product, 2-keto-3-deoxy-D-gluconate (KDG).

Principle: The assay is based on the reaction of KDG with thiobarbituric acid (TBA), which forms a colored complex that can be measured spectrophotometrically.[4]

Reagents:

  • Tris-HCl buffer (200 mM, pH 7.5)

  • This compound solution (substrate, various concentrations)

  • MnSO₄ (8 mM)

  • Purified D-mannonate dehydratase enzyme (1 µM)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Thiobarbituric acid (TBA) reagent

Procedure:

  • Prepare the reaction mixture containing Tris-HCl buffer, MnSO₄, and varying concentrations of this compound.

  • Initiate the reaction by adding the D-mannonate dehydratase enzyme.

  • Incubate the mixture at 37°C for a defined period (e.g., 3 hours).

  • Stop the reaction by adding 10% TCA.

  • Centrifuge to remove any precipitate.

  • To the supernatant, add TBA reagent and heat to develop the color.

  • Measure the absorbance at the appropriate wavelength for the TBA-KDG complex.

  • A standard curve using known concentrations of KDG should be prepared to quantify the amount of product formed.

L-Gulonate 3-Dehydrogenase Activity Assay

This continuous spectrophotometric assay measures the activity of L-gulonate 3-dehydrogenase by monitoring the change in NAD⁺/NADH concentration.

Principle: The enzyme catalyzes the conversion of L-gulonate to 3-dehydro-L-gulonate, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration is measured by the increase in absorbance at 340 nm.[5]

Reagents:

  • Potassium HEPES buffer (50 mM, pH 7.9)

  • MnSO₄ (5 mM) or MgCl₂ (5 mM)

  • NAD⁺ (3 mM)

  • L-Gulonic acid solution (substrate, various concentrations)

  • Purified L-gulonate 3-dehydrogenase enzyme (e.g., 200 nM)

Procedure:

  • Prepare the assay mixture in a cuvette containing potassium HEPES buffer, MnSO₄ or MgCl₂, and NAD⁺.

  • Add the L-gulonate 3-dehydrogenase enzyme to the mixture.

  • Initiate the reaction by adding the L-gulonic acid substrate.

  • Immediately monitor the increase in absorbance at 340 nm at 25°C using a spectrophotometer.

  • The rate of the reaction is proportional to the enzyme activity and can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[6]

Fructuronate Reductase Activity Assay

This continuous spectrophotometric assay measures the activity of fructuronate reductase by monitoring the oxidation of NADH.

Principle: The enzyme catalyzes the reduction of D-fructuronate to D-mannonate, using NADH as a cofactor. The decrease in NADH concentration is measured by the decrease in absorbance at 340 nm.[6][7]

Reagents:

  • Potassium HEPES buffer (50 mM, pH 7.9)

  • MgCl₂ (5 mM)

  • NADH (200 µM)

  • D-Fructuronic acid solution (substrate, various concentrations)

  • Purified fructuronate reductase enzyme (e.g., 200 nM)

Procedure:

  • Prepare the assay mixture in a cuvette containing potassium HEPES buffer, MgCl₂, and NADH.

  • Add the fructuronate reductase enzyme to the mixture.

  • Initiate the reaction by adding the D-fructuronic acid substrate.

  • Immediately monitor the decrease in absorbance at 340 nm at 25°C using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the enzyme activity.

Logical Workflow for Investigating Stereoisomer-Specific Activity

The following diagram outlines a logical workflow for researchers interested in comparing the biological activities of D- and L-Mannonic acid.

Stereoisomer_Activity_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In vivo Validation In_vitro_assays In vitro biological assays (e.g., cell viability, enzyme inhibition) Comparative_screening Screen D- and L-isomers in parallel In_vitro_assays->Comparative_screening Activity_observed Biological activity observed? Comparative_screening->Activity_observed Target_identification Target identification (e.g., proteomics, genetic screens) Activity_observed->Target_identification Yes Conclusion_no_activity Conclude no significant activity under tested conditions Activity_observed->Conclusion_no_activity No Pathway_analysis Signaling pathway analysis Target_identification->Pathway_analysis Enzyme_kinetics Enzyme kinetics with purified proteins Pathway_analysis->Enzyme_kinetics Animal_models Animal models of disease Enzyme_kinetics->Animal_models Pharmacokinetics Pharmacokinetics and metabolism studies Animal_models->Pharmacokinetics Efficacy_testing Efficacy and toxicity testing Pharmacokinetics->Efficacy_testing

Workflow for comparing D- and L-Mannonic acid activity.

Conclusion

The available scientific literature indicates a significant disparity in our understanding of this compound versus L-Mannonic acid. This compound is an established intermediate in key metabolic pathways in both microbes and mammals. In contrast, the biological role of L-Mannonic acid remains largely uncharacterized.

This guide highlights a critical knowledge gap and an opportunity for future research. Investigating the potential biological activities of L-Mannonic acid, and directly comparing them to its D-isomer, could reveal novel physiological functions and therapeutic possibilities. The provided experimental protocols and logical workflow offer a starting point for researchers to explore the stereospecific effects of these sugar acids.

References

Bacterial Transcriptomic Responses to D-Mannonic Acid vs. D-Glucose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic response of bacteria, primarily focusing on Escherichia coli, to two distinct carbon sources: D-Mannonic acid and D-glucose. Understanding the differential gene expression and metabolic pathway activation in response to these compounds is crucial for various applications, including metabolic engineering, antimicrobial development, and the study of bacterial physiology. This document synthesizes available experimental data to offer an objective comparison.

Core Transcriptomic Differences at a Glance

Bacteria exhibit markedly different transcriptomic profiles when utilizing this compound compared to the preferred carbon source, D-glucose. Growth on D-glucose typically results in the repression of genes involved in the catabolism of alternative sugars, a phenomenon known as carbon catabolite repression (CCR).[1][2] Conversely, in the presence of this compound, a key intermediate in the D-glucuronate degradation pathway, bacteria upregulate a specific set of genes required for its transport and metabolism.

Quantitative Gene Expression Analysis

The following table summarizes the differential expression of key genes in bacteria exposed to this compound relative to D-glucose. The data is primarily based on quantitative real-time PCR (qRT-PCR) and RNA-sequencing (RNA-seq) studies.

Gene/OperonFunctionExpression Change (this compound vs. D-glucose)Organism StudiedReference
uxuAD-mannonate dehydrataseUpregulatedE. coli[1]
uxuBD-mannonate oxidoreductaseUpregulatedE. coli[1]
CsManDD-mannonate dehydrataseUpregulatedChromohalobacter salexigens[3]
ptsGGlucose-specific PTS transporterDownregulatedE. coli[1]
Glycolysis GenesCentral glucose metabolismGenerally DownregulatedE. coli[1]
Gluconeogenesis GenesGlucose synthesis from non-carbohydrate precursorsGenerally UpregulatedE. coli[1]

Signaling and Metabolic Pathways

The metabolic routes for D-glucose and this compound are distinct, leading to the activation of different signaling and enzymatic cascades.

Glucose_Metabolism D-Glucose D-Glucose PTS System PTS System D-Glucose->PTS System Transport & Phosphorylation Glucose-6-Phosphate Glucose-6-Phosphate PTS System->Glucose-6-Phosphate Glycolysis Glycolysis Glucose-6-Phosphate->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle Energy & Biomass Energy & Biomass TCA Cycle->Energy & Biomass Mannonic_Acid_Metabolism This compound This compound Transporter Transporter This compound->Transporter Transport Intracellular this compound Intracellular this compound Transporter->Intracellular this compound UxuA D-mannonate dehydratase Intracellular this compound->UxuA UxuB D-mannonate oxidoreductase D-Fructuronate D-Fructuronate 2-keto-3-deoxy-\nD-gluconate 2-keto-3-deoxy- D-gluconate UxuA->2-keto-3-deoxy-\nD-gluconate ED Pathway Entner-Doudoroff Pathway 2-keto-3-deoxy-\nD-gluconate->ED Pathway Pyruvate & G3P Pyruvate & G3P ED Pathway->Pyruvate & G3P Central Metabolism Central Metabolism Pyruvate & G3P->Central Metabolism Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Culture_Glu Bacterial Culture (D-Glucose) RNA_Extraction RNA Extraction & QC Culture_Glu->RNA_Extraction Culture_Man Bacterial Culture (this compound) Culture_Man->RNA_Extraction Library_Prep rRNA Depletion & Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_QC Data Quality Control & Pre-processing Sequencing->Data_QC Alignment Read Alignment to Reference Genome Data_QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification Diff_Expression Differential Expression Analysis Quantification->Diff_Expression Interpretation Pathway & Functional Interpretation Diff_Expression->Interpretation

References

A Head-to-Head Comparison of D-Mannonic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of D-Mannonic acid, a key sugar acid intermediate in various metabolic pathways, is crucial. The choice of analytical method can significantly impact the reliability and efficiency of research outcomes. This guide provides an objective, data-driven comparison of the three primary methods for this compound quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

At a Glance: Method Comparison

FeatureHPLC-MS/MSGC-MSEnzymatic Assay
Principle Separation by liquid chromatography, detection by mass spectrometrySeparation of volatile derivatives by gas chromatography, detection by mass spectrometryEnzyme-catalyzed reaction producing a detectable signal
Specificity HighHighModerate to High
Sensitivity Very HighHighModerate
Sample Prep Simple (protein precipitation)Complex (derivatization required)Simple (often direct assay)
Throughput HighModerateHigh
Equipment Cost HighHighLow to Moderate
Expertise HighHighLow to Moderate

Quantitative Performance Data

The following table summarizes the key quantitative performance parameters for each method. Data for HPLC-MS/MS and Enzymatic Assays are based on the quantification of the closely related precursor, D-mannose, which is indicative of the performance for this compound. GC-MS data is based on the analysis of other organic and sugar acids, providing an estimate of expected performance.

ParameterHPLC-MS/MS (for D-Mannose)GC-MS (for various organic/sugar acids)Enzymatic Assay (for D-Mannose)
Limit of Detection (LOD) 0.31 µg/mL[1]~0.03 - 3 ng/mL[2][3]Not explicitly stated, but sensitive to low µM range
Limit of Quantification (LOQ) 1.25 µg/mL[1]~0.1 - 10 ng/mL[3]Quantifiable in the 5-200 µmol/L range
Linear Range 0.31 - 40 µg/mL[1]Wide, e.g., 1 - 5000 ng/g[3]0 - 200 µmol/L
Accuracy (Recovery) 96 - 104%[1]93 - 117%[3]94% ± 4.4%
Precision (RSD%) < 10%[1]< 10-15%[3]Intra-assay: 4.4 - 6.7%, Inter-assay: 9.8 - 12.2%
Matrix Human Plasma[1]Fish Feed, Microbial Samples[2][3]Human Serum

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and specificity, making it a gold standard for quantifying small molecules in complex biological matrices.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) or acetonitrile (B52724).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • HPLC Column: A column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a specialized carbohydrate column, is typically used.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium (B1175870) formate (B1220265) or formic acid is common.

  • Ionization: Electrospray ionization (ESI) in negative mode is often employed for acidic compounds.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile molecules like this compound, a crucial derivatization step is required to increase their volatility.

Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the sample matrix using a suitable solvent, often after protein precipitation with an organic solvent like methanol.

  • Drying: Evaporate the extract to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Derivatization (Two-step):

    • Methoximation: To the dried sample, add a solution of methoxyamine hydrochloride in pyridine. Heat the mixture (e.g., at 60-80°C) for a set time (e.g., 30-90 minutes) to convert the carbonyl groups to methoximes. This step reduces the number of isomers formed in the subsequent step.

    • Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Heat the mixture again (e.g., at 60-80°C) for a set time (e.g., 30-60 minutes) to replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.

  • After cooling, the derivatized sample is ready for injection into the GC-MS.

GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • Ionization: Electron Ionization (EI) is standard.

  • Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity.

Enzymatic Assay

Enzymatic assays are often used for their simplicity, high throughput, and cost-effectiveness. These assays rely on the specific conversion of the analyte by an enzyme, leading to a measurable change in absorbance or fluorescence.

General Protocol:

  • Sample Preparation: Biological samples like serum or urine may sometimes be used directly or after a simple dilution. For serum samples with high glucose content, a pre-treatment step to remove glucose may be necessary to avoid interference.

  • Reaction Mixture: Prepare a reaction mixture containing a specific dehydrogenase for this compound (or a series of coupled enzymes if a direct dehydrogenase is not available), a cofactor (e.g., NAD⁺ or NADP⁺), and a suitable buffer.

  • Assay:

    • Add the sample to the reaction mixture in a 96-well plate.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time to allow the enzymatic reaction to proceed to completion.

    • The conversion of the cofactor (e.g., NAD⁺ to NADH) is measured spectrophotometrically by the increase in absorbance at 340 nm.

  • Quantification: The concentration of this compound is determined by comparing the change in absorbance to a standard curve prepared with known concentrations of this compound.

Mandatory Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Biological Sample (e.g., Plasma, Urine) extraction Extraction of Analytes sample->extraction Solvent Extraction drying Evaporation to Dryness extraction->drying Nitrogen Stream / Vacuum methoximation Step 1: Methoximation (Methoxyamine in Pyridine) drying->methoximation silylation Step 2: Silylation (e.g., BSTFA/MSTFA) methoximation->silylation Heating injection Injection into GC-MS silylation->injection separation Chromatographic Separation injection->separation Temperature Gradient detection Mass Spectrometric Detection separation->detection Electron Ionization quantification Data Analysis & Quantification detection->quantification SIM/Scan

Caption: Workflow for this compound quantification by GC-MS.

References

In vitro comparison of the chelating efficacy of D-Mannonic acid and EDTA

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the comparative chelating performance of a naturally derived sugar acid and a conventional chelating agent.

In the realm of therapeutics and research, the selection of an appropriate chelating agent is paramount for applications ranging from heavy metal detoxification to the modulation of metalloenzyme activity. Ethylenediaminetetraacetic acid (EDTA) has long been the gold standard, a powerful and versatile chelating agent with well-documented efficacy. However, the search for alternative, potentially naturally derived chelators with favorable safety profiles has led to an interest in compounds like D-Mannonic acid, a sugar acid. This guide provides an in vitro comparison of the chelating efficacy of this compound and EDTA, summarizing available data and outlining experimental protocols for their direct comparison.

Overview of Chelating Agents

EDTA (Ethylenediaminetetraacetic acid): A synthetic polyamino carboxylic acid, EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion. This property contributes to its high affinity and broad-spectrum efficacy in chelating a wide range of divalent and trivalent metal cations. Its strong binding capacity makes it a benchmark against which other chelating agents are measured.

Quantitative Comparison of Chelating Efficacy

A direct in vitro comparison of the chelating efficacy of this compound and EDTA is hampered by the lack of published stability constants for this compound-metal complexes. Stability constants (Log K) are a quantitative measure of the strength of the interaction between a chelating agent and a metal ion; a higher Log K value indicates a more stable complex.

The table below presents the well-established stability constants for EDTA with various biologically and toxicologically relevant metal ions. This data serves as a benchmark for the chelating strength that alternative agents, such as this compound, would need to approach to be considered effective alternatives.

Metal IonLog K of EDTA Complex
Ca²⁺10.7
Mg²⁺8.7
Fe³⁺25.1
Cu²⁺18.8
Zn²⁺16.5
Pb²⁺18.0
Cd²⁺16.5
Hg²⁺21.8
Al³⁺16.1

Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength.

Due to the absence of corresponding data for this compound, a direct quantitative comparison is not currently possible. Further experimental investigation is required to determine the stability constants of this compound with these and other metal ions.

Experimental Protocols for In Vitro Efficacy Comparison

To facilitate the direct comparison of this compound and EDTA, the following experimental protocols are proposed. These methods are standard in the field for characterizing the chelating properties of novel compounds.

Potentiometric Titration for Determination of Stability Constants

Potentiometric titration is a classical and highly accurate method for determining the stability constants of metal complexes.

Methodology:

  • Solution Preparation: Prepare standardized solutions of the metal ion of interest (e.g., CuSO₄, ZnCl₂), the chelating agents (this compound and EDTA), a strong base (e.g., NaOH), and a background electrolyte (e.g., KNO₃) to maintain constant ionic strength.

  • Titration Setup: Use a calibrated pH meter with a combination glass electrode. The titration vessel should be thermostated to maintain a constant temperature.

  • Titration Procedure:

    • Titrate a solution containing the metal ion and the chelating agent with the standardized base.

    • Record the pH of the solution after each addition of the base.

    • Perform control titrations of the chelating agent alone and the acid alone to determine the protonation constants of the ligand.

  • Data Analysis: The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]). The stability constants are then determined by analyzing the relationship between n̄ and [L] using computational software.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_metal Standardized Metal Ion Solution prep_chelator Standardized Chelator Solution (this compound or EDTA) prep_base Standardized Base (NaOH) titration_vessel Thermostated Titration Vessel (Metal + Chelator) ph_meter pH Meter titration_vessel->ph_meter Measure pH titration_curve Titration Curve (pH vs. Volume of Base) ph_meter->titration_curve burette Burette with Standardized Base burette->titration_vessel Add Base calculation Calculation of Formation Function (n̄) & Free Ligand Conc. ([L]) titration_curve->calculation stability_constants Determination of Stability Constants (Log K) calculation->stability_constants

Potentiometric Titration Workflow
Spectrophotometric Competition Assay

This method is useful for determining the relative chelating strength of a new compound against a known chelator-indicator system.

Methodology:

  • System Selection: Choose a metal ion and a metallochromic indicator that forms a colored complex with the metal ion (e.g., Cu²⁺ and Murexide).

  • Assay Procedure:

    • To a solution of the colored metal-indicator complex, add increasing concentrations of the competing chelating agent (this compound or EDTA).

    • The competing chelator will sequester the metal ion from the indicator, leading to a change in the solution's absorbance.

  • Measurement: Monitor the change in absorbance at the wavelength of maximum absorbance of the metal-indicator complex using a UV-Vis spectrophotometer.

  • Data Analysis: The decrease in absorbance is proportional to the amount of metal ion chelated by the test compound. This allows for the calculation of the apparent stability constant of the test chelator.

G cluster_setup Assay Setup cluster_reaction Competition Reaction cluster_measurement Measurement & Analysis metal_indicator Colored Metal-Indicator Complex Solution reaction_mixture Addition of Chelator to Metal-Indicator Complex metal_indicator->reaction_mixture chelator_solutions Increasing Concentrations of This compound or EDTA chelator_solutions->reaction_mixture metal_sequestration Metal Sequestration by Chelator reaction_mixture->metal_sequestration spectrophotometer UV-Vis Spectrophotometer metal_sequestration->spectrophotometer Analyze Sample absorbance_change Measure Change in Absorbance spectrophotometer->absorbance_change efficacy_determination Determine Relative Chelating Efficacy absorbance_change->efficacy_determination

Spectrophotometric Competition Assay Workflow

Concluding Remarks

EDTA remains a highly effective and well-characterized chelating agent for a broad spectrum of metal ions. Its utility in various research and therapeutic applications is supported by a vast body of quantitative data. While this compound, as a sugar acid, holds theoretical potential as a chelating agent, there is a clear need for empirical studies to quantify its efficacy.

The experimental protocols outlined in this guide provide a clear pathway for the direct in vitro comparison of this compound and EDTA. Such research would be invaluable in determining if this compound or other sugar acids can serve as viable, naturally derived alternatives to traditional chelating agents. For researchers and professionals in drug development, the pursuit of novel chelators with improved efficacy and safety profiles is a continuous endeavor, and a thorough investigation into the properties of compounds like this compound is a critical step in this process.

A Comparative Analysis of the Antioxidant Capacities of D-Mannonic Acid and Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant capacities of D-Mannonic acid and the well-characterized antioxidant, gallic acid. This document synthesizes available experimental data and outlines relevant methodologies and biological pathways.

Executive Summary

This guide, therefore, presents a detailed account of the antioxidant profile of gallic acid, supported by quantitative data and established experimental protocols. The absence of corresponding data for this compound underscores a potential area for future research.

Quantitative Antioxidant Capacity of Gallic Acid

The antioxidant capacity of gallic acid has been evaluated using various assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of a specific free radical. A lower IC50 value indicates a higher antioxidant potency.

AntioxidantAssayIC50 (µM)Reference CompoundIC50 (µM)Source
Gallic AcidDPPH13.2--[5]
Ellagic Acid (dimer of gallic acid)DPPH15.9--[5]

Note: The provided data for gallic acid is from a single study and a range of values have been reported in the literature depending on the specific assay conditions.[6] No comparable in vitro antioxidant activity data was found for this compound in the conducted literature search.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant capacity assays are crucial for the reproducibility and comparison of experimental data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[7]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This decolorization is measured spectrophotometrically at approximately 517 nm.[8]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[4]

  • Sample Preparation: The test compounds (this compound, gallic acid) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.[4]

  • Reaction Mixture: A specific volume of the DPPH working solution is mixed with a specific volume of the sample solution.[2]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[2]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a sample.[3]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at specific wavelengths, including 734 nm. Antioxidants in the sample reduce the ABTS•+, causing the solution to lose its color. The degree of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.[3]

Procedure:

  • Generation of ABTS•+: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9]

  • Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.[10]

  • Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared at various concentrations.

  • Reaction Mixture: A small volume of the sample is added to a larger volume of the ABTS•+ working solution.[10]

  • Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[10]

  • Absorbance Measurement: The absorbance is measured at 734 nm.[3]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the equivalent antioxidant capacity as a 1 mM concentration of the substance under investigation.[3]

Signaling Pathways

Gallic Acid and the Nrf2 Antioxidant Response Pathway

Gallic acid has been shown to exert its antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes.[2] One of the most critical pathways is the Keap1-Nrf2 pathway.[4][11]

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or activators like gallic acid, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), and enzymes involved in glutathione (B108866) (GSH) synthesis.[11][12]

Gallic_Acid_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GallicAcid Gallic Acid Keap1_Nrf2 Keap1-Nrf2 Complex GallicAcid->Keap1_Nrf2 Induces dissociation Nrf2_released Nrf2 Keap1_Nrf2->Nrf2_released Releases Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_nucleus Nrf2 Nrf2_released->Nrf2_nucleus Translocates to ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Leads to synthesis of

Caption: Gallic acid-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro antioxidant capacity of a test compound.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare Test Compounds (this compound, Gallic Acid) & Positive Control Mixing Mix Compounds with Reagent Compound_Prep->Mixing Reagent_Prep Prepare Assay Reagent (e.g., DPPH or ABTS•+) Reagent_Prep->Mixing Incubation Incubate at Specific Temperature & Time Mixing->Incubation Measurement Measure Absorbance (Spectrophotometry) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Comparative inhibitory effects of D-Mannonic acid and its derivatives on specific enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory effects of D-Mannonic acid and its derivatives on specific enzymes. The information presented is based on available experimental data to facilitate objective comparison and support further research and development in this area.

Introduction

This compound, a sugar acid derived from mannose, and its derivatives, particularly D-Mannono-1,4-lactone, have garnered interest for their potential roles as enzyme inhibitors. Understanding their specific inhibitory activities is crucial for applications in biochemistry and pharmacology, including the development of novel therapeutic agents. This guide focuses on their effects on two key enzymes: β-galactosidase and lysozyme (B549824). Additionally, we explore the potential involvement of related signaling pathways.

Quantitative Comparison of Inhibitory Activity

To facilitate future comparative studies, the following table is provided as a template for researchers to populate with their experimental data.

CompoundTarget EnzymeEnzyme SourceInhibition Parameter (IC50/Ki)CommentsReference
This compound Data not available
D-Mannono-1,4-lactone β-galactosidaseEscherichia coliData not availableKnown inhibitor[4][5][6][7]
LysozymeData not availableKnown inhibitor[3]
Other Derivatives

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of enzyme inhibition. Below are established protocols for assaying the inhibition of β-galactosidase and lysozyme.

β-Galactosidase Inhibition Assay

This protocol is designed to screen for inhibitors of β-galactosidase using a fluorometric assay.

Materials:

  • β-Galactosidase enzyme

  • β-Galactosidase assay buffer

  • β-Galactosidase substrate (e.g., 4-methylumbelliferyl-β-D-galactopyranoside)

  • Test inhibitor (this compound or its derivatives)

  • Positive control inhibitor

  • 96-well microplate (black or white for fluorescence)

  • Microplate reader with fluorescence detection (Excitation/Emission = 360/446 nm)

Procedure:

  • Reagent Preparation: Prepare solutions of the test inhibitor and a known positive control inhibitor at various concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Enzyme solution

    • Test inhibitor solution (or vehicle for control)

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the β-galactosidase substrate to each well to start the reaction.

  • Measurement: Immediately begin monitoring the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (no inhibitor). IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Lysozyme Inhibition Assay (Turbidity-Based)

This assay measures the lytic activity of lysozyme on a bacterial cell suspension, where a decrease in turbidity indicates enzyme activity.

Materials:

  • Lysozyme

  • Substrate: Lyophilized Micrococcus lysodeikticus cells

  • Assay Buffer (e.g., phosphate (B84403) buffer, pH 6.2)

  • Test inhibitor (this compound or its derivatives)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Substrate Preparation: Prepare a suspension of Micrococcus lysodeikticus in the assay buffer to a specific optical density at a given wavelength (e.g., 450 nm).

  • Reaction Setup: In a cuvette, mix the bacterial cell suspension with the test inhibitor at various concentrations. A control cuvette should contain the cell suspension and the buffer/vehicle used to dissolve the inhibitor.

  • Pre-incubation: Equilibrate the cuvettes to the assay temperature (e.g., 25°C).

  • Initiation of Reaction: Add a solution of lysozyme to each cuvette to start the lytic reaction.

  • Measurement: Monitor the decrease in absorbance (turbidity) of the suspension over time using a spectrophotometer.

  • Data Analysis: The rate of decrease in absorbance is proportional to the lysozyme activity. The percentage of inhibition is calculated by comparing the rate in the presence of the inhibitor to the control rate. IC50 values can be determined from a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To illustrate the processes involved in studying enzyme inhibition and a potentially related signaling pathway, the following diagrams are provided.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor Prepare Inhibitor (this compound Derivative) Reaction Mix Enzyme, Inhibitor, and Substrate Inhibitor->Reaction Enzyme Prepare Enzyme (β-galactosidase/Lysozyme) Enzyme->Reaction Substrate Prepare Substrate Substrate->Reaction Measurement Measure Activity (Fluorescence/Turbidity) Reaction->Measurement Calc Calculate % Inhibition Measurement->Calc IC50 Determine IC50/Ki Calc->IC50

Caption: Experimental workflow for determining enzyme inhibition.

A study on D-mannose, a precursor to this compound, has shown its ability to inhibit the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[9] While direct evidence for this compound or its derivatives is pending, this pathway represents a potential area of investigation for their broader cellular effects.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor D-Mannose (Potential effect of This compound Deriv.) Inhibitor->PI3K Inhibits

Caption: Potential inhibition of the PI3K/AKT signaling pathway.

References

A Comparative Guide to the Detection of D-Mannonic Acid: A Novel Microbial Biosensor Approach vs. Traditional Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and metabolic engineering, the accurate and efficient detection of D-mannonic acid, a key intermediate in several biological pathways, is of paramount importance. This guide provides a comparative analysis of a proposed microbial biosensor for this compound detection against established analytical techniques. The performance of the hypothetical biosensor is projected based on common metrics for similar existing biosensors.

Performance Comparison

The following table summarizes the key performance indicators for the proposed microbial biosensor and High-Performance Liquid Chromatography (HPLC), a widely used alternative for the quantification of this compound.

FeatureProposed Microbial BiosensorHigh-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) Estimated in the low µM range~1-10 µM
Linear Range Estimated 2-3 orders of magnitude3-4 orders of magnitude
Specificity High (engineered biological recognition)High (with appropriate column and detector)
Analysis Time Rapid (minutes to a few hours)Slower (minutes per sample, plus setup)
Cost per Sample LowHigh (instrumentation, solvents, columns)
Portability High potential for portable devicesLow (requires benchtop instrumentation)
Sample Preparation MinimalOften requires filtration, derivatization

Signaling Pathway of the Proposed Microbial Biosensor

The proposed microbial biosensor for this compound is based on the transcriptional regulator GntR from Escherichia coli, which naturally controls the expression of genes involved in gluconate and mannonate metabolism. In the presence of this compound, GntR undergoes a conformational change, leading to the expression of a reporter gene.

signaling_pathway cluster_cell Microbial Cell D_mannonic_acid This compound GntR_inactive Inactive GntR D_mannonic_acid->GntR_inactive Binds to GntR_active Active GntR GntR_inactive->GntR_active Conformational Change DNA Promoter-Reporter Gene GntR_active->DNA Induces Transcription Reporter Reporter Protein (e.g., GFP) DNA->Reporter Translation Signal Detectable Signal (Fluorescence) Reporter->Signal

Signaling cascade of the this compound biosensor.

Experimental Validation Workflow

The validation of the proposed microbial biosensor would involve a series of experiments to characterize its performance and compare it against a standard method like HPLC.

experimental_workflow cluster_biosensor Microbial Biosensor Validation cluster_hplc HPLC Analysis cluster_comparison Comparative Analysis b1 Construct Biosensor Strain b2 Optimize Assay Conditions (Temperature, pH, Cell Density) b1->b2 b3 Determine Dose-Response Curve (LOD, Linear Range) b2->b3 b4 Assess Specificity (Test with structurally similar molecules) b3->b4 c1 Compare LOD & Linear Range b3->c1 b5 Test in Complex Matrices (e.g., fermentation broth) b4->b5 c2 Correlate Biosensor and HPLC Results b5->c2 c3 Evaluate Matrix Effects b5->c3 h1 Develop & Optimize HPLC Method h2 Prepare Calibration Standards h3 Analyze Samples h3->c1 h3->c2 h3->c3

Workflow for validation and comparison of the biosensor.

Experimental Protocols

Construction of the Microbial Biosensor
  • Gene Synthesis and Cloning : The gene encoding the GntR transcriptional regulator from E. coli and a promoter sequence responsive to GntR will be synthesized. This regulatory cassette will be cloned into an expression vector upstream of a reporter gene, such as Green Fluorescent Protein (GFP).

  • Transformation : The resulting plasmid will be transformed into a suitable host bacterial strain, for example, an E. coli strain that is deficient in this compound metabolism to prevent degradation of the analyte.

  • Verification : Successful cloning and transformation will be verified by plasmid sequencing and expression of the reporter gene in the presence of an inducer.

Biosensor Assay Protocol
  • Cell Culture : The biosensor strain will be grown overnight in a suitable medium. The culture will then be diluted to a standardized optical density (e.g., OD600 of 0.1).

  • Induction : Aliquots of the cell culture will be exposed to varying concentrations of this compound.

  • Incubation : The cultures will be incubated for a defined period (e.g., 2-4 hours) at an optimal temperature (e.g., 37°C) to allow for reporter protein expression.

  • Measurement : The reporter signal (e.g., fluorescence of GFP) will be measured using a plate reader or a fluorometer.

HPLC Protocol for this compound Quantification
  • Sample Preparation : Samples will be centrifuged to remove particulate matter and filtered through a 0.22 µm filter.

  • Chromatographic Separation : An Agilent 1290 HPLC system or equivalent, equipped with a refractive index detector (RID), can be used.[1] Separation can be achieved using an organic acid column (e.g., Agilent HiPlex H+) with a mobile phase of dilute sulfuric acid (e.g., 10 mM H2SO4) at a constant flow rate (e.g., 0.6 ml/min).[1] The column and RID should be maintained at elevated temperatures (e.g., 80°C and 55°C, respectively) for optimal performance.[1]

  • Quantification : The concentration of this compound in the samples will be determined by comparing the peak areas to a standard curve generated from known concentrations of this compound.

References

Safety Operating Guide

Navigating the Disposal of D-Mannonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While D-Mannonic acid is a sugar acid that exists in living organisms, it is imperative to follow established protocols for its disposal to ensure a safe and compliant laboratory environment.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound, adhering to general laboratory chemical waste management principles.

Immediate Safety and Handling

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic process to minimize risks and ensure compliance with regulations. All chemical waste must be managed in accordance with federal, state, and local regulations.[2]

  • Identification and Classification : The first step is to identify the waste.[2] Is the this compound in a pure form, or is it mixed with other chemicals? If it is part of a solution, the other components will influence the disposal method. Unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, all chemical waste should be treated as hazardous.[3]

  • Segregation of Waste : Incompatible chemicals must be kept separate to prevent dangerous reactions.[2][4] For instance, acids should be stored separately from bases, and oxidizing agents should not be mixed with reducing agents or organic compounds.[2][4] this compound, being an acid, should not be stored with bases.

  • Containerization : Use a designated and appropriate container for the this compound waste.[5] The container must be chemically compatible with the acid, in good condition, and have a secure, leak-proof lid.[6] It is often best to use the original container if it is intact and can be securely closed.[4]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added to the container.[2] Do not use abbreviations or chemical formulas.

  • Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5] The SAA should be inspected weekly for any signs of leakage.[4]

  • Disposal Request : Once the container is full or you have reached the accumulation time limit (often up to 12 months for partially filled containers), contact your institution's EHS or hazardous waste management program for pick-up.[4][5] Do not dispose of this compound down the drain unless you have explicit permission from your EHS office.[3] Some non-hazardous, water-soluble chemicals in small quantities may be permissible for drain disposal after neutralization, but this must be verified.[4][7]

Key Experimental Protocols

Neutralization of Acidic Waste (for small quantities, if permitted by EHS)

This procedure should only be performed by trained personnel in a designated area.

  • Personal Protective Equipment : Wear safety goggles, a face shield, a lab coat, and appropriate gloves.[7]

  • Ventilation : Perform the neutralization in a fume hood.[7]

  • Cooling : Place the beaker containing the acidic waste in an ice bath to manage heat generation.[7]

  • Neutralization : Slowly add a weak base (e.g., sodium bicarbonate) to the acidic solution while stirring.

  • pH Monitoring : Continuously monitor the pH of the solution. The target pH is typically between 5.5 and 9.5.[7]

  • Disposal : Once neutralized, the solution may be eligible for drain disposal, followed by a large volume of water, as per institutional guidelines.[7]

Data Presentation

To aid in the classification of chemical waste, the following table summarizes the general characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA).

Hazardous Waste CharacteristicDescriptionExamples
Ignitability Liquids with a flash point below 140°F, solids that can cause fire through friction or spontaneous combustion, oxidizers, and ignitable compressed gases.[5]Ethanol, acetone, sodium nitrate.[5]
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[5]Hydrochloric acid, sodium hydroxide.[5]
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.[5]Sodium metal, potassium cyanide.[5]
Toxicity Wastes that are harmful or fatal when ingested or absorbed.Heavy metals, certain organic chemicals.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Start: this compound Waste Generated B Is the waste mixed with other chemicals? A->B C Identify all components and their hazards B->C Yes D Is the waste hazardous (ignitable, corrosive, reactive, toxic)? B->D No (Pure this compound) C->D E Treat as Hazardous Waste D->E Yes or Unknown F Is drain disposal of non-hazardous waste permitted by EHS? D->F No G Segregate into compatible waste streams E->G K Follow institutional guidelines for non-hazardous waste disposal F->K No M Neutralize if acidic and permitted by EHS F->M Yes, and it is a simple acid/base H Use a labeled, sealed container G->H I Store in Satellite Accumulation Area H->I J Request pickup from EHS/Hazardous Waste Program I->J L End: Proper Disposal J->L K->L M->K

References

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling D-Mannonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling D-Mannonic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Essential Personal Protective Equipment

When working with this compound in a laboratory setting, the following personal protective equipment should be utilized to minimize exposure and ensure safety.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety Glasses with Side Shields or Safety GogglesEssential for protecting eyes from potential splashes of solutions containing this compound.
Hand Protection Nitrile GlovesRecommended for their resistance to a range of chemicals. Ensure gloves are compatible with any solvents used.
Body Protection Laboratory CoatA standard lab coat is necessary to protect skin and personal clothing from accidental spills.
Respiratory Protection Not Generally RequiredAs this compound is a solid with low volatility, respiratory protection is typically not needed under normal laboratory conditions with adequate ventilation. If significant aerosolization is expected, a dust mask may be considered.

Operational Plan: A Step-by-Step Guide to Handling this compound

A systematic approach to handling this compound will further enhance safety and experimental reproducibility.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a clean, well-ventilated work area. gather_materials Gather all necessary equipment and reagents. prep_area->gather_materials don_ppe Don appropriate PPE (lab coat, gloves, safety glasses). gather_materials->don_ppe weigh Accurately weigh the required amount of this compound. don_ppe->weigh dissolve Dissolve in the appropriate solvent. weigh->dissolve handle_solutions Handle solutions with care to avoid splashes and spills. dissolve->handle_solutions decontaminate Decontaminate work surfaces. handle_solutions->decontaminate dispose Dispose of waste according to institutional guidelines. decontaminate->dispose remove_ppe Remove PPE and wash hands thoroughly. dispose->remove_ppe

Figure 1. A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is critical to maintaining a safe and environmentally responsible laboratory.

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of in a designated chemical waste container. Follow your institution's specific guidelines for non-hazardous solid chemical waste.
Solutions of this compound For small quantities of dilute aqueous solutions, neutralization with a weak base (e.g., sodium bicarbonate) may be permissible before drain disposal, depending on local regulations. For larger volumes or solutions containing other hazardous materials, collect in a designated hazardous waste container.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid waste container. If contaminated with biohazardous materials, follow appropriate biohazardous waste disposal procedures.
Contaminated PPE (e.g., gloves) Dispose of in the appropriate laboratory waste stream. Do not wear contaminated PPE outside of the laboratory.

Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific safety guidelines and, if available, the Safety Data Sheet (SDS) for any chemical before use.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。